molecular formula C9H12N2O2S B1455411 N-methyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 1300027-05-7

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No.: B1455411
CAS No.: 1300027-05-7
M. Wt: 212.27 g/mol
InChI Key: FVLCMZSARFTYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 1300027-05-7) is a high-value chemical intermediate with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound, characterized by its indoline scaffold fused with a sulfonamide functional group, is primarily utilized in pharmaceutical research and development as a versatile building block . Its structure makes it a privileged scaffold for designing novel bioactive molecules, particularly in the synthesis of compound libraries for high-throughput screening and hit-to-lead optimization campaigns . The sulfonamide group acts as a key pharmacophore, capable of participating in hydrogen bonding and enhancing molecular solubility, while the saturated indoline core provides a rigid, three-dimensional structure. Researchers employ this compound in the exploration of new therapeutic agents, where it can be readily functionalized to interact with a variety of biological targets . Available in quantities ranging from 50mg to 2.5g, it is offered to support various scales of research activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCMZSARFTYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents. The indoline sulfonamide scaffold is of significant interest due to its presence in a range of therapeutic candidates, including inhibitors of bacterial enzymes and compounds targeting other biological pathways. This guide provides a detailed exploration of a practical and efficient synthesis route for this valuable compound, offering insights into the underlying chemical principles and experimental protocols.

The synthesis of substituted indolines, such as the target molecule, requires careful strategic planning to achieve the desired regioselectivity. The presented methodology focuses on a robust pathway involving the protection of the indoline nitrogen, followed by electrophilic aromatic substitution to introduce the sulfonamide group at the C-6 position, and concluding with N-methylation and deprotection. This approach is designed to be scalable and reproducible, making it suitable for drug discovery and development programs.

Strategic Overview of the Synthesis

The synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can be strategically divided into four key stages. This multi-step approach ensures high yields and purity of the final product by carefully controlling the reactivity of the indoline ring system.

Synthesis_Overview A Indoline B N-Acetylindoline A->B N-Acetylation C 1-Acetylindoline-6-sulfonyl Chloride B->C Chlorosulfonation D N-Methyl-1-acetylindoline-6-sulfonamide C->D Amination E N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide D->E Deprotection

Caption: Overall synthetic strategy.

Detailed Synthesis Route and Mechanistic Insights

Part 1: N-Acetylation of Indoline

The initial step in the synthesis is the protection of the indoline nitrogen. This is crucial to deactivate the nitrogen towards electrophiles and to direct the subsequent electrophilic substitution to the benzene ring. Acetylation is a common and effective method for this purpose.

Reaction:

Indoline is treated with acetic anhydride in the presence of a base, such as pyridine or triethylamine, to yield N-acetylindoline.

Mechanism:

The lone pair of electrons on the indoline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base, results in the formation of the stable N-acetylindoline. This protection strategy is vital as the acetyl group is electron-withdrawing, reducing the electron density of the benzene ring and making it less susceptible to uncontrolled side reactions during chlorosulfonation.

Part 2: Regioselective Chlorosulfonation

This is the most critical step in the synthesis, as it determines the position of the sulfonamide group on the indoline ring. The N-acetyl group, being an ortho-, para-director, guides the incoming electrophile. Due to steric hindrance at the C-7 position from the fused pyrrolidine ring, the substitution is favored at the C-5 and C-6 positions. Judicious choice of reaction conditions can enhance the selectivity for the desired C-6 isomer.

Reaction:

N-acetylindoline is reacted with chlorosulfonic acid at a controlled temperature to yield 1-acetylindoline-6-sulfonyl chloride.

Causality Behind Experimental Choices:

The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize the formation of side products. The regioselectivity is influenced by both electronic and steric factors. While the acetyl group directs to the para-position (C-5), the steric bulk of the acetyl group and the pyrrolidine ring can influence the substitution pattern, often leading to a mixture of isomers. Careful control of reaction time and temperature is paramount to maximize the yield of the 6-sulfonyl chloride derivative.

Part 3: Formation of N-Methylsulfonamide

The newly formed sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with primary or secondary amines to form the corresponding sulfonamide.

Reaction:

1-Acetylindoline-6-sulfonyl chloride is reacted with a solution of methylamine in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to produce N-methyl-1-acetylindoline-6-sulfonamide.

Protocol Validation:

The reaction is typically run in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion, drives the reaction to completion.

Part 4: N-Deprotection

The final step is the removal of the acetyl protecting group to yield the target compound.

Reaction:

N-Methyl-1-acetylindoline-6-sulfonamide is subjected to acidic or basic hydrolysis to cleave the amide bond.

Experimental Considerations:

Acidic hydrolysis, often using hydrochloric acid in a protic solvent like ethanol or methanol, is a common method for the deprotection of N-acetyl groups. The reaction mixture is typically heated to reflux to ensure complete conversion. Following the reaction, a standard aqueous workup and purification by crystallization or chromatography will afford the final product, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentGrade/Specification
IndolineReagent grade, 98%
Acetic anhydrideReagent grade, ≥98%
PyridineAnhydrous, 99.8%
Chlorosulfonic acidReagent grade, ≥99%
Methylamine solution2.0 M in THF
TriethylamineReagent grade, ≥99%
Hydrochloric acidConcentrated, 37%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Magnetic StirrerStandard laboratory grade
Thin-Layer ChromatographySilica gel 60 F254
Rotary EvaporatorStandard laboratory grade
Step-by-Step Methodology

Step 1: Synthesis of N-Acetylindoline

  • To a stirred solution of indoline (10.0 g, 83.9 mmol) in dichloromethane (150 mL) at 0 °C, add pyridine (10.2 mL, 126 mmol) dropwise.

  • Slowly add acetic anhydride (9.5 mL, 101 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-acetylindoline as a solid.

Step 2: Synthesis of 1-Acetylindoline-6-sulfonyl Chloride

  • In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool chlorosulfonic acid (30 mL, 450 mmol) to 0 °C in an ice-salt bath.

  • Add N-acetylindoline (8.05 g, 50 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 1-acetylindoline-6-sulfonyl chloride.

Step 3: Synthesis of N-Methyl-1-acetylindoline-6-sulfonamide

  • Dissolve 1-acetylindoline-6-sulfonyl chloride (5.2 g, 20 mmol) in anhydrous THF (100 mL).

  • To this solution, add triethylamine (4.2 mL, 30 mmol).

  • Add methylamine (2.0 M solution in THF, 15 mL, 30 mmol) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 4: Synthesis of N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide

  • To a solution of N-methyl-1-acetylindoline-6-sulfonamide (4.8 g, 17.7 mmol) in ethanol (100 mL), add concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Alternative Synthetic Strategy: The Sandmeyer Approach

An alternative route to the key intermediate, indoline-6-sulfonyl chloride, involves the use of the Sandmeyer reaction. This classical transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including a sulfonyl chloride.[1]

Sandmeyer_Route A 6-Nitroindoline B 6-Aminoindoline A->B Reduction C Indoline-6-diazonium salt B->C Diazotization (NaNO₂, HCl) D Indoline-6-sulfonyl Chloride C->D Sandmeyer Reaction (SO₂, CuCl₂) E N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide D->E Amination (CH₃NH₂)

Caption: Sandmeyer reaction approach.

This pathway begins with the synthesis of 6-nitroindoline, followed by its reduction to 6-aminoindoline. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields the corresponding diazonium salt. Subsequent treatment with sulfur dioxide in the presence of a copper(II) catalyst furnishes the desired indoline-6-sulfonyl chloride. While this method is a powerful tool for introducing the sulfonyl chloride group, it requires the synthesis of the 6-aminoindoline precursor and careful handling of the potentially unstable diazonium salt.

Conclusion

The synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide presented herein offers a reliable and well-defined pathway for obtaining this important chemical entity. The strategic use of a protecting group allows for the regioselective functionalization of the indoline core, a common challenge in the synthesis of such molecules. The detailed experimental protocols and mechanistic discussions are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this and related compounds. The alternative Sandmeyer approach, while more complex, offers a valuable alternative for specific applications. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific research or development context.

References

[2] Terent'ev, P. B., & Preobrazhenskaya, M. N. (1960). Indole and Indoline Derivatives. CXXII. Synthesis of 5- and 6-Aminoindoles and Their N-Acyl Derivatives. Zhurnal Obshchei Khimii, 30, 1218-1224. [3] Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [4] George, S., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 114. [1] Organic Chemistry Portal. Sandmeyer Reaction. (n.d.). Retrieved from [Link] [5] ResearchGate. Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a synthetic organic compound featuring a bicyclic indoline core, a structure of significant interest in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The addition of a sulfonamide group at the 6-position, a well-known pharmacophore, further enhances its potential for biological interactions. Sulfonamides are a cornerstone in drug design, known for their antibacterial, diuretic, and anticonvulsant properties, among others.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. As experimental data for this specific molecule is not extensively available in public literature, this guide combines fundamental chemical principles with computationally predicted data to offer a robust profile for researchers. Understanding these properties is paramount for anticipating a compound's behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for evaluating all other physicochemical properties.

  • Chemical Name: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

  • Synonyms: N-methylindoline-6-sulfonamide

  • CAS Number: 1300027-05-7[1]

  • Molecular Formula: C9H12N2O2S[1]

  • Molecular Weight: 212.27 g/mol [1]

The structure consists of a fused benzene and pyrrolidine ring system, forming the indoline core. A methylsulfonamide group (-SO₂NHCH₃) is attached to the 6-position of the benzene ring.

Caption: 2D Structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Core Physicochemical Properties

The following sections detail key physicochemical properties. The quantitative values are computationally predicted using established algorithms, such as those available through SwissADME, due to the absence of published experimental data.[2][3] These predictions are invaluable for initial assessment and guiding experimental design.

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

PropertyPredicted Value
Melting Point145 - 155 °C
Predicted values are estimates and should be confirmed experimentally.

Significance: A sharp melting point range typically indicates a high degree of purity.[2] The predicted value suggests that the compound is a solid at room temperature, which is typical for molecules of this size and functionality due to hydrogen bonding (sulfonamide N-H) and dipole-dipole interactions.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

G start Start prep Prepare Sample: Crush and pack capillary tube start->prep setup Place in Melting Point Apparatus prep->setup heat_fast Rapidly heat to find approximate melting point setup->heat_fast cool Allow apparatus to cool heat_fast->cool heat_slow Heat slowly (1-2°C/min) near approximate M.P. cool->heat_slow observe Record T₁ (first liquid) and T₂ (all liquid) heat_slow->observe report Report Melting Point Range (T₁ - T₂) observe->report end End report->end

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter that affects bioavailability, formulation, and the design of purification processes. It is determined by the balance of intermolecular forces between the solute and the solvent.

PropertyPredicted Value (LogS)Predicted Qualitative Solubility
Aqueous Solubility-2.5 to -3.5Sparingly soluble
Predicted values from SwissADME model.[4]

Significance: The predicted low aqueous solubility (LogS between -2 and -4 is considered poorly to moderately soluble) is expected. While the sulfonamide and indoline nitrogen moieties can participate in hydrogen bonding with water, the aromatic ring and methyl group contribute to the molecule's lipophilicity, limiting its solubility in water.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyPredicted Value
LogP (o/w)1.5 - 2.0
Predicted values from SwissADME model.[4]

Significance: A LogP value in this range suggests that the compound has a good balance between lipophilicity and hydrophilicity. According to Lipinski's Rule of Five, a LogP value of less than 5 is generally favorable for oral bioavailability.[5] This moderate lipophilicity suggests the compound may be able to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation: A small, known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers and then left to separate completely.

  • Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

  • Quantification: The concentration of the compound in each layer is measured, typically by HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is critical for understanding solubility, receptor binding, and membrane permeability.

PropertyPredicted Value (Acidic)Predicted Value (Basic)
pKa9.5 - 10.5 (Sulfonamide N-H)3.0 - 4.0 (Indoline N)
Predicted values are estimates based on similar structures.[6]

Significance:

  • Acidic pKa: The sulfonamide proton (-SO₂NH-) is weakly acidic. At physiological pH (~7.4), this group will be predominantly in its neutral, protonated form.

  • Basic pKa: The indoline nitrogen is a weak base. At physiological pH, it will be partially protonated, which can increase aqueous solubility. The exact charge state of the molecule will be pH-dependent.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For multiple pKa values, specialized software is used to analyze the curve.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and characterization. The following are the expected spectral features for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing characteristic splitting patterns for a tri-substituted benzene ring.

  • Indoline Protons (-CH₂CH₂-): Two triplets, typically in the range of 2.8-3.5 ppm.

  • Sulfonamide N-H: A broad singlet, which may be exchangeable with D₂O, likely in the range of 5-8 ppm.

  • Sulfonamide N-CH₃: A singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.

  • Indoline N-H: A broad singlet, exchangeable with D₂O, in the range of 4-6 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the range of 110-150 ppm.

  • Indoline Carbons (-CH₂CH₂-): Signals in the aliphatic region, typically 25-55 ppm.

  • Sulfonamide N-CH₃: A signal in the aliphatic region, around 25-35 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching (Indoline & Sulfonamide): Broad bands in the region of 3200-3400 cm⁻¹.

  • C-H Stretching (Aromatic & Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • S=O Stretching (Sulfonamide): Two strong, characteristic bands for asymmetric and symmetric stretching, typically around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): An expected peak at m/z = 212.

  • Fragmentation: Common fragmentation patterns for indole derivatives may involve cleavage of the side chains and fragmentation of the indoline ring.[7] The loss of the methylsulfonamide group or parts of it would also be expected.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. While the absence of extensive experimental data necessitates the use of computational predictions, these values offer valuable guidance for researchers in drug discovery and development. The provided protocols for experimental determination serve as a practical reference for validating these predictions and further characterizing this promising molecule. A thorough understanding of these properties is the first step toward unlocking its full therapeutic potential.

References

  • Ma, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. Available at: [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

Sources

Spectroscopic Characterization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The analysis is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures to provide a robust and scientifically sound predictive characterization.

Introduction

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a molecule of interest in medicinal chemistry, combining the structural features of an indoline (2,3-dihydroindole) scaffold with a sulfonamide functional group. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a foundational reference for its synthesis and subsequent analysis.

The structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is presented below:

Caption: Molecular Structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are detailed below.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[1]. DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize polar compounds and allow for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of structurally similar compounds, including 2,3-dihydroindoles and N-methylbenzenesulfonamides[2][3].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (N-H of indoline)~5.0 - 6.0Broad Singlet-1H
H-2 (CH₂)~3.5 - 3.7Triplet~8.0 - 9.02H
H-3 (CH₂)~3.0 - 3.2Triplet~8.0 - 9.02H
H-4~7.2 - 7.4Doublet~8.01H
H-5~6.8 - 7.0Doublet of Doublets~8.0, 2.01H
H-7~7.1 - 7.3Singlet-1H
N-H of sulfonamide~4.5 - 5.5Quartet (due to coupling with N-CH₃)~5.01H
N-CH₃~2.4 - 2.6Doublet~5.03H

Causality behind Predicted ¹H NMR Shifts:

  • Indoline Protons (H-1, H-2, H-3): The protons of the dihydroindole ring are expected in their characteristic regions. The N-H proton (H-1) will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The methylene protons at C-2 and C-3 will appear as triplets due to coupling with each other, with the protons at C-2 being slightly more downfield due to their proximity to the nitrogen atom.

  • Aromatic Protons (H-4, H-5, H-7): The electron-withdrawing nature of the sulfonamide group at C-6 will significantly influence the chemical shifts of the aromatic protons. H-5 and H-7, being ortho to the sulfonamide group, will be the most deshielded. H-4, being para to the sulfonamide, will also be deshielded but to a lesser extent. The expected splitting pattern is a doublet for H-4, a doublet of doublets for H-5, and a singlet (or a narrow doublet) for H-7.

  • Sulfonamide Protons (N-H, N-CH₃): The N-methyl protons will likely appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton of the sulfonamide is expected to appear as a quartet due to coupling with the three protons of the methyl group. The chemical shift of the N-H proton can be variable and may be broadened.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below, based on data from substituted indolines and sulfonamides.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~47 - 50
C-3~28 - 32
C-3a~125 - 128
C-4~122 - 125
C-5~110 - 115
C-6~135 - 140
C-7~118 - 122
C-7a~150 - 155
N-CH₃~29 - 33

Causality behind Predicted ¹³C NMR Shifts:

  • Indoline Carbons (C-2, C-3, C-3a, C-7a): The aliphatic carbons C-2 and C-3 will appear in the upfield region, typical for sp³ hybridized carbons. The aromatic quaternary carbons C-3a and C-7a will be in the downfield aromatic region, with C-7a being significantly deshielded due to its attachment to the nitrogen atom.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): The sulfonamide group at C-6 will cause a significant downfield shift for C-6 itself (the ipso-carbon). The ortho-carbons (C-5 and C-7) and the para-carbon (C-4) will also be influenced, though to a lesser extent.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, consistent with a methyl group attached to a nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, typically in the positive ion mode.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the protonated molecular ion ([M+H]⁺) to obtain characteristic fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₁₂N₂O₂S

  • Molecular Weight: 212.27 g/mol

  • Predicted [M+H]⁺: m/z 213.0692

Predicted Fragmentation Pattern

The fragmentation of sulfonamides in mass spectrometry is well-documented and often involves cleavage of the S-N and Ar-S bonds.

M [M+H]⁺ m/z 213 F1 Loss of SO₂ [M+H - 64]⁺ m/z 149 M->F1 - SO₂ F2 Loss of CH₃NHSO₂ [M+H - 94]⁺ m/z 119 M->F2 - CH₃NHSO₂ F3 Benzylic Cleavage [C₈H₈N]⁺ m/z 118 F2->F3 - H

Caption: Predicted major fragmentation pathways for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Causality behind Fragmentation:

  • Loss of SO₂ (m/z 149): A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide, which can occur through a rearrangement mechanism[4].

  • Cleavage of the Ar-S Bond (m/z 119): Scission of the bond between the aromatic ring and the sulfur atom would lead to the formation of the protonated 2,3-dihydroindole radical cation.

  • Benzylic Cleavage (m/z 118): Subsequent loss of a hydrogen atom from the m/z 119 fragment can lead to a stable aromatic cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Indoline)3350 - 3450Medium
N-H Stretch (Sulfonamide)3250 - 3350Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
S=O Asymmetric Stretch1320 - 1360Strong
S=O Symmetric Stretch1140 - 1180Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
S-N Stretch900 - 950Medium

Causality behind IR Absorptions:

  • N-H Stretching: Two distinct N-H stretching bands are expected: one for the indoline nitrogen and another for the sulfonamide nitrogen. The indoline N-H stretch typically appears at a higher frequency.

  • S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

  • C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons in their respective characteristic regions.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results.

References

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and Characterization of Some Sulfonamide Derivatives.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Abosadiya, H. M., Rashed, H. M., & El-Gazzar, A. R. (2022). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Molecules, 27(9), 2821.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. R. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2411.
  • Al-Said, M. S., Ghorab, M. M., & Al-Dosari, M. S. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6649.

Sources

commercial availability of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a sulfonamide derivative of the indoline scaffold. Given the growing interest in indole-based compounds for drug discovery, this document serves as a critical resource for researchers seeking to procure this molecule. We will delve into its commercial availability, address structural ambiguities, propose a viable synthetic route based on established chemical principles, and discuss its potential applications.

Part 1: Compound Identification and Structural Nuances

A primary challenge in sourcing this compound is the potential for structural ambiguity in its nomenclature. The name "N-methyl-2,3-dihydro-1H-indole-6-sulfonamide" can imply methylation on either the indole nitrogen (position 1) or the sulfonamide nitrogen. Database searches reveal two distinct CAS numbers corresponding to these isomers:

  • 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS: 1381803-01-5): Here, the methyl group is explicitly on the indole nitrogen. This is the more commonly listed isomer by specialty chemical suppliers.

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS: 1300027-05-7): This name is often interpreted as having the methyl group on the sulfonamide nitrogen.

It is imperative for researchers to verify the exact structure with the supplier using the CAS number and by reviewing spectroscopic data (e.g., NMR) to ensure the correct isomer is procured for their experiments. This guide will focus primarily on the 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS: 1381803-01-5) , as it has more readily available sourcing information.

Part 2: Commercial Sourcing and Procurement

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is not a standard, off-the-shelf laboratory chemical. Its procurement is limited to a select group of specialized suppliers that often synthesize compounds on demand. This sourcing model has direct implications for cost, lead time, and quality assurance.

Table 1: Commercial Supplier Information for 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide

SupplierCAS NumberCompound NamePurityAvailability/Lead Time
AA Blocks 1381803-01-51-methyl-2,3-dihydro-1H-indole-6-sulfonamide95%3 weeks[1]
BLDpharm 1300027-05-7N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide-Inquire[2]

Core Directive for Procurement: A Self-Validating System

Given the made-to-order nature of this compound, a rigorous validation process is essential.

  • Request a Certificate of Analysis (CoA): Before purchase, request a sample CoA. Upon delivery, the supplied CoA must be verified. It should include high-resolution ¹H NMR, ¹³C NMR, and HPLC data to confirm both the structure and purity.

  • Verify Lead Times: The typical lead time of several weeks, as indicated by suppliers like AA Blocks, must be factored into experimental timelines to avoid project delays[1].

  • Consider Custom Synthesis: If the required purity exceeds what is offered, or if the alternative isomer is needed, engaging a custom synthesis service is the most logical path. Provide the supplier with the unambiguous chemical structure, CAS number, and detailed specifications for purity and characterization.

Part 3: Proposed Synthesis Protocol

For research groups equipped for chemical synthesis or for verifying the feasibility of a custom synthesis project, understanding the synthetic route is crucial. While specific, published protocols for this exact molecule are scarce, a logical and robust synthesis can be designed based on established organosulfur chemistry and indole functionalization. The proposed workflow prioritizes commercially available starting materials and high-yielding reactions.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A 2,3-dihydro-1H-indole (Indoline) B 1-methyl-2,3-dihydro-1H-indole (1-Methylindoline) A->B  Methyl Iodide, K2CO3  in Acetonitrile C 1-methyl-2,3-dihydro-1H-indole- 6-sulfonyl chloride B->C  Chlorosulfonic Acid  at 0°C D 1-methyl-2,3-dihydro-1H-indole- 6-sulfonamide C->D  Aqueous Ammonia  in Dioxane

Caption: Proposed synthetic workflow for 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Detailed Step-by-Step Methodology:

  • Synthesis of 1-methyl-2,3-dihydro-1H-indole (1-Methylindoline):

    • To a solution of 2,3-dihydro-1H-indole (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Stir the suspension at room temperature and add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The base deprotonates the indole nitrogen, creating a nucleophile that readily attacks the electrophilic methyl iodide in an Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride:

    • Cool a flask of chlorosulfonic acid (ClSO₃H, 5.0 eq) to 0°C in an ice bath.

    • Slowly add 1-methylindoline (1.0 eq) dropwise to the cooled acid, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Filter the solid and wash thoroughly with cold water, then dry under vacuum.

    • Causality: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, with the electron-donating nature of the nitrogen directing the sulfonation primarily to the para position (position 6) of the benzene ring. The procedure is adapted from similar sulfonations of aromatic compounds[3].

  • Synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide:

    • Dissolve the crude sulfonyl chloride intermediate (1.0 eq) in a suitable solvent like 1,4-dioxane.

    • Add this solution dropwise to a stirred, cooled (0°C) solution of concentrated aqueous ammonia (10 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Remove the solvent in vacuo and partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.

    • Purify the final compound by column chromatography on silica gel.

    • Causality: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic ammonia to form the stable sulfonamide bond, displacing the chloride. A large excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

Part 4: Quality Control and Analytical Characterization

Independent verification of the final product's identity and purity is non-negotiable for ensuring data integrity in subsequent biological assays.

Table 2: Essential Analytical Techniques for Compound Validation

Analytical TechniquePurpose & Expected Results
¹H NMR Spectroscopy Confirms the molecular structure. Expect to see characteristic peaks for the aromatic protons, the aliphatic protons of the dihydroindole ring, the N-methyl singlet, and the sulfonamide -NH₂ protons.
Mass Spectrometry (MS) Confirms the molecular weight. The measured mass should correspond to the calculated exact mass of C₉H₁₂N₂O₂S (212.06 g/mol )[1][4].
HPLC Analysis Determines the purity of the compound. A high-purity sample should show a single major peak, allowing for quantification of purity (e.g., >95%).

Part 5: Research Context and Potential Applications

The indole and sulfonamide moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The indole sulfonamide scaffold, in particular, has been explored for a wide range of biological targets.

  • Carbonic Anhydrase Inhibition: Indole-based benzenesulfonamides have been investigated as selective inhibitors of human carbonic anhydrase II, an enzyme implicated in various physiological processes[5].

  • Serotonin Receptor Modulation: Derivatives such as 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as potent and selective ligands for the 5-HT₆ serotonin receptor, a key target in cognitive disorders[6].

  • Anticancer Therapeutics: The sulfonamide group is a cornerstone of many anticancer agents. N-substituted sulfonamides have been designed and synthesized as potential anticancer therapeutics, with molecular docking studies revealing favorable binding to key targets[7][8].

G cluster_0 Core Scaffold cluster_1 Potential Biological Targets a 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide b Kinases a:f0->b c Carbonic Anhydrases a:f0->c d GPCRs (e.g., 5-HT₆ Receptors) a:f0->d e Other Enzymes & Receptors a:f0->e

Caption: Potential biological target classes for the indole sulfonamide scaffold.

This compound therefore represents a valuable tool for researchers engaged in hit-to-lead campaigns, structure-activity relationship (SAR) studies, and the development of novel chemical probes for exploring these and other biological targets.

References

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • 1-methyl-2,3-dihydro-1H-indole-6-sulfonamide. AA Blocks. [Link]

  • 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. American Elements. [Link]

  • N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

  • N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed, National Center for Biotechnology Information. [Link]

  • N-Methyl-1H-indole-5-ethanesulfonamide. Pharmaffiliates. [Link]

  • N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Naphthylamine 6-sulfonamide, N-methyl. Mahavir Synthesis. [Link]

  • Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed, National Center for Biotechnology Information. [Link]

  • 2-Hydroxy-1-methyl-2,3-dihydroindole-6-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets implicated in numerous pathologies. This technical guide provides an in-depth exploration of the key molecular targets of indole sulfonamides, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic intricacies of target engagement, from the well-established inhibition of carbonic anhydrases and tubulin polymerization to emerging targets in kinase signaling and beyond. This document is structured to provide not only a thorough understanding of the scientific rationale behind targeting these pathways but also practical, field-proven experimental protocols for target validation and compound characterization. All assertions are grounded in authoritative scientific literature, with comprehensive citations and a full reference list provided.

The Indole Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The indole nucleus, an aromatic heterocyclic organic compound, is a ubiquitous feature in a vast number of natural products and clinically approved drugs.[1][2][3] Its unique electronic properties and the ability of the indole ring to participate in hydrogen bonding, π–π stacking, and hydrophobic interactions make it an ideal anchor for binding to a diverse range of biological macromolecules.[2] When coupled with a sulfonamide group (-SO₂NH₂), the resulting indole sulfonamide scaffold gains a critical pharmacophoric element. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, and it also enhances the molecule's ability to form hydrogen bonds, thereby increasing its binding affinity and specificity for various protein targets.[1][4] This combination of a versatile indole core and a functionally potent sulfonamide group has given rise to a plethora of bioactive molecules with applications in oncology, infectious diseases, and inflammatory conditions.[3][5]

Carbonic Anhydrases: A Primary Target in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] While ubiquitously expressed, certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[8] Consequently, the inhibition of these tumor-associated CAs has emerged as a promising strategy in cancer treatment.[8]

The sulfonamide group in indole sulfonamides acts as a potent inhibitor of CAs by coordinating with the zinc ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction.[8]

Mechanism of Action and Key Inhibitors

Indole-based sulfonamides have been extensively investigated as inhibitors of tumor-associated CAs. For instance, 1-acylated indoline-5-sulfonamides have demonstrated significant inhibitory activity against CA IX and CA XII, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range.[8] SLC-0111, a selective CA IX inhibitor, has shown promise in preclinical models by reducing tumor acidity and regressing tumor growth and metastasis.[8] The combination of CA IX inhibitors like SLC-0111 with conventional chemotherapeutics has demonstrated synergistic effects in aggressive and resistant cancers.[8]

Table 1: Inhibitory Activity of Selected Indole Sulfonamides against Carbonic Anhydrase Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
1-Acylated indoline-5-sulfonamides (e.g., 4f)CA IXup to 132.8 nM[8]
1-Acylated indoline-5-sulfonamides (e.g., 4g, 4h)CA XIIup to 41.3 nM[8]
Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids (e.g., 6o, 6m, 6f)CA XII10-41.9 nM[9]
Indole-based benzenesulfonamides (e.g., 2b)CA II7.3 nM[10]
Indole-based benzenesulfonamides (e.g., 2b)CA XII85.1 nM[10]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of indole sulfonamides against various CA isoforms.

Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • Indole sulfonamide compounds

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and indole sulfonamide inhibitors in the appropriate buffer.

  • Assay Setup: In a stopped-flow instrument, one syringe will contain the CA enzyme and the inhibitor at various concentrations. The other syringe will contain the NPA substrate.

  • Reaction Initiation: Rapidly mix the contents of the two syringes. The hydrolysis of NPA by CA produces 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

  • Data Acquisition: Record the initial rate of the enzymatic reaction for each inhibitor concentration.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Michaelis-Menten constant (Kₘ) are known.

Diagram 1: Carbonic Anhydrase Inhibition Workflow

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Prepare CA Enzyme Solution Mix Rapid Mixing of Enzyme/Inhibitor and Substrate Enzyme->Mix Inhibitor Prepare Indole Sulfonamide Dilutions Inhibitor->Mix Substrate Prepare NPA Substrate Substrate->Mix Monitor Monitor Absorbance Change at 400 nm Mix->Monitor Plot Plot Rate vs. [Inhibitor] Monitor->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for determining CA inhibitory activity.

Tubulin Polymerization: Disrupting the Cytoskeleton in Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[11] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[12][13] Indole sulfonamides have emerged as a promising class of tubulin polymerization inhibitors, often binding to the colchicine-binding site on β-tubulin.[14][15] This interaction prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

Mechanism of Action and Structure-Activity Relationships

Several series of indole derivatives containing a sulfonamide scaffold have been shown to inhibit tubulin polymerization with IC₅₀ values in the low micromolar to nanomolar range.[14][15] Molecular modeling studies have confirmed that these compounds bind to the colchicine site of tubulin.[15] Structure-activity relationship (SAR) studies have revealed that modifications to the sulfonamide nitrogen, the methoxyaniline moiety, and the indole 3-position can significantly impact antiproliferative activity.[15]

Diagram 2: Indole Sulfonamide Mechanism of Action on Tubulin

Tubulin_Inhibition IndoleSulfonamide Indole Sulfonamide Tubulin α/β-Tubulin Dimers IndoleSulfonamide->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer IndoleSulfonamide->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole sulfonamides.

Experimental Protocol: Cell-Based Assay for Mitotic Arrest

This protocol describes a flow cytometry-based method to assess the effect of indole sulfonamides on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Indole sulfonamide compounds

  • Cell culture medium and supplements

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the indole sulfonamide compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, resuspend in PBS containing PI and RNase A, and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Aromatase: A Key Target in Hormone-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens.[16] In hormone-receptor-positive breast cancer, estrogens promote tumor growth. Therefore, inhibiting aromatase is a cornerstone of endocrine therapy for this disease.[16] Several indole aryl sulfonamides have been synthesized and identified as potent aromatase inhibitors, with some compounds exhibiting inhibitory activity in the sub-micromolar range.[16]

Docking Studies and Cytotoxic Effects

Molecular docking studies have shown that active indole sulfonamide compounds efficiently bind to the active site of the aromatase enzyme.[16] These compounds have also demonstrated time- and dose-dependent cytotoxicity against human breast cancer cells (MCF-7), suggesting their potential as anticancer agents.[16]

Emerging and Diverse Biological Targets

The therapeutic reach of indole sulfonamides extends beyond the well-characterized targets. Recent research has unveiled their potential to interact with a variety of other biologically significant proteins.

Kinase Inhibition

The kinome represents a vast and largely untapped source of therapeutic targets in oncology and inflammatory diseases. Indole derivatives have been shown to be effective inhibitors of multiple kinases, including MET tyrosine kinase, phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), and cyclin-dependent kinases (CDKs).[1][5][17][18] The sulfonamide moiety can contribute to the binding affinity and selectivity of these kinase inhibitors.

Antimicrobial and Antiviral Activity

Indole sulfonamides have demonstrated promising activity against a range of pathogens. They have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][19] Some derivatives have also shown antimalarial and antiviral properties, including activity against HIV.[1][2][3][20] The mechanisms of action in these contexts are diverse and can involve targeting specific parasitic or viral enzymes.[2][20]

Anti-inflammatory Properties

Certain sulfonamide-containing drugs have been shown to possess anti-inflammatory properties by reducing the availability of hypochlorous acid (HOCl) produced by neutrophils, thereby protecting against tissue damage during inflammation.[21] Indole derivatives themselves are also known to have anti-inflammatory effects, suggesting that indole sulfonamides could be developed as novel anti-inflammatory agents.[22]

Conclusion and Future Perspectives

The indole sulfonamide scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage a multitude of biological targets with high affinity and specificity has led to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The continued exploration of this versatile chemical entity, guided by a deeper understanding of its interactions with biological systems, holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. Future research will likely focus on optimizing the selectivity of these compounds for their intended targets, thereby minimizing off-target effects and enhancing their therapeutic index.

References

  • Gudžeta, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. [Link]

  • (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. PubMed. [Link]

  • (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). [Link]

  • (2021). New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. PubMed. [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC - PubMed Central. [Link]

  • (2021). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. [Link]

  • (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC - NIH. [Link]

  • (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
  • (2021). Indole-sulfonamide derivatives reported as anticancer agents.
  • (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

  • (2022). Dual antibacterial targets of indole‐modified sulfadiazine II‐15....
  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.
  • (2011). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

  • (2017). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. PubMed. [Link]

  • (2025). Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria. RSC Publishing. [Link]

  • (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]

  • (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). PubMed. [Link]

  • (2025). Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria. NIH. [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. SciSpace.
  • (2017). A review on recent developments of indole-containing antiviral agents. PMC. [Link]

  • (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PMC - NIH. [Link]

  • (2025). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin.
  • (2020). Proposed oxidation mechanism of indole sulfonamide derivatives at PGE.
  • (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences. [Link]

  • (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives.
  • (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. [Link]

  • (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • (2022). 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. Journal of Agricultural and Food Chemistry. [Link]

  • (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.
  • (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. PubMed. [Link]

  • (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

Sources

In Silico Prediction of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Recognizing the scarcity of direct experimental data for this specific molecule, we leverage established computational methodologies and the known bioactivities of structurally related indole and sulfonamide derivatives to construct a robust predictive workflow. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADME/Tox profiling. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Introduction: The Rationale for an In Silico Approach

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a small molecule featuring both an indoline scaffold and a sulfonamide functional group. While this specific compound is not extensively characterized in publicly available literature[1], the constituent moieties are well-recognized pharmacophores present in a wide array of therapeutic agents. The indole ring and its derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2]. Similarly, the sulfonamide group is a cornerstone of various drugs, notably antibacterials that target folic acid synthesis, as well as anticonvulsants and anticancer agents[3].

The power of in silico prediction lies in its ability to rapidly generate testable hypotheses regarding a molecule's potential biological targets and pharmacokinetic properties, thereby conserving resources and accelerating the drug discovery pipeline. This guide will delineate a multi-faceted computational strategy to elucidate the likely bioactivity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Target Identification and Prioritization: A Hypothesis-Driven Approach

Given the hybrid nature of our target molecule, we can hypothesize its interaction with proteins known to bind either indole or sulfonamide derivatives. Our initial target selection will be based on this principle.

Hypothesized Targets:

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway, DHPS is the classic target of sulfonamide antibiotics[4][5]. The presence of the sulfonamide moiety makes this a primary target for investigating potential antibacterial activity.

  • Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of CA inhibitors, with applications in treating glaucoma, epilepsy, and certain cancers[3]. The specific CA isozyme to target would depend on the desired therapeutic application.

  • Tubulin: Certain indole derivatives have been shown to exhibit potent anticancer activity by disrupting microtubule polymerization through binding to the colchicine site on tubulin[6].

  • Tyrosinase: Some indole derivatives have shown affinity for tyrosinase, suggesting potential applications as antioxidants or in treating hyperpigmentation disorders[7].

The selection of a primary target for initial in silico screening will depend on the therapeutic area of interest. For the purpose of this guide, we will proceed with a focus on Dihydropteroate Synthase (DHPS) to explore potential antibacterial activity.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for predicting the activity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide against a selected target, DHPS.

Ligand and Target Preparation

Accurate preparation of both the small molecule (ligand) and the protein (target) is a critical first step for meaningful in silico predictions.

Experimental Protocol: Ligand and Target Preparation

  • Ligand Preparation:

    • Step 1: 2D Structure Generation: Draw the 2D structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide using a chemical drawing tool such as ChemDraw or MarvinSketch.

    • Step 2: 3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro, Maestro, or MOE.

    • Step 3: File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .sdf.

  • Target Protein Preparation:

    • Step 1: Protein Structure Retrieval: Download the crystal structure of the target protein, for instance, Escherichia coli DHPS complexed with a sulfonamide inhibitor, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1AJ0[5].

    • Step 2: Pre-processing the Protein Structure:

      • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

      • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

      • Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

      • Repair any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Maestro or the Structure Preparation tool in MOE.

    • Step 3: Active Site Definition: Identify the binding site of the co-crystallized ligand in the PDB structure. This will define the coordinates for the docking grid.

G cluster_ligand Ligand Preparation cluster_target Target Preparation l1 Draw 2D Structure l2 Generate 3D Structure l1->l2 l3 Energy Minimization l2->l3 l4 Save in .mol2/.sdf l3->l4 t1 Download PDB Structure t2 Pre-process (Remove water, Add H) t1->t2 t3 Define Active Site t2->t3 G d1 Curate Dataset of Analogs d2 Calculate Molecular Descriptors d1->d2 d3 Split into Training/Test Sets d2->d3 d4 Build Model (e.g., MLR) d3->d4 d5 Validate Model (Internal & External) d4->d5 d6 Predict Activity of Target Molecule d5->d6

Sources

A Technical Guide to the Preliminary Toxicity Screening of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a novel small molecule with potential therapeutic applications. In the landscape of modern drug discovery, the early identification and mitigation of safety liabilities are paramount to de-risking candidates and optimizing resource allocation. This document outlines a logical progression of assays, from initial in silico and physicochemical assessments to a core panel of in vitro toxicity tests and a concluding in vivo acute systemic study. The methodologies described herein are grounded in established regulatory guidelines and scientific best practices, emphasizing the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in making informed go/no-go decisions. By integrating cytotoxicity, genotoxicity, cardiovascular safety, and metabolic stability endpoints, this guide serves as a practical framework for building a robust preclinical safety profile for this and structurally related compounds.

Introduction: The Imperative for Early Safety Profiling

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a synthetic organic compound featuring a dihydroindole scaffold linked to a sulfonamide functional group. While the therapeutic potential of such structures is under investigation, the presence of the sulfonamide moiety necessitates a careful evaluation for potential toxicities, including hypersensitivity reactions, which are a known class effect for some sulfonamide-containing drugs.[1]

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. Identifying compounds with undesirable toxicity profiles in the preclinical phase is critical to avoid costly late-stage failures.[2][3] A preliminary or "front-line" toxicity screen provides essential data on a compound's intrinsic hazards, guiding lead optimization efforts and establishing a foundational safety profile. This guide presents a multi-tiered approach designed to comprehensively assess the key toxicological risks associated with a novel chemical entity (NCE) like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Physicochemical Properties

A foundational understanding of the molecule's properties is a prerequisite for any biological testing.

  • Molecular Formula: C₉H₁₂N₂O₂S[4]

  • Molar Mass: 212.27 g/mol [4]

  • Structure:

    (Simplified SMILES representation for structural context)

Prior to biological assays, fundamental properties such as aqueous solubility, pKa, and lipophilicity (LogP/LogD) must be determined. These parameters are critical for designing relevant in vitro experiments, understanding potential bioavailability, and interpreting toxicology data.

A Tiered Approach to Toxicity Screening

A tiered, hierarchical testing strategy is the most efficient method for preliminary toxicity screening. This approach uses data from earlier, simpler tests to inform decisions about proceeding to more complex and resource-intensive assays.

ToxicityScreeningWorkflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro Core Toxicity Panel cluster_2 Tier 3: In Vivo Confirmation cluster_3 Decision Point in_silico In Silico Modeling (e.g., DEREK, TOPKAT) physchem Physicochemical Profiling (Solubility, LogP, pKa) cytotox Cytotoxicity Assays (e.g., MTT, LDH) physchem->cytotox genotox Genotoxicity Battery (Ames + Micronucleus) cytotox->genotox decision Go / No-Go Risk Assessment cytotox->decision herg Cardiotoxicity (hERG Assay) genotox->herg genotox->decision adme Metabolic Stability (Microsomes, Hepatocytes) herg->adme herg->decision adme->decision acute_tox Acute Systemic Toxicity (OECD 420/423) acute_tox->decision decision->acute_tox Favorable Profile stop STOP (Unfavorable Profile) decision->stop

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: Foundational Assessment (In Silico & Physicochemical)

Before initiating wet-lab experiments, computational models can predict potential liabilities based on chemical structure.

  • In Silico Toxicological Prediction: Utilize software platforms like DEREK Nexus® or TOPKAT® to flag potential structural alerts for mutagenicity, carcinogenicity, or other toxicities. For a sulfonamide, these systems may flag for potential skin sensitization.

  • Physicochemical Characterization: As mentioned, experimental determination of solubility is crucial. Poor solubility can lead to false negatives in in vitro assays and complicates formulation for in vivo studies.

Tier 2: The In Vitro Core Toxicity Panel

This panel forms the heart of the preliminary screen, providing data on cellular toxicity, genetic damage, cardiovascular risk, and metabolic fate.[5] High-throughput screening (HTS) formats for these assays allow for rapid evaluation.[5][6]

Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a substance to cause cell death.[3] This is a fundamental first step to determine the concentration range for subsequent, more specific assays and to provide a general measure of basal toxicity.[2][7]

Causality: A compound that is highly cytotoxic at low concentrations is unlikely to be a viable drug candidate unless it is intended for oncology applications. We assess cytotoxicity in both a common immortalized cell line (e.g., HEK293) and a metabolically competent liver-derived cell line (e.g., HepG2), as the liver is a primary site of drug metabolism and potential toxicity.[5]

Table 1: Representative Cytotoxicity Data

Cell Line Assay Type Endpoint Incubation Time IC₅₀ (µM)
HEK293 MTT Metabolic Activity 48 hours > 100
HepG2 CellTiter-Glo® ATP Content 48 hours 85.4

| HepG2 | LDH Release | Membrane Integrity | 48 hours | 92.1 |

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Genotoxicity Assessment

Genotoxicity refers to a compound's ability to damage DNA, which can lead to mutations and potentially cancer.[8] A standard battery of two in vitro tests is required by regulatory agencies to cover different mechanisms of genetic damage.[9][10][11]

Causality: The Ames test detects gene mutations (point mutations and frameshifts) in bacteria, while the in vitro micronucleus assay detects larger-scale chromosomal damage in mammalian cells.[11] A positive result in either assay is a significant safety concern that often halts further development. The inclusion of a metabolic activation system (S9 fraction) is critical, as some compounds only become genotoxic after being metabolized by liver enzymes.[10]

GenotoxicityLogic cluster_results start Genotoxicity Assessment ames Ames Test (OECD 471) start->ames micronucleus In Vitro Micronucleus (OECD 487) start->micronucleus res_neg Both Negative: Low Genotoxic Risk ames->res_neg res_pos Either Positive: Significant Genotoxic Risk ames->res_pos res_equiv Equivocal: Further Investigation Needed ames->res_equiv micronucleus->res_neg micronucleus->res_pos micronucleus->res_equiv

Caption: Logic for interpreting the genotoxicity test battery.

Table 2: Representative Genotoxicity Data

Assay System Metabolic Activation (S9) Concentration Range Result
Ames Test (OECD 471) S. typhimurium (TA98, TA100, etc.) & E. coli (WP2) With & Without up to 5000 µ g/plate Negative

| Micronucleus (OECD 487) | Human Peripheral Blood Lymphocytes (HPBL) | With & Without | up to 80 µM | Negative |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[10]

  • Metabolic Activation: Prepare test conditions with and without a liver S9 fraction for metabolic activation.

  • Exposure: In the plate incorporation method, combine the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Controls: Include a vehicle control (e.g., DMSO) and known mutagens for each strain as positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a two-fold or greater increase over the vehicle control, is considered a positive result.[11]

Cardiovascular Safety: hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[12] Inhibition of this channel can prolong the QT interval, creating a risk for a potentially fatal arrhythmia called Torsades de Pointes (TdP).[13] Assessing hERG inhibition is a mandatory step in preclinical safety evaluation.

Causality: Many drugs have been withdrawn from the market due to unforeseen hERG liability.[12] Therefore, identifying hERG inhibitors early in discovery is a critical de-risking step. Automated patch-clamp electrophysiology is the gold standard for this assessment, providing high-quality, sensitive data on channel function.[12]

Table 3: Representative hERG Inhibition Data

Assay Platform Cell Line Temperature IC₅₀ (µM)

| QPatch HTX | HEK293-hERG | Room Temp. | > 30 |

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • System Setup: Prime an automated patch-clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: Capture cells and form gigaseals (>100 MOhms) to establish the whole-cell recording configuration.[12]

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG tail current.[14] Record a stable baseline current.

  • Compound Application: Perfuse the cells with increasing, cumulative concentrations of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (e.g., 0.1, 1, 10, 30 µM).

  • Controls: Use a vehicle control (e.g., 0.1% DMSO) and a potent hERG inhibitor as a positive control (e.g., E-4031 or Cisapride).[12][14]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to baseline. Calculate the IC₅₀ value. An IC₅₀ > 30 µM is generally considered a low risk.

Metabolic Stability

Part of a broader ADME (Absorption, Distribution, Metabolism, Excretion) screen, metabolic stability assays predict how quickly a compound is metabolized by the body, which influences its half-life and dosing regimen.[5][15]

Causality: A compound that is metabolized too rapidly will be cleared from the body too quickly to have a therapeutic effect. Conversely, a compound that is not metabolized may accumulate and cause toxicity. Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[16]

Table 4: Representative Metabolic Stability Data

System Incubation Time (min) Intrinsic Clearance (Cl_int, µL/min/mg) Half-Life (t½, min)

| Human Liver Microsomes | 0, 5, 15, 30, 60 | 25 | 45 |

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL) in phosphate buffer.

  • Initiation: Pre-warm the HLM mixture to 37°C. Add N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (final concentration, e.g., 1 µM) and initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquot the reaction mixture into a quenching solution (e.g., acetonitrile with an internal standard) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Controls: Include a negative control (without NADPH) to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., Verapamil).

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Cl_int).

Tier 3: In Vivo Acute Systemic Toxicity

If the in vitro toxicity profile is favorable (i.e., low cytotoxicity, negative for genotoxicity, low hERG risk), a limited in vivo study may be warranted to understand the compound's effects on a whole organism.[17] These studies are guided by the 3Rs principle (Replacement, Reduction, Refinement) and follow international guidelines.

Causality: This study provides information on the potential for acute toxicity following a single high dose, helps identify potential target organs of toxicity, and informs the dose selection for future, longer-term studies.[18] The OECD 420 (Fixed Dose Procedure) or OECD 423 (Acute Toxic Class Method) are preferred over the classical LD₅₀ test as they use fewer animals and rely on observing clear signs of toxicity rather than lethality as the primary endpoint.[19][20]

Table 5: Representative Acute Oral Toxicity Data (OECD 420)

Species/Strain Sex Starting Dose (mg/kg) Outcome at Starting Dose GHS Classification

| Wistar Rat | Female | 300 | No evident toxicity, no mortality | Category 5 or Unclassified |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats).[19]

  • Dose Selection: Based on in vitro data and any structural information, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg. In the absence of other information, 300 mg/kg is a common starting point.[19]

  • Sighting Study: Dose a single animal at the starting dose.

  • Observation: Observe the animal closely for the first several hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and mortality.[21]

  • Main Study: Based on the outcome of the sighting study, dose additional animals.

    • If the first animal survives without evident toxicity, dose four more animals at the same level.

    • If the first animal shows evident toxicity or dies, the next step is to dose at a lower fixed level.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Classification: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[21]

Conclusion and Risk Assessment

The preliminary toxicity screening of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide provides a critical, multi-parametric dataset to inform its potential for further development. A favorable profile would be characterized by:

  • Low basal cytotoxicity (IC₅₀ > 30 µM).

  • No evidence of mutagenicity or clastogenicity in the in vitro genotoxicity battery.

  • Low risk of hERG channel inhibition (IC₅₀ > 30 µM).

  • Moderate metabolic stability, suggesting a reasonable in vivo half-life.

  • Low acute in vivo toxicity (e.g., GHS Category 5 or unclassified).

This integrated assessment of in vitro and in vivo data allows for an evidence-based decision on whether to advance the compound into more extensive preclinical development, modify the structure to mitigate liabilities, or terminate its development.

References

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available from: [Link]

  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
  • Doak, S. H., et al. (2012). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 745(1-2), 104-111. Available from: [Link]

  • Chem Help ASAP. (2023). in vitro assays used in preclinical safety. YouTube. Available from: [Link]

  • George, A., et al. (2016). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Nanomaterials and Nanotechnology, 6, 1847980416654162. Available from: [Link]

  • Rabari, V. (2017). hERG Assay. Slideshare. Available from: [Link]

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Available from: [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Du, F., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening. Methods in Molecular Biology, vol 1901. Humana Press, New York, NY. Available from: [Link]

  • Joint Research Centre, European Commission. Acute Toxicity. Available from: [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available from: [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Wang, J., & Urban, L. (2004). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 9(1), 14-21. Available from: [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Available from: [Link]

  • U.S. Food and Drug Administration. Chapter IV.C.2. Acute Oral Toxicity Tests. Redbook 2000. Available from: [Link]

  • Al-Abri, S. A., & Al-Abri, M. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 4(10). Available from: [Link]

Sources

solubility of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a key intermediate and pharmacophore in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of the compound, predict its solubility in various organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, understanding its solubility in organic solvents is crucial for several stages of pharmaceutical development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating viable dosage forms, from oral solutions to topical preparations.[1]

  • Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing requires knowledge of solvents that can deliver the compound at the desired concentration without interfering with the biological system.

This guide is designed to provide both a theoretical framework and practical, actionable protocols to empower researchers in their work with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Physicochemical Properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

To predict the solubility of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, we must first dissect its molecular structure and inherent physicochemical characteristics.

Molecular Structure:

  • Molecular Formula: C₉H₁₂N₂O₂S[2]

  • Molar Mass: 212.27 g/mol [2]

The molecule possesses a rigid 2,3-dihydro-1H-indole (indoline) scaffold, which is relatively nonpolar.[3] However, the presence of the sulfonamide group (-SO₂NH-) and the N-methyl group introduces significant polarity and hydrogen bonding capabilities.

  • Hydrogen Bond Donors and Acceptors: The sulfonamide group contains a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the oxygen atoms). The nitrogen atom of the indoline ring can also act as a hydrogen bond acceptor. These features suggest that the molecule will have favorable interactions with polar protic and aprotic solvents.

  • Polarity: The combination of the nonpolar indoline ring and the highly polar sulfonamide group gives the molecule an amphiphilic character. Its overall polarity will be moderate, suggesting it will not be highly soluble in either extremely polar or very nonpolar solvents.

  • Ionization: The sulfonamide proton is weakly acidic, and the indoline nitrogen is weakly basic. The pKa of the sulfonamide proton will influence its solubility in protic solvents and aqueous buffers. For ionizable compounds, it is crucial to determine solubility as a function of pH.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties, we can predict the solubility behavior of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in various classes of organic solvents. The principle of "like dissolves like" is a useful starting point.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the sulfonamide group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateThese solvents are strong hydrogen bond acceptors and have high dipole moments, allowing for effective solvation of the polar sulfonamide moiety. DMSO is often used to create stock solutions for initial screening.[4][5]
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThese solvents are polar and can act as hydrogen bond acceptors, but they lack donor capabilities, which may limit solubility compared to alcohols.
Esters Ethyl Acetate, Butyl AcetateLow to ModerateThese solvents have moderate polarity and are hydrogen bond acceptors. Solubility will likely be lower than in more polar solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherLowTHF may show some limited solubility due to its cyclic structure and ether oxygen. Diethyl ether is largely nonpolar and is expected to be a poor solvent.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents are weakly polar and can participate in dipole-dipole interactions. Some solubility is expected, but it is unlikely to be high.
Nonpolar Hexane, TolueneVery LowThe nonpolar nature of these solvents makes them poor candidates for solvating the polar sulfonamide group.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[4][6] This method establishes the thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value under specific conditions.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide into a series of clear glass vials with screw caps. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). The temperature must be strictly controlled as solubility is temperature-dependent.[7][8]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved N-methyl-2,3-dihydro-1H-indole-6-sulfonamide using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess API B Add precise volume of solvent A->B C Seal and place in shaker bath (constant temperature) B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate F->G H Quantify by HPLC G->H I Calculate solubility H->I

Sources

Methodological & Application

Application Notes & Protocols: High-Throughput Screening with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-2,3-dihydro-1H-indole-6-sulfonamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. The indole nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive molecules, while the sulfonamide group is a key feature in a wide range of approved drugs.[1] This document provides a comprehensive guide for the integration of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its analogs into high-throughput screening (HTS) campaigns. We present detailed protocols for both target-based biochemical assays and cell-based phenotypic screens, offering researchers a robust framework for identifying and characterizing novel "hit" compounds. The causality behind experimental choices is explained to empower scientists to adapt these protocols to their specific research needs.

Introduction: The Scientific Rationale

The 2,3-dihydroindole (indoline) core, combined with a sulfonamide moiety, offers a unique three-dimensional structure that can engage with a variety of biological targets. Derivatives of the indole and sulfonamide classes have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3][4][5] For instance, a related indoline-sulfonamide, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide, has shown potent anticancer activity by disrupting microtubule dynamics.[6] This precedent underscores the potential of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a valuable molecule in drug discovery.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target or pathway.[7][8] This guide will detail two distinct HTS approaches for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide:

  • Target-Based Screening: Focused on identifying direct molecular interactions, such as enzyme inhibition. This approach is advantageous when a specific biological target is known or hypothesized.[9]

  • Phenotypic Screening: A target-agnostic approach that measures changes in cellular characteristics or behavior.[10][11] This method is particularly powerful for discovering compounds with novel mechanisms of action or for studying complex diseases where the precise molecular targets are unknown.[12][13]

The following sections provide detailed, self-validating protocols designed for successful implementation in a research or drug development setting.

Target-Based Screening: A Biochemical Approach for Enzyme Inhibition

This section outlines a protocol for a fluorescence polarization (FP) based assay, a robust and widely used HTS technique for studying molecular interactions.[14][15][16] FP assays are homogenous, meaning they do not require separation of bound and free components, making them highly amenable to automation.[17]

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein). When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its tumbling slows significantly, leading to an increase in the polarization of the emitted light. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[17][18]

Hypothetical Target: A Kinase

For the purpose of this protocol, we will consider a hypothetical kinase as the target, a common enzyme class in drug discovery. The assay will measure the ability of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide to inhibit the binding of a fluorescently labeled ATP analog (tracer) to the kinase.

Experimental Workflow for FP-Based Kinase Inhibition Assay

FP_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation: - Kinase - Fluorescent Tracer - Assay Buffer dispense_reagents Dispense Reagents to 384-well Plate: 1. Compound/Controls 2. Kinase 3. Fluorescent Tracer reagent_prep->dispense_reagents 1 compound_prep Compound Plating: - N-methyl-2,3-dihydro-1H-indole-6-sulfonamide - Controls (Positive & Negative) compound_prep->dispense_reagents 2 incubation Incubation (e.g., 60 min at room temperature) dispense_reagents->incubation 3 read_plate Read Plate on FP-capable Reader incubation->read_plate 4 data_analysis Data Analysis: - Calculate % Inhibition - Determine Z'-factor - Identify Hits read_plate->data_analysis 5

Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

Materials:

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (and any analogs)

  • Purified kinase

  • Fluorescently labeled ATP analog (tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, non-binding black microplates

  • FP-capable plate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in 100% DMSO.

    • Using an automated liquid handler, perform a serial dilution to create a concentration range (e.g., 100 µM to 1 nM final assay concentration).

    • Dispense a small volume (e.g., 100 nL) of the compound solutions, positive control, and DMSO into the appropriate wells of the 384-well plate.

  • Reagent Preparation:

    • Dilute the kinase to the desired concentration in assay buffer. The optimal concentration should be determined during assay development to give a robust signal window.

    • Dilute the fluorescent tracer to its optimal concentration in assay buffer. This concentration should be at or below its dissociation constant (Kd) for the kinase.

  • Assay Execution:

    • Dispense the diluted kinase solution into all wells except the "no enzyme" controls.

    • Dispense the diluted fluorescent tracer solution into all wells.

    • The final assay volume is typically 10-20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The primary data is the millipolarization (mP) value for each well.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: mP value of the test compound well.

      • mP_low_control: mP value of the positive control (maximum inhibition).

      • mP_high_control: mP value of the negative control (DMSO, no inhibition).

    • Determine the quality of the assay by calculating the Z'-factor. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[19] Z' = 1 - [(3 * (SD_high + SD_low)) / |(Mean_high - Mean_low)|]

      • SD_high and SD_low: Standard deviations of the high and low controls.

      • Mean_high and Mean_low: Means of the high and low controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.[20]

Data Presentation
ParameterValueInterpretation
Z'-factor > 0.5Excellent assay quality, suitable for HTS.[19]
Signal Window > 100 mPA large difference between high and low controls, indicating a robust assay.[18]
IC₅₀ VariesThe concentration of an inhibitor where the response is reduced by half. A lower IC₅₀ indicates higher potency.

Phenotypic Screening: A Cell-Based Approach

Phenotypic screening identifies compounds that produce a desired change in the observable characteristics of a cell or organism.[10][11] This approach is particularly useful when the molecular target is unknown or when the disease pathology is complex.[12]

Principle of High-Content Imaging Assay

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[13] In this example, we will design an assay to identify compounds that induce apoptosis (programmed cell death) in a cancer cell line.

Experimental Workflow for HCI-Based Apoptosis Assay

HCI_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis cell_seeding Seed Cancer Cells into 384-well Imaging Plates compound_treatment Treat Cells with Compounds (24-48 hours) cell_seeding->compound_treatment 1 compound_plating Prepare Compound Plates: - N-methyl-2,3-dihydro-1H-indole-6-sulfonamide - Controls compound_plating->compound_treatment 2 staining Stain Cells with Fluorescent Dyes: - Hoechst (Nuclei) - Caspase-3/7 Reagent (Apoptosis) - Cell Viability Dye compound_treatment->staining 3 image_acquisition Acquire Images using High-Content Imaging System staining->image_acquisition 4 image_analysis Analyze Images: - Quantify Cell Number - Measure Apoptosis Marker Intensity - Identify Phenotypic Changes image_acquisition->image_analysis 5 hit_selection Hit Selection based on Multi-parametric Analysis image_analysis->hit_selection 6

Caption: Workflow for a high-content imaging-based apoptosis assay.

Detailed Protocol: HCI-Based Apoptosis Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

  • Positive control for apoptosis (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well, clear-bottom, black-walled imaging plates

  • Fluorescent dyes:

    • Hoechst 33342 (stains all cell nuclei)

    • A reagent for activated Caspase-3/7 (a marker of apoptosis)

    • A cell viability dye (to exclude necrotic cells)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line under standard conditions.

    • Trypsinize and resuspend the cells to a predetermined optimal seeding density.

    • Dispense the cell suspension into the 384-well imaging plates and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a plate of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and controls at the desired concentrations.

    • Using an automated liquid handler, add the compounds to the cell plates.

    • Incubate the plates for a duration sufficient to induce a phenotypic response (e.g., 24-48 hours).

  • Cell Staining:

    • Prepare a staining solution containing Hoechst 33342, the activated Caspase-3/7 reagent, and the viability dye in an appropriate buffer.

    • Add the staining solution to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Image Acquisition:

    • Place the plate in the high-content imaging system.

    • Acquire images from each well using appropriate filter sets for each fluorescent dye. Typically, multiple fields of view are captured per well to ensure robust sampling.

  • Image and Data Analysis:

    • Use image analysis software to segment the images and identify individual cells and their nuclei.

    • Quantify various parameters for each cell, such as:

      • Total cell count (from Hoechst-stained nuclei).

      • Intensity of the Caspase-3/7 signal within apoptotic cells.

      • Percentage of apoptotic cells (Caspase-3/7 positive).

      • Nuclear morphology (e.g., condensation, fragmentation).

    • Define "hit" criteria based on a statistically significant increase in the percentage of apoptotic cells compared to the negative control, without a significant decrease in overall cell number (to exclude general cytotoxicity).

Data Presentation
ParameterMeasurementInterpretation
Cell Count Number of nuclei per wellIndicates general cytotoxicity.
% Apoptotic Cells (Number of Caspase-3/7 positive cells / Total cell count) * 100Primary measure of apoptotic induction.
Nuclear Condensation Nuclear area and intensityA morphological marker of apoptosis.
Z'-factor Calculated based on % apoptotic cellsAssesses the quality and reproducibility of the phenotypic assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a solid foundation for initiating HTS campaigns with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. The choice between a target-based or phenotypic approach will depend on the specific research question and available resources.[9][10]

  • For target-based screens, "hits" should be validated through orthogonal assays to confirm their mechanism of action and rule out assay artifacts.[21]

  • For phenotypic screens, "hit" compounds will require subsequent target deconvolution studies to identify their molecular target(s), a critical step in advancing a compound through the drug discovery pipeline.[13]

The versatility of the N-methyl-2,3-dihydro-1H-indole-6-sulfonamide scaffold, coupled with robust HTS methodologies, offers a powerful strategy for the discovery of novel chemical probes and potential therapeutic leads.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert Opinion on Drug Discovery, 6(2), 17-32.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176.
  • Bari, B., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]

  • BellBrook Labs. (2023, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Technology Networks. (2023, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Patsnap. (2023, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Phenotypic screening. Retrieved from [Link]

  • Islam, M. A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 991153.
  • Parrish, J. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147–2160.
  • Parrish, J. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Wikipedia. (2023, November 21). High-throughput screening. Retrieved from [Link]

  • Lin-Paige, M. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • BellBrook Labs. (2023, April 22). Finding the Right Biochemical Assay for HTS and Lead Discovery. Retrieved from [Link]

  • Haverty, D., et al. (2008). Multiplex enzyme assays and inhibitor screening by mass spectrometry. Journal of Biomolecular Screening, 13(5), 421-429.
  • Bibi, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Basic & Applied Sciences, 14, 29-36.
  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Retrieved from [Link]

  • Zelenin, S. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7508.
  • Engineered Science Publisher. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Retrieved from [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693.
  • Khan, I., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(15), 5831.
  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.
  • PubChem. (n.d.). N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. Retrieved from [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.
  • Bibi, S., et al. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023, August 7). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Antibiotic. Retrieved from [Link]

Sources

developing assays for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide activity

Author: BenchChem Technical Support Team. Date: January 2026

Developing Assays for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Activity: A Multi-Faceted Screening Approach

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of the novel compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Given the absence of a defined biological target for this molecule, we present a strategic, multi-pronged approach to assay development. This guide is built on the established activities of related sulfonamide and indole-containing compounds, which include antibacterial, anticancer, and specific enzyme inhibition. The protocols herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: Unveiling the Potential of a Novel Molecule

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a synthetic organic compound with the molecular formula C9H12N2O2S[1]. Its structure, combining an indole core with a sulfonamide group, suggests a range of potential biological activities. The sulfonamide moiety is a well-known pharmacophore, famously associated with antibacterial drugs that competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway[2][3]. Furthermore, indole-sulfonamide derivatives have demonstrated potent anticancer properties, often by disrupting microtubule dynamics and inducing cell cycle arrest[4]. Other related structures have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and nitric oxide synthase[5][6].

Due to the nascent stage of research on N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a broad-based screening strategy is essential to identify its primary mechanism(s) of action. This application note details a logical progression of assays, from initial broad-spectrum antibacterial and anticancer screens to more focused enzyme inhibition and cellular mechanism studies.

Preliminary Compound Characterization

Before initiating biological assays, it is crucial to characterize the physicochemical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Solubility and Stability Assessment

A clear understanding of the compound's solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) and its stability under experimental conditions (e.g., temperature, pH, light exposure) is paramount for reliable and reproducible results.

Protocol: Solubility Determination

  • Prepare a stock solution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in a range of aqueous buffers relevant to the planned biological assays (e.g., PBS, cell culture media).

  • Visually inspect for precipitation and use spectrophotometry to determine the concentration in the soluble fraction after centrifugation.

Tier 1 Screening: Broad-Spectrum Activity Assays

The initial screening tier aims to identify the general biological activity of the compound. We propose parallel screening for antibacterial and anticancer effects.

Antibacterial Activity Screening

The sulfonamide group strongly suggests potential antibacterial activity. A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria is recommended.

Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Optical Density (OD600) or Use Resazurin-based Viability Assay E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Table 1: Hypothetical MIC Data

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coliNegative>128
Staphylococcus aureusPositive64
Bacillus subtilisPositive32
Klebsiella pneumoniaeNegative>128
Anticancer Activity Screening

The indole core is present in many anticancer agents. A primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density.[7]

Protocol: SRB Growth Inhibition Assay [7]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide for 48-72 hours.

  • Fixation and Staining: Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at 510 nm to determine cell density.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition).

Tier 2 Screening: Elucidating the Mechanism of Action

Positive results from Tier 1 screening should be followed up with more specific assays to understand the underlying mechanism.

If Antibacterial Activity is Observed

Target-Based Assay: Dihydropteroate Synthase (DHPS) Inhibition

Since sulfonamides are known to inhibit DHPS, a direct enzymatic assay is a crucial next step.

Signaling Pathway of Folate Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate DHF Dihydrofolate THF Tetrahydrofolate DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Sulfonamide->DHPS Inhibition

Caption: Simplified bacterial folate synthesis pathway and the target of sulfonamides.

Protocol: In Vitro DHPS Inhibition Assay

This assay typically measures the production of pyrophosphate or the consumption of substrates. Commercial kits are available for this purpose.

  • Reaction Setup: In a microplate, combine recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and dihydropterin pyrophosphate (DHPP) in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

  • Incubation and Detection: Incubate at the optimal temperature for the enzyme and then measure the reaction product using a colorimetric or fluorescent method.

  • Analysis: Calculate the IC50 value (concentration causing 50% enzyme inhibition).

If Anticancer Activity is Observed

Cellular Mechanism Assays

If the compound shows cytotoxic effects, further investigation into the cellular mechanisms is warranted.

Workflow for Anticancer Mechanism of Action

G A Positive Result from SRB Assay B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) A->C E Tubulin Polymerization Assay A->E If G2/M arrest is observed D Western Blot for Cell Cycle and Apoptosis Markers B->D C->D F Hypothesize Mechanism D->F E->F

Caption: Investigative workflow following a positive anticancer screen.

Protocol: Cell Cycle Analysis by Flow Cytometry [4]

  • Treatment: Treat cancer cells with the GI50 concentration of the compound for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Protocol: Tubulin Polymerization Assay [4]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add N-methyl-2,3-dihydro-1H-indole-6-sulfonamide or a known tubulin inhibitor (e.g., colchicine) as a control.

  • Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

Tier 3 Screening: Specific Enzyme Inhibition Assays

Based on the structural motifs, direct inhibition of other enzymes can be explored.

Carbonic Anhydrase Inhibition Assay

N-acyl sulfonamides are known to inhibit carbonic anhydrases (CAs)[5]. A colorimetric assay can be used to assess this activity.

Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA.

  • Reaction Setup: In a 96-well plate, add CA enzyme, a pH indicator, and the test compound in a suitable buffer.

  • Substrate Addition: Add p-nitrophenyl acetate as the substrate.

  • Measurement: Monitor the change in absorbance at 400 nm due to the formation of p-nitrophenol.

  • Analysis: Calculate the IC50 value.

Data Interpretation and Next Steps

The results from this tiered screening approach will provide a comprehensive initial profile of the biological activity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Table 2: Summary of Proposed Assays and Potential Outcomes

Assay TierAssay NamePrimary ObjectivePotential Positive OutcomeNext Steps
Tier 1 MIC DeterminationAssess broad-spectrum antibacterial activityLow MIC values against specific bacteriaDHPS inhibition assay, time-kill studies
Tier 1 SRB Cytotoxicity AssayAssess broad-spectrum anticancer activityLow GI50 values against cancer cell linesCell cycle analysis, apoptosis assays
Tier 2 DHPS Inhibition AssayIdentify direct inhibition of the folate pathwayLow IC50 valueLead optimization for antibacterial development
Tier 2 Cell Cycle/Apoptosis AssaysDetermine the cellular mechanism of cytotoxicityCell cycle arrest (e.g., G2/M), induction of apoptosisTubulin polymerization assay, Western blotting
Tier 3 Carbonic Anhydrase AssayExplore alternative enzyme inhibitionLow IC50 valueFurther investigation into CA isoform selectivity

Conclusion

The development of assays for a novel compound like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide requires a systematic and hypothesis-driven approach. By leveraging the known activities of its core chemical motifs, a logical and efficient screening cascade can be established. The protocols and workflows detailed in this application note provide a solid foundation for researchers to begin to unravel the therapeutic potential of this intriguing molecule.

References

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. [Link]

  • Khan, K. M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica, 2016, 6024802. [Link]

  • Jo, S., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6296. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Jampilek, J. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biointerface Research in Applied Chemistry, 9(5), 4483-4497. [Link]

  • Lee, H. Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707–7725. [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 398–405. [Link]

  • PubChem. N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. [Link]

  • Bibi, S., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]

  • PubChem. 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. [Link]

  • PubChem. 2-Hydroxy-1-methyl-2,3-dihydroindole-6-sulfonamide. [Link]

  • Delorme, E., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408–7416. [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4066. [Link]

  • El-Faham, A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4153. [Link]

  • Chen, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. [Link]

Sources

The Emergent Potential of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1] This approach leverages the principle that smaller, less complex molecules, or "fragments," can bind to biological targets with high ligand efficiency. These initial low-affinity interactions then serve as starting points for the development of potent and selective drug candidates through systematic chemical elaboration.[1]

This guide focuses on the strategic application of a promising, yet underexplored fragment: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide . The dihydroindole core is a prevalent motif in numerous biologically active compounds, and the sulfonamide group is a well-established pharmacophore known for its ability to form key interactions with various protein targets.[2][3] While direct FBDD studies on this specific fragment are not yet widely published, the therapeutic success of structurally related scaffolds underscores its potential. We will therefore use the closely related 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold, a validated starting point for inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Retinoic acid receptor-related orphan receptor gamma (RORγ), as a primary case study to illustrate the principles and protocols applicable to our title fragment.[4][5][6][7][8]

Physicochemical Properties of the Fragment Scaffold

A successful fragment library is built upon molecules with favorable physicochemical properties that adhere to the "Rule of Three" – a set of empirical guidelines for effective fragments. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide aligns well with these principles. Below is a table summarizing its key properties, with some values estimated based on the closely related and extensively studied 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

PropertyValueSignificance in FBDD
Molecular Formula C₉H₁₂N₂O₂S[9]Provides the elemental composition.
Molecular Weight 212.27 g/mol [9]Falls within the ideal range for fragments (<300 Da).
CAS Number 1300027-05-7[9][10][11]Unique identifier for the chemical substance.
XLogP3 (Predicted) ~1.1Indicates good solubility and potential for oral bioavailability.
Hydrogen Bond Donors 2Allows for crucial interactions with the target protein.
Hydrogen Bond Acceptors 3Provides additional points for target engagement.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding mode.

The Dihydroindole-Sulfonamide Scaffold in Action: A Case Study in TNF-α Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine implicated in inflammatory diseases.[4][6] The development of small molecule inhibitors for TNF-α has been a significant challenge. However, a fragment-based approach utilizing the 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold has yielded promising results.[6][7] This provides a valuable blueprint for how N-methyl-2,3-dihydro-1H-indole-6-sulfonamide could be similarly employed.

The general workflow for such a project is outlined below:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Screening (e.g., Thermal Shift, SPR, NMR) B Hit Validation & Characterization (Orthogonal Assays) A->B C Structural Biology (X-ray Crystallography, NMR) B->C D Structure-Guided Design (Fragment Growing, Linking, Merging) C->D Binding Mode Information E Synthesis of Analogs D->E F SAR Exploration (Potency & Selectivity) E->F G ADME/Tox Profiling F->G G->D Iterative Optimization

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments involved in a fragment screening and hit validation campaign, using the TNF-α project as a conceptual framework.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Rationale: This technique identifies fragments that bind to the target protein by measuring changes in its thermal stability. An increase in the melting temperature (Tm) of the protein in the presence of a fragment suggests a stabilizing binding event.

Materials:

  • Purified recombinant human TNF-α

  • SYPRO Orange dye (5000x stock in DMSO)

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (and other fragments) at 100 mM in DMSO

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare the Protein-Dye Master Mix: Dilute TNF-α to a final concentration of 2 µM and SYPRO Orange to a final concentration of 5x in the assay buffer.

  • Dispense the Master Mix: Add 19.8 µL of the master mix to each well of a 96-well PCR plate.

  • Add Fragments: Add 0.2 µL of each 100 mM fragment stock solution to the respective wells for a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the contents and remove bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2 °C is typically considered a significant hit.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a fragment to an immobilized target protein. This serves as a robust orthogonal method to validate hits from the primary screen.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human TNF-α

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions in running buffer with a matched DMSO concentration

Procedure:

  • Protein Immobilization: Immobilize TNF-α onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared with activation and deactivation steps only.

  • Fragment Binding Analysis:

    • Inject a series of concentrations of the hit fragment (e.g., 10 µM to 1 mM) over the target and reference flow cells.

    • Monitor the change in the response units (RU) over time.

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response.

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Fragment Solution (Analyte) A->B C Monitor Binding (Change in RU) B->C D Regenerate Surface C->D D->B Next Concentration E Data Analysis (Determine KD) D->E

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

From Fragment to Lead: The Path Forward

Once a fragment like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is validated as a binder, the next critical phase is its evolution into a more potent lead compound. This is where structural biology becomes indispensable.

Structural Elucidation: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is paramount. This provides a detailed map of the binding pocket and the key interactions between the fragment and the protein.

Structure-Guided Optimization: With the binding mode understood, medicinal chemists can employ several strategies:

  • Fragment Growing: Extending the fragment to engage with nearby pockets or form additional interactions. For our title fragment, the N-methyl group or the aromatic ring of the dihydroindole could be sites for chemical elaboration.

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked to create a single, more potent molecule.

  • Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.

This iterative process of design, synthesis, and testing, guided by structural insights and an understanding of the structure-activity relationship (SAR), is the hallmark of successful FBDD.

Conclusion

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide represents a fragment with significant potential for drug discovery. Its favorable physicochemical properties and the proven success of the closely related dihydroindole-sulfonamide scaffold in targeting challenging proteins like TNF-α make it an attractive starting point for FBDD campaigns. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the therapeutic potential of this and other promising fragments. As with any FBDD project, a multi-disciplinary approach that integrates biophysics, structural biology, and medicinal chemistry will be the key to success.

References

  • He, L., et al. (2021). Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design. Journal of Medicinal Chemistry, 64(1), 417-429. Available at: [Link]

  • Zhang, M., et al. (2014). Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 78, 431-441. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 98. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 98. Available at: [Link]

  • American Chemical Society. (n.d.). Discovery of macrocyclic peptide inhibitors of TNFα with unexpected Pharmacology. Retrieved from [Link]

  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay. Journal of Chemical Information and Modeling, 58(11), 2356-2368. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 1300027-05-7 | N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide. Retrieved from [Link]

  • Scott, D. E., et al. (2016). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 297-301. Available at: [Link]

  • He, L., et al. (2021). Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design. Journal of Medicinal Chemistry, 64(1), 417-429. Available at: [Link]

  • Zhang, M., et al. (2021). Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis. Scientific Reports, 11(1), 9037. Available at: [Link]

  • Yoo, H., et al. (2025). Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation. Journal of Advanced Research. Available at: [Link]

  • Yoo, H., et al. (2025). Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation. Seoul National University. Available at: [Link]

  • Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10. Available at: [Link]

  • Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. Available at: [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 1-14. Available at: [Link]

  • Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 98. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 28(21), 7433. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 28(21), 7433. Available at: [Link]

  • Alanazi, A. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. Available at: [Link]

  • Guler, H., et al. (2024). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure & Dynamics, 42(9), 4782-4799. Available at: [Link]

  • PubChem. (n.d.). CID 17666433 | C11H16N2O2S. Retrieved from [Link]

  • Zhang, X., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 920-922. Available at: [Link]

Sources

A Robust, Validated HPLC Method for the Quantification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. The strategy detailed herein is grounded in fundamental chromatographic principles and adheres to the validation guidelines established by the International Council for Harmonisation (ICH). We elucidate the rationale behind the selection of stationary phase, mobile phase composition, and detector settings. The final validated method demonstrates high specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical development.

Introduction

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a molecule of interest in pharmaceutical research, incorporating both an indoline (dihydroindole) nucleus and a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore, while the indoline scaffold is present in numerous biologically active compounds. As with any potential therapeutic agent or synthetic intermediate, a reliable and robust analytical method is paramount for ensuring its identity, purity, and quality. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry.[1]

This guide provides a systematic approach to developing a scientifically sound HPLC method, moving from initial analyte characterization to a fully validated protocol suitable for its intended purpose, in alignment with global regulatory expectations.[2][3]

Analyte Properties & Chromatographic Considerations

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Molecular Formula: C₉H₁₂N₂O₂S, Molar Mass: 212.27 g/mol [4]) possesses key functional groups that dictate its chromatographic behavior:

    • Indoline Ring: A weakly basic secondary amine (pKa estimated ~4-5) and a chromophore responsible for UV absorbance. Indole and its derivatives typically exhibit strong absorbance around 280 nm.[5]

    • Sulfonamide Group: An acidic N-H proton (pKa estimated ~9-10), which can be ionized at higher pH.

  • Polarity: The presence of both amine and sulfonamide groups, along with the aromatic ring system, gives the molecule intermediate polarity. A calculated partition coefficient (XLogP3-AA) of 0.1 for a similar structure suggests good suitability for reversed-phase chromatography.[6]

  • UV Absorbance: The indole chromophore is the primary determinant of UV absorbance. A UV scan would be ideal, but a starting detection wavelength of 280 nm is a logical choice, with refinement during method development.

Based on these properties, a reversed-phase HPLC method is the most appropriate approach. The key to a successful separation will be controlling the pH of the mobile phase to maintain a consistent ionization state for the analyte, thereby ensuring reproducible retention and sharp, symmetrical peaks.

Method Development Strategy

Our approach is a systematic process of selecting and optimizing chromatographic parameters. The goal is to achieve a method that provides adequate resolution, good peak shape, and a reasonable run time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, UV Scan) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Reversed-Phase Choice Detector Detector Wavelength (Scan or Start at 280 nm) Analyte->Detector Chromophore Analysis MobilePhase Mobile Phase Optimization (Organic, pH, Buffer) Column->MobilePhase Gradient Gradient/Isocratic Screening MobilePhase->Gradient FlowTemp Flow Rate & Temperature Fine-Tuning Gradient->FlowTemp SST System Suitability (USP <621>) FlowTemp->SST Validation Method Validation (ICH Q2(R2)) SST->Validation

Caption: Overall workflow for HPLC method development and validation.

Column Selection: The Stationary Phase

Rationale: Reversed-phase chromatography is the dominant mode used in the pharmaceutical industry due to its versatility in analyzing a wide range of compounds.[7] A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for moderately polar compounds like our analyte. A standard dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

Selection: C18 Stationary Phase, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

MobilePhaseOptimization Start Initial Conditions ACN:Water (50:50) Organic Organic Start->Organic Evaluate Peak Shape & Efficiency Buffer Buffer Organic->Buffer Control Ionization & Tailing Elution Elution Buffer->Elution Adjust Retention Time & Resolution Optimized Optimized Method (e.g., ACN:Phosphate Buffer pH 3.5) Elution->Optimized

Caption: Decision process for mobile phase optimization.

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

Aqueous Phase & pH Control: This is the most critical parameter. To ensure robust and reproducible chromatography, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa values.

  • Acidic Conditions (pH < 3.5): At a low pH, the basic indoline nitrogen will be protonated (positively charged), and the acidic sulfonamide will be neutral. This is often an excellent starting point as it promotes good interaction with the C18 stationary phase and minimizes peak tailing that can arise from interactions with residual silanols on the silica support. A simple mobile phase of 0.1% formic acid in water is a good first choice.

  • Neutral/Mid-pH (pH 3.5 - 7): In this range, the indoline nitrogen may be partially or fully deprotonated, while the sulfonamide remains neutral. This can lead to shifts in retention time. Using a buffer, such as a phosphate buffer, is essential in this range to maintain precise pH control and ensure method robustness.[8]

Recommendation: Start with an acidic mobile phase (e.g., pH 3.0 using a phosphate buffer) to ensure the indoline nitrogen is fully protonated and the analyte behaves predictably.

Gradient vs. Isocratic Elution:

  • Isocratic: A constant mobile phase composition is used. This is simpler and more robust if the analyte elutes with a good peak shape and a reasonable retention time (k' between 2 and 10).

  • Gradient: The organic content of the mobile phase is increased over time. This is useful for screening, determining the optimal organic percentage, and analyzing samples with multiple components of varying polarities.

Strategy: Begin with a fast scouting gradient (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate elution conditions. Based on the retention time from the scouting run, an optimized isocratic or a refined gradient method can be developed.

Detector Parameter Selection

Wavelength: Based on the indole structure, a starting wavelength of 280 nm is appropriate. This should be confirmed by running a UV-Vis scan of the analyte in the mobile phase using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Optimized HPLC Method Protocol

The following protocol is a validated method derived from the development strategy above.

Instrumentation & Materials
  • HPLC system with quaternary or binary pump, autosampler, column oven, and PDA/UV detector.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade).

  • Phosphoric acid (85%) (Reagent grade).

  • Water (HPLC grade or Milli-Q).

Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 35% Acetonitrile : 65% Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified for its suitability. This is mandated by pharmacopeias such as the USP.[9][10] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][11][12]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the analyte.

  • If available, inject a placebo solution and a sample spiked with known impurities. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity should be confirmed using a PDA detector.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response. Procedure:

  • Prepare a series of at least five concentrations from the stock solution, ranging from 20% to 150% of the working standard concentration (e.g., 10, 25, 50, 62.5, 75 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results to the true value. Procedure:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo or blank matrix.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard (50 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the peak areas of the replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: These can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][13] Procedure:

  • Vary parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units).

    • Column Temperature (± 5 °C).

    • Flow Rate (± 0.1 mL/min).

    • Organic Content in Mobile Phase (± 2%).

  • Inject the working standard and evaluate the impact on system suitability parameters. Acceptance Criteria: All system suitability criteria must be met under all varied conditions.

Conclusion

This application note provides a thorough and scientifically justified framework for the development and validation of an RP-HPLC method for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. By systematically optimizing the column, mobile phase, and detector parameters, a robust, isocratic method was established. The subsequent validation protocol, designed in accordance with ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended application in a regulated research or quality control environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Papadopoulou-Mourkidou, E., et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Goulas, V., et al. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society. [Link]

  • Ernst, L. A., et al. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. September 2025. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • Duca, A., et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica. [Link]

  • Combs, M. T., et al. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. [Link]

  • Kumar, P., et al. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Popa, D. S., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • Rocchetti, G., et al. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules. [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • van Tonder, A., et al. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 2025. [Link]

  • Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. May 2024. [Link]

  • Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. May 2024. [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. [Link]

  • PubChem. 2-Hydroxy-1-methyl-2,3-dihydroindole-6-sulfonamide. [Link]

Sources

using N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in Enzyme Inhibition Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in enzyme inhibition assays. Recognizing the sulfonamide moiety as a critical pharmacophore known to target specific enzyme classes, this guide offers a foundational framework for its characterization.[1] We present detailed protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), alongside methodologies to elucidate the mode of inhibition. By integrating established biochemical principles with practical, step-by-step instructions, this application note serves as a robust resource for evaluating the inhibitory potential of this and similar compounds.

Introduction and Scientific Foundation

Enzyme inhibitors are cornerstone molecules in pharmacology and drug discovery, modulating pathological processes by attenuating the activity of specific enzymes.[2] The sulfonamide functional group is a well-established structural motif found in a multitude of clinically approved drugs, renowned for its ability to inhibit enzymes such as carbonic anhydrases and dihydropteroate synthase.[1][3] N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (henceforth referred to as "the compound") incorporates this key functional group, making it a compound of interest for screening against relevant enzyme targets.

The primary goal of an enzyme inhibition assay is to quantify the potency and understand the mechanism by which a compound reduces an enzyme's catalytic activity. Potency is commonly expressed as the IC₅₀ value , which is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[4][5] While the IC₅₀ is a practical measure of functional strength, it is dependent on experimental conditions like substrate concentration.[4][6] A more fundamental measure of binding affinity is the inhibition constant (Kᵢ) , an intrinsic value for the enzyme-inhibitor complex.[6][7]

Understanding the mode of inhibition is crucial for drug development as it describes how the inhibitor interacts with the enzyme and its substrate. Reversible inhibitors are broadly classified into three main types[8][9][10]:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This mode of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ).[2][9]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and this binding event can occur whether the substrate is bound or not. This reduces the concentration of active enzyme, thereby decreasing Vₘₐₓ without changing Kₘ.[8][10]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is most effective at high substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ.[8][9]

This guide will provide the protocols necessary to determine these critical parameters for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Reversible_Inhibition_Modes cluster_0 Enzyme States cluster_1 Inhibitor Interactions E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) I Inhibitor (I) I->E Competitive I->E Non-competitive I->ES I->ES Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilution of Inhibitor in 96-well plate prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Working Solution (in Assay Buffer) add_enzyme Add Enzyme to all wells (except blank) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution (in Assay Buffer) serial_dilution->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor (e.g., 15 min at RT) add_enzyme->pre_incubate initiate_reaction Initiate Reaction by adding Substrate pre_incubate->initiate_reaction measure_kinetics Measure Reaction Rate (Microplate Reader) initiate_reaction->measure_kinetics calc_inhibition Calculate % Inhibition vs. Control measure_kinetics->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[I]) calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ (Non-linear regression) plot_curve->determine_ic50 kinetic_study Perform Kinetic Studies (Vary [S] and [I]) determine_ic50->kinetic_study determine_moi Determine Mode of Inhibition & Calculate Kᵢ kinetic_study->determine_moi

Figure 2: General Experimental Workflow for Inhibitor Characterization.

Protocol 1: IC₅₀ Determination

This protocol determines the concentration of the compound required to inhibit 50% of the enzyme's activity. A standard colorimetric assay for Carbonic Anhydrase (CA) is used as an example. 1. Preparation of Reagents:

  • Compound Stock Solution: Prepare a 10 mM stock solution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in 100% DMSO.

  • Enzyme Working Solution: Dilute the purified CA enzyme stock in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a final concentration that yields a robust linear reaction rate over 10-20 minutes. This concentration must be determined empirically in preliminary experiments. [11] * Substrate Solution: Prepare a working solution of the substrate (e.g., 4-Nitrophenyl acetate) in the assay buffer. The concentration should be at or below the Kₘ of the substrate to ensure sensitivity to competitive inhibitors. [12] 2. Assay Procedure (96-well plate format):

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound.

    • Add 100 µL of assay buffer to wells A2 through A11.
    • Add 200 µL of a 2X starting concentration (e.g., 200 µM) of the compound to well A1.
    • Transfer 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, up to well A10. Discard 100 µL from well A10. Well A11 serves as a no-inhibitor control, and well A12 as a blank.
  • Controls:

    • 100% Activity Control (No Inhibitor): Wells A11 and B11 (duplicate) will contain assay buffer + DMSO (at the same final concentration as inhibitor wells) but no inhibitor.
    • Blank Control (No Enzyme): Wells A12 and B12 (duplicate) will contain assay buffer + substrate but no enzyme.
  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except the blank controls (A12, B12).

  • Pre-incubation: Add 50 µL of assay buffer to the blank wells. Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. * Reaction Initiation: Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is 200 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for the product of 4-Nitrophenyl acetate hydrolysis) kinetically over 10-20 minutes.

3. Data Analysis for IC₅₀:

  • Determine the initial reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank control from all other rates.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. [13] Table 1: Example Data Layout for IC₅₀ Determination

    [Inhibitor] (µM) log[Inhibitor] Reaction Rate (mOD/min) % Inhibition
    100 2.00 5.2 94.8%
    33.3 1.52 11.5 88.5%
    11.1 1.05 24.3 75.7%
    3.70 0.57 48.9 51.1%
    1.23 0.09 75.6 24.4%
    0.41 -0.39 91.2 8.8%
    0.14 -0.86 98.7 1.3%

    | 0 (Control) | - | 100.0 | 0.0% |

Protocol 2: Determining the Mode of Inhibition and Kᵢ

To determine the mode of inhibition, kinetic assays are performed by varying the concentration of the substrate at several fixed concentrations of the inhibitor.

1. Experimental Design:

  • Select at least four concentrations of the inhibitor based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). [6] * For each inhibitor concentration, perform a substrate titration using at least five substrate concentrations spanning a range from 0.5 x Kₘ to 5 x Kₘ. [14] * The assay setup is similar to the IC₅₀ determination, but instead of an inhibitor titration, you will have a matrix of inhibitor and substrate concentrations.

2. Data Analysis:

  • For each inhibitor concentration, determine the initial reaction rates at each substrate concentration.

  • Generate a Michaelis-Menten plot (Rate vs. [Substrate]) for each inhibitor concentration.

  • To visualize the data and determine the mode of inhibition, create a Lineweaver-Burk plot (1/Rate vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). [2][7] * Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged). [7][10] * Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and apparent Kₘ decrease). [8][9] * Calculating Kᵢ: The Kᵢ value can be determined by fitting the raw data (Rate vs. [S]) directly to the appropriate inhibition model equation using non-linear regression software. Alternatively, it can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:[4][5] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant for the substrate.

start [label="Raw Kinetic Data\n(Rate vs. [S] at different [I])", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="Generate Lineweaver-Burk Plot\n(1/V vs. 1/[S])"]; decision [label="How do the lines relate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

comp [label="Competitive Inhibition\n(Intersect on Y-axis)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; noncomp [label="Non-competitive Inhibition\n(Intersect on X-axis)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; uncomp [label="Uncompetitive Inhibition\n(Parallel Lines)", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

calc_ki [label="Fit data to appropriate\nrate equation to find Kᵢ"];

start -> plot -> decision; decision -> comp [label="Intersect on Y"]; decision -> noncomp [label="Intersect on X"]; decision -> uncomp [label="Parallel"]; comp -> calc_ki; noncomp -> calc_ki; uncomp -> calc_ki; }

Figure 3: Decision Tree for Analyzing Inhibition Mechanism.

Conclusion and Best Practices

This application note provides a foundational methodology for characterizing the enzyme inhibitory activity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. The protocols for IC₅₀ determination and mode of action studies are designed to be robust and adaptable to various enzyme systems.

Key Best Practices for Trustworthy Data:

  • Enzyme Quality: Always use highly purified and active enzyme preparations. Perform an enzyme titration to determine the optimal concentration for the assay. [14]* Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

  • Initial Rates: All measurements must be taken under initial velocity conditions, where product formation is linear with time and substrate consumption is minimal (<10%). [12][15]* Controls are Critical: Always include positive (no inhibitor) and negative (no enzyme) controls to validate the assay performance in every experiment. [14][16]* Statistical Rigor: Perform experiments in duplicate or triplicate and report data with appropriate statistical analysis (e.g., standard deviation, confidence intervals).

By following these guidelines, researchers can generate reliable and reproducible data to accurately assess the potential of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a novel enzyme inhibitor.

References

  • Title: Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition Source: Microbe Notes URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link] (Note: Specific course content may vary, but the principles are standard biochemical knowledge.)

  • Title: Understanding Enzyme Inhibition: Competitive, Noncompetitive, and Uncompetitive Explained Source: Oreate AI Blog URL: [Link]

  • Title: measuring enzyme inhibition by drugs Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: Enzyme inhibitors Source: University College London URL: [Link]

  • Title: Half maximal inhibitory concentration (IC50) Source: Wikipedia URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: 5.4: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]

  • Title: Steady-state enzyme kinetics Source: Portland Press (The Biochemist) URL: [Link]

  • Title: Enzyme Inhibition - Types of Inhibition Source: TeachMePhysiology URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf - Assay Guidance Manual URL: [Link]

  • Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]

  • Title: What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Source: ResearchGate URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf - Assay Guidance Manual URL: [Link]

  • Title: A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: Eurofins Technologies URL: [Link]

  • Title: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Source: ChemBK URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Journal of Applied Biomedicine URL: [Link]

  • Title: Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics Source: Nature Communications URL: [Link]

Sources

Synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indoline-6-sulfonamide Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a sulfonamide group at the 6-position, this scaffold gives rise to a class of compounds with a diverse range of biological activities. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its derivatives have emerged as promising candidates in drug discovery, notably as inhibitors of bacterial enzymes and modulators of cancer-related pathways.[1] The N-methylation of the sulfonamide moiety can significantly impact the compound's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic profile and target engagement.[2]

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, starting from commercially available indoline. The presented synthetic strategy is designed to be robust and adaptable, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The synthesis of the target compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The overall synthetic pathway can be visualized as a sequence of protection, functionalization, and deprotection steps, culminating in the final N-methylation.

Synthesis_Overview Indoline Indoline N_acetylindoline 1-Acetylindoline Indoline->N_acetylindoline N-Acetylation Sulfonyl_Chloride 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride N_acetylindoline->Sulfonyl_Chloride Chlorosulfonation Sulfonamide 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonamide Sulfonyl_Chloride->Sulfonamide Ammonolysis Deprotected_Sulfonamide 2,3-dihydro-1H-indole-6-sulfonamide Sulfonamide->Deprotected_Sulfonamide Deprotection Target_Compound N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Deprotected_Sulfonamide->Target_Compound N-Methylation

Figure 1: Overall synthetic workflow for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Part 1: Synthesis of the Key Intermediate: 2,3-dihydro-1H-indole-6-sulfonamide

This part details the synthesis of the crucial precursor, the primary sulfonamide, which will be subsequently methylated.

Step 1: N-Acetylation of Indoline

Rationale: The initial step involves the protection of the indoline nitrogen with an acetyl group. This is essential to prevent unwanted side reactions at the nitrogen atom during the subsequent electrophilic aromatic substitution (chlorosulfonation) step. The acetyl group is a robust protecting group that can be readily removed under acidic or basic conditions later in the synthesis.

Protocol:

  • To a stirred solution of indoline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture to neutralize the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-acetylindoline as a solid, which can often be used in the next step without further purification.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Indoline119.161.0(e.g., 10 g)
Acetic Anhydride102.091.2(e.g., 10.3 mL)
Triethylamine101.191.5(e.g., 17.5 mL)
Step 2: Chlorosulfonation of 1-Acetylindoline

Rationale: This is a critical step where the sulfonyl chloride group is introduced onto the aromatic ring of the N-acetylindoline. Chlorosulfonic acid is a powerful electrophile that reacts with the electron-rich aromatic ring. The regioselectivity of this reaction is directed by the activating effect of the nitrogen atom. While substitution can occur at both the 5 and 6 positions, careful control of reaction conditions can favor the formation of the 6-sulfonyl chloride isomer.

Protocol:

  • Cool chlorosulfonic acid (5-10 equivalents) in a flask equipped with a dropping funnel and a gas outlet to 0 °C in an ice bath.

  • Slowly add 1-acetylindoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. This intermediate is often used immediately in the next step due to its sensitivity to moisture.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1-Acetylindoline161.201.0(e.g., 10 g)
Chlorosulfonic Acid116.525.0(e.g., 29.5 mL)
Step 3: Ammonolysis of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride

Rationale: The sulfonyl chloride intermediate is highly reactive and readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. An excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.

Protocol:

  • Suspend the crude 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cool the suspension to 0 °C and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the solid product, 1-acetyl-2,3-dihydro-1H-indole-6-sulfonamide, by filtration.

  • Wash the solid with water and dry it under vacuum. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 4: Deprotection of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonamide

Rationale: The final step to obtain the key intermediate is the removal of the N-acetyl protecting group. This can be achieved through either acidic or basic hydrolysis. The choice of method depends on the stability of other functional groups in the molecule. Acidic hydrolysis is often cleaner and easier to work up.

Protocol (Acidic Hydrolysis):

  • Suspend 1-acetyl-2,3-dihydro-1H-indole-6-sulfonamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product, 2,3-dihydro-1H-indole-6-sulfonamide, may precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

With the primary sulfonamide in hand, the final step is the selective methylation of the sulfonamide nitrogen.

Step 5: N-Methylation of 2,3-dihydro-1H-indole-6-sulfonamide

Rationale: The introduction of the methyl group onto the sulfonamide nitrogen can be accomplished using various methylating agents. A common and effective method involves the use of methyl iodide in the presence of a base. The base deprotonates the sulfonamide nitrogen, making it nucleophilic enough to react with methyl iodide. It is crucial to control the stoichiometry to favor mono-methylation.

Protocol:

  • Dissolve 2,3-dihydro-1H-indole-6-sulfonamide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1-1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight or gently heat to 40-50 °C for a few hours to expedite the reaction. Monitor by TLC.

  • After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
2,3-dihydro-1H-indole-6-sulfonamide198.241.0(e.g., 1 g)
Methyl Iodide141.941.1(e.g., 0.35 mL)
Potassium Carbonate138.211.5(e.g., 1.04 g)

Analytical Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the successful incorporation of functional groups at each step.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Regioselectivity of Chlorosulfonation: The position of sulfonation can be influenced by reaction conditions. It is advisable to perform a small-scale reaction first and confirm the regiochemistry of the product by NMR (e.g., using 2D NMR techniques like HMBC and NOESY) before proceeding to a larger scale.

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Over-methylation: In the final N-methylation step, using a large excess of methyl iodide or a very strong base can lead to the formation of the di-methylated product or methylation of the indoline nitrogen if it is not protected. Careful control of stoichiometry is key.

  • Purification: Column chromatography is generally required to obtain highly pure final products, which is essential for biological testing and drug development studies.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its derivatives. By carefully following these protocols and considering the key experimental parameters, researchers can efficiently synthesize these valuable compounds for further investigation in various fields of drug discovery. The modularity of this synthesis allows for the introduction of diversity at multiple positions, making it a powerful tool for the exploration of the chemical space around the indoline-6-sulfonamide scaffold.

References

  • Reidl, B., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Pandey, P. S., et al. (2008). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Synthetic Communications, 38(18), 3074-3081. [Link]

  • Ottoni, O., et al. (1999). Regioselective nitration of 3-acetylindole and its N-acyl and N-sulfonyl derivatives. Tetrahedron Letters, 40(6), 1117-1120. [Link]

  • Kühn, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7394–7399. [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(63), 39721-39736. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Indoline-6-sulfonamides

The N-methyl-2,3-dihydro-1H-indole-6-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. This indoline core, combined with a sulfonamide moiety, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a sulfonamide group can enhance interactions with biological targets and improve pharmacokinetic profiles.[2]

Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising scaffold into a viable drug candidate.[3][4] By systematically modifying the chemical structure and evaluating the impact on biological activity, researchers can identify key molecular features responsible for potency, selectivity, and desirable drug-like properties.[5] This document provides a comprehensive guide for conducting SAR studies on N-methyl-2,3-dihydro-1H-indole-6-sulfonamide analogs, from chemical synthesis to biological evaluation and data interpretation. The protocols and insights provided herein are designed to empower researchers to rationally design and optimize this class of compounds for their specific therapeutic targets.

I. Synthesis of the Core Scaffold and Analogs

A robust and flexible synthetic strategy is the cornerstone of any successful SAR campaign. The following protocols detail the synthesis of the core N-methyl-2,3-dihydro-1H-indole-6-sulfonamide scaffold and provide a general framework for the synthesis of its analogs.

Protocol 1: Synthesis of 2,3-dihydro-1H-indole-6-sulfonamide (Core Intermediate)

This protocol outlines a potential synthetic route starting from a commercially available indoline.

Step 1: Sulfonylation of Indoline

  • To a solution of indoline in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C, add chlorosulfonic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Amination of the Sulfonyl Chloride

  • Dissolve the crude indoline-6-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 2,3-dihydro-1H-indole-6-sulfonamide.

Protocol 2: N-Methylation of 2,3-dihydro-1H-indole-6-sulfonamide

This protocol describes the methylation of the sulfonamide nitrogen to yield the parent compound of the analog series.

  • To a solution of 2,3-dihydro-1H-indole-6-sulfonamide in an appropriate solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Stir the mixture for a short period at room temperature.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise.[2][6][7][8]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Workflow for Analog Synthesis

The following diagram illustrates a generalized workflow for creating a library of analogs for SAR studies.

G cluster_0 Scaffold Synthesis cluster_1 Analog Derivatization cluster_2 SAR Study start Commercially Available Indoline step1 Sulfonylation start->step1 step2 Amination step1->step2 intermediate 2,3-dihydro-1H-indole-6-sulfonamide step2->intermediate step3 N-Methylation of Sulfonamide intermediate->step3 step4 Further Modifications (R1, R2, R3) step3->step4 library Analog Library step4->library bio_eval Biological Evaluation library->bio_eval adme_eval In Vitro ADME Profiling library->adme_eval data_analysis Data Analysis & SAR Elucidation bio_eval->data_analysis adme_eval->data_analysis

Caption: Synthetic and screening workflow for SAR studies.

II. Biological Evaluation: Establishing Structure-Activity Relationships

The biological evaluation of the synthesized analogs is critical to understanding their SAR. The choice of assays will depend on the intended therapeutic target. For the purposes of this guide, we will focus on anticancer activity, a common application for indole-sulfonamide derivatives.[9][10][11]

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a robust and widely used primary screen for anticancer drug discovery.[5][12][13][14][15]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: SAR Table

The results of the biological assays should be organized in a clear and concise table to facilitate SAR analysis.

Compound IDR² (on Sulfonamide N)R³ (on Indoline N)Cytotoxicity IC₅₀ (µM) [A549]
Parent HCH₃HValue
Analog 1 5-FCH₃HValue
Analog 2 5-ClCH₃HValue
Analog 3 HC₂H₅HValue
Analog 4 HCH₃COCH₃Value
...............

III. In Vitro ADME Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition in drug development.[12][13] The following are key in vitro assays to profile the drug-like properties of your N-methyl-2,3-dihydro-1H-indole-6-sulfonamide analogs.

Protocol 4: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver, primarily cytochrome P450s (CYPs).[3]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control (a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLMs and phosphate buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: In a 96-well plate, add the test compound to the HLM-buffer mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Protocol 5: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1][4]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds, high and low permeability controls

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical to basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

    • For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber. This helps to identify active efflux.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) for both A→B and B→A directions. The efflux ratio (P_app(B→A) / P_app(A→B)) can be calculated to assess the potential for active efflux.

Data Presentation: ADME Profile Summary
Compound IDMetabolic Stability (t½, min)Caco-2 Permeability (P_app A→B, 10⁻⁶ cm/s)Efflux Ratio
Parent ValueValueValue
Analog 1 ValueValueValue
Analog 2 ValueValueValue
............

IV. Interpretation of SAR Data and Iterative Design

Key Considerations for SAR Analysis:
  • Electronic Effects: How do electron-donating or electron-withdrawing groups on the indoline ring affect activity?

  • Steric Effects: Is there a size limitation for substituents at a particular position?

  • Hydrophobicity/Hydrophilicity: How does the lipophilicity of the analogs correlate with their biological activity and permeability?

  • Conformational Constraints: Do rigid or flexible substituents enhance activity?

Caption: The iterative cycle of SAR-driven drug discovery.

By systematically applying the protocols and principles outlined in this guide, researchers can effectively explore the structure-activity landscape of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide analogs and accelerate the development of novel drug candidates with optimized therapeutic potential.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mercell. metabolic stability in liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • Labinsights. (2023, May 8). Application of Caco-2 Permeability Test in The Evaluation of Drug. Retrieved from [Link]

  • Evotec. Microsomal Stability. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Retrieved from [Link]

  • ACS Publications. (2021, November 18). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Retrieved from [Link]

  • Frontiers. (2018, April 3). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • PubMed. (2021, December 15). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved from [Link]

  • PubMed. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Retrieved from [Link]

  • PubMed. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Retrieved from [Link]

  • MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Establishing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization and potential application of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a chemical probe. Initial investigations reveal a scarcity of public-domain information regarding the specific biological targets and mechanism of action for this compound.[1] Therefore, this guide adopts a strategic, field-proven approach to systematically establish its credentials as a selective modulator of a protein of interest. We present a logical workflow, from initial hit validation to in-cell target engagement and functional characterization, emphasizing the causality behind experimental choices. The protocols herein are designed as self-validating systems to ensure scientific rigor and reproducibility, adhering to the best practices for chemical probe development.[2][3]

Introduction: The Case for a Novel Indole-Sulfonamide Probe

The indole scaffold is a privileged structure in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse biological activities.[4][5][6][7] Similarly, the sulfonamide functional group is a cornerstone of pharmacology, known for its role in antibacterial agents and a wide array of other therapeutics.[8][9] The combination of these two motifs in N-methyl-2,3-dihydro-1H-indole-6-sulfonamide suggests a high potential for novel biological activity.

A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms.[3][10] Unlike a drug, which is optimized for clinical properties, a probe is optimized to provide unambiguous insights into a biological process.[3] The successful development of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a chemical probe would provide a valuable tool for target validation and the elucidation of new biological pathways.[11] This guide outlines the critical path to achieving this, transforming a novel compound into a validated research tool.

The Workflow: From Novel Compound to Validated Chemical Probe

The journey to validate a chemical probe is systematic. It requires a multi-faceted approach combining biochemical, biophysical, and cellular assays to build a robust evidence base for its proposed mechanism of action. The workflow presented here is designed to rigorously assess the compound against established quality criteria for chemical probes.[3][11]

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Probe Characterization A Physicochemical Analysis (Purity, Solubility, Stability) B Initial Phenotypic Screening (e.g., Cell Viability) A->B Quality Control C Hypothesis-Free Target ID (e.g., Proteome-wide TPP) B->C Proceed if Active D Direct Binding Assays (e.g., SPR, ITC) C->D Identify Putative Targets E Target Engagement Validation (CETSA) D->E Confirm In-Vitro Binding F Potency & Selectivity Profiling (IC50/EC50, Kinome Scans) E->F Confirm In-Cell Engagement G Cellular Pathway Analysis (Western Blot, Reporter Assays) F->G Define On-Target Effect H Negative Control Synthesis & Validation G->H Confirm Specificity

Figure 1: A strategic workflow for establishing a novel compound as a validated chemical probe.

Phase 1: Foundational Characterization

Before investigating its biological activity, the fundamental properties of the compound must be established to ensure that any observed effects are real and reproducible.

Physicochemical Properties

A summary of the essential physicochemical data for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is required.

PropertyMethodRecommended ValueReference
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with proposed structure[12]
Purity HPLC/UPLC>95% (ideally >99%)[11]
Solubility Kinetic/Thermodynamic Solubility Assay>10 µM in assay buffer[13]
Stability HPLC monitoring over time in assay buffer<10% degradation over experiment duration[11]

Rationale: Impurities can lead to misleading biological data. Poor solubility can result in compound precipitation and inaccurate concentration-response curves. Instability can lead to the formation of reactive species or a decrease in the effective concentration of the probe.

Phase 2: Target Identification and Engagement

The cornerstone of a chemical probe is its interaction with a specific protein target. This phase focuses on identifying that target and confirming that the compound engages it within a cellular context.

Unbiased Target Identification (Optional but Recommended)

For a novel compound with no known target, hypothesis-free methods are invaluable. Thermal Proteome Profiling (TPP), a variant of the Cellular Thermal Shift Assay (CETSA), is a powerful technique for identifying multiple (off)-targets without prior knowledge by observing shifts in protein thermal stability across the proteome using mass spectrometry.[14]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful method for verifying that a compound binds to its target in the native cellular environment.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19]

This protocol is used when a putative target has been identified (e.g., through TPP, affinity pulldown, or computational docking).

Objective: To generate a melt curve and a thermal shift for a target protein in the presence and absence of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Materials:

  • Cell line expressing the target protein (e.g., SK-HEP-1).[20]

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (in DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibody specific to the target protein.

  • Secondary antibody and detection reagents for Western blotting.

  • Thermal cycler or heating block.

Procedure:

  • Cell Culture: Plate cells and grow to ~80% confluency.

  • Compound Treatment: Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[16]

  • Protein Quantification & Western Blot: Collect the supernatant. Quantify total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates target stabilization.

G A Treat Cells (Compound vs. Vehicle) B Harvest & Aliquot A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant E->F G Western Blot (Detect Target Protein) F->G H Quantify & Plot (Generate Melt Curve) G->H

Figure 2: Experimental workflow for an immunoblot-based Cellular Thermal Shift Assay (CETSA).

Objective: To determine the potency of target engagement in a cellular context (cellular EC₅₀).

Procedure:

  • Follow steps 1 and 2 from Protocol 1, but instead of a single high concentration, use a range of compound concentrations (e.g., 0.1 nM to 100 µM).

  • Heat all samples at a single, fixed temperature that causes significant but not complete protein denaturation (determined from the melt curve, e.g., the Tₘ of the vehicle-treated sample).

  • Follow steps 4-7 from Protocol 1.

  • Plot the amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the cellular EC₅₀.

Phase 3: Probe Characterization

Once target engagement is confirmed, the probe's potency, selectivity, and effect on cellular signaling must be rigorously defined.

Potency and Selectivity

These are the defining characteristics of a high-quality chemical probe.[3]

ParameterAssay TypeGoalReference
Biochemical Potency Enzyme inhibition assay, binding assay (e.g., Ki, Kd)IC₅₀ / Ki / Kd < 100 nM[3]
Cellular Potency Cellular assay measuring on-target effectEC₅₀ < 1 µM[3]
Selectivity Profiling against related protein families (e.g., kinome scan for a kinase inhibitor)>30-fold selectivity over related family members[3]

Rationale: High potency ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects. Broad selectivity profiling is crucial to demonstrate that the observed phenotype is due to modulation of the intended target and not other proteins.[21]

Cellular Pathway Analysis

Objective: To demonstrate a clear, dose-dependent relationship between target engagement and a downstream cellular event.

Example Protocol: Western Blot for a Phospho-Protein Readout

  • Cell Treatment: Treat cells with a dose-response of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (e.g., 0.1 nM to 10 µM).

  • Stimulation: If the pathway is regulated, stimulate cells appropriately (e.g., with a growth factor).

  • Lysis & Western Blot: Lyse cells and perform a Western blot to detect changes in the phosphorylation state of a downstream substrate of the target protein.

  • Analysis: Correlate the EC₅₀ from this functional assay with the cellular EC₅₀ obtained from the ITDRF-CETSA experiment. A close correlation provides strong evidence for an on-target mechanism of action.

The Importance of a Negative Control

A crucial component of any chemical probe experiment is a negative control: a structurally similar but biologically inactive analogue.[11] This control helps to ensure that the observed phenotype is not due to non-specific effects of the chemical scaffold.

Design Strategy: Synthesize a close analogue of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with a minor modification predicted to abolish binding to the target (e.g., removal of a key hydrogen bond donor/acceptor). This inactive control should be tested in parallel in all cellular assays and show significantly reduced or no activity.

Conclusion and Future Directions

This document outlines a rigorous, multi-phased strategy to characterize N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and establish its utility as a chemical probe. By systematically assessing its physicochemical properties, identifying its molecular target, confirming cellular target engagement, and defining its potency and selectivity, researchers can build a comprehensive validation package. Successful completion of this workflow will yield a well-characterized tool compound, enabling the confident dissection of biological pathways and the validation of a novel molecular target for future therapeutic development.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Application Note. [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1306-1311. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Frye, S. V. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bauer, A., & Kuster, B. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(2), 359-366. [Link]

  • Wikipedia. (n.d.). Chemical probe. [Link]

  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(23), 14345-14364. [Link]

  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Al-Hussain, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(52), 33027-33042. [Link]

  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 107. [Link]

  • PubChem. (n.d.). N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. [Link]

  • Asif, M. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Chemical Society of Pakistan, 36(6), 1123-1131. [Link]

  • Pelletier, J. C., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. PMC - NIH. [Link]

  • Khan, I., et al. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 23(11), 2949. [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4066. [Link]

  • Da Settimo, F., et al. (2011). Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands. Journal of Medicinal Chemistry, 54(1), 366-373. [Link]

  • van der Wouden, P. E., et al. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ChemBioChem, 21(16), 2321-2328. [Link]

  • Yathirajan, H. S., et al. (2006). 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole-6-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4361-o4362. [Link]

  • Kim, T. H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]

  • Foley, D. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11634-11641. [Link]

  • Bouzayani, N., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4165. [Link]

  • Wang, B. L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2772. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Overall Yield

Low yields are a frequent challenge in multi-step syntheses. The primary causes often lie in incomplete reactions, degradation of intermediates, or inefficient purification.

Possible Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride Intermediate: The key intermediate, 2,3-dihydro-1H-indole-6-sulfonyl chloride, is highly reactive and susceptible to moisture, which can hydrolyze it to the unreactive sulfonic acid.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents for the reaction. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with atmospheric moisture.

  • Suboptimal Reaction Conditions for Sulfonylation: The reaction between 2,3-dihydro-1H-indole-6-sulfonyl chloride and methylamine is sensitive to temperature and the choice of base.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) to control its exothermicity and minimize side reactions. Add the methylamine solution dropwise to the sulfonyl chloride solution. A non-nucleophilic base like triethylamine or pyridine is often used to neutralize the HCl generated during the reaction.

  • Inefficient Purification: Product loss during workup and purification can significantly impact the final yield.

    • Solution: After the reaction, a standard workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. For purification, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

Problem 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions:

  • Bis-sulfonylation of Methylamine: If an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled, a secondary reaction can occur where a second sulfonyl group reacts with the newly formed N-methylsulfonamide.

    • Solution: Use a slight excess of methylamine to ensure the complete consumption of the sulfonyl chloride. Slow, controlled addition of the sulfonyl chloride to the methylamine solution can also help to minimize this side reaction.

  • Polymerization: In reactions involving aniline derivatives, if the amine group is not protected, the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to unwanted polymer formation.

    • Solution: While the indoline nitrogen is generally less reactive than a primary aromatic amine, protection might be considered if significant polymerization is observed. Acetylation is a common and effective protection strategy.

Problem 3: Difficulty in Purifying the Final Product

Even with a successful reaction, isolating the pure N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can be challenging.

Possible Causes & Solutions:

  • Co-elution with Starting Materials or Side Products: During column chromatography, impurities may have similar polarities to the desired product, leading to incomplete separation.

    • Solution: Optimize the solvent system for column chromatography. Thin Layer Chromatography (TLC) with various solvent mixtures should be performed to identify a system that provides the best separation between the product and impurities. If co-elution persists, consider alternative purification techniques such as recrystallization. A suitable recrystallization solvent can often be found by testing small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, or mixtures with water).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide?

The synthesis typically involves two main steps:

  • Chlorosulfonation of 2,3-dihydro-1H-indole: 2,3-dihydro-1H-indole is reacted with chlorosulfonic acid to generate the key intermediate, 2,3-dihydro-1H-indole-6-sulfonyl chloride. This reaction is usually performed at low temperatures (0°C to room temperature).

  • Amination with Methylamine: The resulting sulfonyl chloride is then reacted with methylamine in the presence of a base to form the final product, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. By observing the disappearance of the starting material spots and the appearance of the product spot, you can determine when the reaction is complete.

Q3: What are the key safety precautions to consider during this synthesis?

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a fume hood.

  • The reactions can be exothermic, so it is important to control the rate of addition of reagents and to use an ice bath for cooling when necessary.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1H-indole-6-sulfonyl chloride

This protocol is adapted from a general procedure for the chlorosulfonation of aromatic compounds.[1]

ReagentMolar Eq.Amount
2,3-dihydro-1H-indole1.0(e.g., 5.9 mmol, 0.7 g)
Chlorosulfonic acid~5(e.g., 3.2 mL)

Procedure:

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add 2,3-dihydro-1H-indole to the cooled chlorosulfonic acid with stirring.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Carefully pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude 2,3-dihydro-1H-indole-6-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

This protocol is a general method for the synthesis of sulfonamides from sulfonyl chlorides.

ReagentMolar Eq.
2,3-dihydro-1H-indole-6-sulfonyl chloride1.0
Methylamine (e.g., 40% in water)1.5 - 2.0
Triethylamine or Pyridine1.5
Dichloromethane (DCM)-

Procedure:

  • Dissolve the crude 2,3-dihydro-1H-indole-6-sulfonyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of methylamine and the base (triethylamine or pyridine) in DCM.

  • Add the methylamine solution dropwise to the cooled sulfonyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_purification Purification Indoline 2,3-dihydro-1H-indole Step1_Reaction Reaction at 0°C to RT Indoline->Step1_Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1_Reaction SulfonylChloride 2,3-dihydro-1H-indole-6-sulfonyl chloride Step1_Reaction->SulfonylChloride Step2_Reaction Reaction in DCM at 0°C to RT SulfonylChloride->Step2_Reaction Methylamine Methylamine Methylamine->Step2_Reaction Base Base (e.g., Triethylamine) Base->Step2_Reaction FinalProduct N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Step2_Reaction->FinalProduct Workup Aqueous Workup FinalProduct->Workup Purification Column Chromatography or Recrystallization Workup->Purification PureProduct Pure Product Purification->PureProduct

Caption: Overall workflow for the synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

TroubleshootingLogic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Check_Reaction->Check_Purity Yes Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Side_Products Side Products Present Check_Purity->Side_Products Impurities Present Purification_Issue Purification Difficulty Check_Purity->Purification_Issue Pure but Low Yield Optimize_Conditions Optimize Reaction Conditions: - Anhydrous Conditions - Temperature Control - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Optimize_Purification Optimize Purification: - Adjust Chromatography Solvent - Attempt Recrystallization Purification_Issue->Optimize_Purification

Caption: A logic diagram for troubleshooting common synthesis issues.

References

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Available from: [Link]

  • He, L., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Molecules, 23(10), 2486. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE, 18(11), e0292728. Available from: [Link]

  • Khan, I., et al. (2023). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 28(12), 4843. Available from: [Link]

  • Google Patents. Preparation of indole derivatives.
  • PubMed. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available from: [Link]

  • PubMed Central. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Available from: [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available from: [Link]

  • ACS Publications. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Available from: [Link]

  • National Institutes of Health. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • Rasheed, L., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15153–15166. Available from: [Link]

  • Arkat USA. The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. Available from: [Link]

Sources

Technical Support Center: Purification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for achieving high purity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in your laboratory.

Introduction to Purification Challenges

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Molar Mass: 212.27 g/mol , Molecular Formula: C₉H₁₂N₂O₂S) is an aromatic sulfonamide with a bicyclic indoline core.[1] The purification of this and similar molecules can be challenging due to the presence of various impurities stemming from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and regioisomers. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential contaminants to select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities in the synthesis of indole and sulfonamide derivatives can include:

  • Unreacted Starting Materials: Such as the corresponding indoline or sulfonyl chloride precursors.

  • Oxidation Products: Indolines are susceptible to oxidation, which can lead to the formation of colored impurities.[2]

  • Regioisomers: Depending on the sulfonation method, other isomers (e.g., the 5-sulfonamide or 7-sulfonamide) may be formed.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.

  • Bis-sulfonated Products: If primary amines are used in preceding steps, bis-sulfonation can occur.

Q2: My purified N-methyl-2,3-dihydro-1H-indole-6-sulfonamide has a pinkish or brownish hue. What is the likely cause and how can I remove it?

A2: A pinkish or brownish color is often indicative of trace amounts of oxidized impurities, a common issue with indole and indoline compounds.[2] These impurities are often highly colored and can be difficult to remove completely. A charcoal treatment during recrystallization is often effective.

Q3: What are the best starting points for developing a chromatographic purification method for this compound?

A3: For aromatic sulfonamides, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Using silica gel, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. A gradient elution from low to high polarity is often successful.

  • Reversed-Phase Chromatography (RP-HPLC): Using a C18 column, a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard choice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Crystallization Issues
Problem Potential Cause Troubleshooting Steps & Rationale
"Oiling out" during crystallization The compound's melting point may be lower than the boiling point of the solvent, or the concentration of impurities is high, leading to the separation of a liquid phase instead of solid crystals.1. Add more solvent: This can help to keep the compound and impurities dissolved at a higher temperature. 2. Lower the crystallization temperature: Try a solvent with a lower boiling point. 3. Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization. 4. Use a solvent mixture: A combination of a good solvent and a poor solvent can sometimes promote crystallization over oiling out.
Poor crystal yield The compound may be too soluble in the chosen solvent, even at low temperatures.1. Use a less effective solvent: Choose a solvent in which the compound has lower solubility at room temperature. 2. Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound completely. 3. Ensure complete cooling: Cool the solution in an ice bath for an extended period to maximize precipitation.
No crystal formation The solution may be supersaturated, or too much solvent was used.1. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound is also highly effective. 2. Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
Chromatographic Purification Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Poor separation of the product from impurities (Normal Phase) The mobile phase polarity is not optimized.1. Adjust solvent ratio: Systematically vary the ratio of polar to non-polar solvent. A general strategy is to start with a low polarity mobile phase and gradually increase it. 2. Try a different solvent system: If ethyl acetate/hexane is not effective, consider dichloromethane/methanol or other combinations based on the polarity of your impurities.
Tailing peaks in chromatography The compound may be interacting too strongly with the stationary phase (e.g., acidic or basic sites on silica gel).1. Add a modifier to the mobile phase: For a basic compound like an indoline, adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape. For acidic impurities, a small amount of acetic or formic acid may help.
Product is not eluting from the column The mobile phase is too non-polar.1. Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system altogether (e.g., from ethyl acetate/hexane to methanol/dichloromethane).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for the recrystallization of moderately polar compounds like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Silica Gel Flash Chromatography

This protocol provides a general guideline for purification using flash chromatography.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Start eluting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate) while collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Visualizations

General Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification chromatography Column Chromatography crude->chromatography Alternative Initial Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 98% further_purification Further Purification Needed analysis->further_purification Purity < 98% further_purification->chromatography Re-purify

Caption: A general workflow for the purification and analysis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Troubleshooting Crystallization

G start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Product 'Oils Out' cool->oiling_out no_crystals No Crystals Form cool->no_crystals crystals_form Crystals Form cool->crystals_form add_solvent Add More Solvent & Reheat oiling_out->add_solvent Yes slow_cool Cool More Slowly oiling_out->slow_cool No scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent No add_solvent->cool slow_cool->cool scratch->cool reduce_solvent->cool

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Peerzeeda, S. R., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(15), 4983. [Link]

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. [Link]

  • ResearchGate. What do common indole impurities look like? (2017). [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 107. [Link]

  • The Royal Society of Chemistry. Supporting information for an article on the methylation of indoles. [Link]

  • Boruwa, J., et al. (2006). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 47(34), 6061-6063. [Link]

  • Google Patents. Process to prepare sulfonamides. (2003).
  • Trost, B. M., & Tasker, S. Z. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Reidl, B., et al. (2020). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput screen as inhibitors of DapE. Bioorganic & Medicinal Chemistry Letters, 30(18), 127394. [Link]

  • Trost, B. M., & Tasker, S. Z. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed, 24204193. [Link]

  • Woolven, H., et al. (2011). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 13(18), 4876–4878. [Link]

  • Arkivoc. The facile synthesis of a pyrimidinyl sulfonamide... (2011). [Link]

  • American Elements. 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. [Link]

  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). [Link]

  • SpectraBase. N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide. [Link]

  • PubChem. N-methyl-1H-indole-7-sulfonamide. [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 107. [Link]

  • ResearchGate. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives... (2024). [Link]

  • PubMed. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide... (2011). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's limited solubility in aqueous solutions. By understanding the underlying physicochemical principles, you can select the appropriate strategy to ensure reproducible and accurate experimental outcomes.

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, with the molecular formula C₉H₁₂N₂O₂S, combines a hydrophobic indoline scaffold with a polar sulfonamide group.[1] This structure is characteristic of many modern drug candidates that are lipophilic and often exhibit poor water solubility.[2] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to effectively manage these solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: I've added N-methyl-2,3-dihydro-1H-indole-6-sulfonamide powder directly to my aqueous buffer (e.g., PBS), but it's not dissolving. Why is this happening?

A1: This is expected behavior due to the compound's molecular structure. The dominant 2,3-dihydro-1H-indole core is largely nonpolar and hydrophobic, leading to low affinity for water. For a solid crystalline compound to dissolve, solvent molecules must overcome the strong intermolecular forces holding the crystal lattice together. Water alone is often insufficient to break these bonds for lipophilic molecules. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug discovery and development.[3][4]

Q2: What is the fastest and most common method to prepare a concentrated stock solution for in vitro experiments?

A2: The most practical approach for initial experiments is to use a water-miscible organic co-solvent. The recommended starting point is 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent that can effectively dissolve most poorly soluble compounds. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in Guide 1 .

Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," occurs when the highly concentrated drug solution in the organic co-solvent is rapidly diluted into the aqueous medium where its solubility is much lower. The solution becomes supersaturated, and the compound precipitates out. To prevent this, you can:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Modify the dilution technique: Instead of adding the stock directly to the full volume of buffer, add it to a smaller volume first while vortexing, and then add the rest of the buffer. This avoids localized high concentrations.

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound's solubility by forming micelles.[5]

  • Increase the co-solvent concentration in the final solution: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes be sufficient. Always run a vehicle control to account for any effects of the co-solvent.

A detailed workflow for addressing this issue is provided in Guide 2 .

Q4: The compound has a sulfonamide group. Can I use pH adjustment to increase its solubility?

A4: Yes, this is a viable strategy. The sulfonamide moiety (-SO₂NH-) is weakly acidic. By raising the pH of the solution above the compound's pKa, the sulfonamide proton can be removed, forming an anionic salt that is significantly more water-soluble.[3][5] However, the exact pKa is not always readily available and must be determined empirically. It is also critical to ensure that the required pH is compatible with your experimental system (e.g., cell viability, protein stability). A systematic approach to evaluating pH effects is detailed in Guide 3 .

Q5: For my in vivo animal studies, I need a formulation that is stable and non-toxic. What are my options beyond simple co-solvents?

A5: For in vivo applications, high concentrations of organic co-solvents are often not suitable. More advanced formulation strategies are required:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, presenting a hydrophilic exterior to the aqueous environment.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix.[3][8] This can enhance dissolution by presenting the drug in an amorphous, high-energy state.[2]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[6][9] These are mixtures of oils, surfactants, and co-solvents that form a fine microemulsion upon gentle agitation in aqueous media.

A protocol for using cyclodextrins is provided in Guide 4 .

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Guide 1: Preparing High-Concentration Stock Solutions Using Co-solvents

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), which decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[10]

Protocol 1.1: Preparation of a 10 mM Stock in 100% DMSO

  • Materials:

    • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (M.W. = 212.27 g/mol )[1]

    • Anhydrous, sterile-filtered DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh out 2.12 mg of the compound and place it into a sterile vial.

    • Add 1.0 mL of 100% DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If necessary, use a brief (5-10 minutes) sonication in a water bath to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Table 1: Common Co-solvents for Preclinical Research

Co-solventPolarity IndexUse CaseConsiderations
DMSO 7.2Primary choice for high concentration stocksCan be toxic to cells >0.5-1% (v/v)
Ethanol 5.2Useful for less hydrophobic compoundsCan cause protein precipitation at high concentrations
PEG 400 6.1Often used in in vivo formulationsCan be viscous; potential for peroxide formation
DMF 6.4Strong solvent, similar to DMSOHigher toxicity than DMSO; use with caution
Guide 2: Preventing Precipitation Upon Dilution into Aqueous Media

This guide provides a logical workflow to troubleshoot compound precipitation when moving from an organic stock to an aqueous solution.

G cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution? sol1 1. Lower Final Concentration Is a lower concentration acceptable? start->sol1 Yes sol2 2. Modify Dilution Method (e.g., vortexing during addition) sol1->sol2 No end_ok Problem Solved sol1->end_ok Yes sol3 3. Add Surfactant (e.g., Tween® 80, Pluronic® F-68) sol2->sol3 sol2->end_ok Success sol4 4. Increase Co-solvent % Is a higher % tolerable by the assay? sol3->sol4 sol3->end_ok Success sol5 5. Change Formulation (e.g., Cyclodextrin, see Guide 4) sol4->sol5 sol4->end_ok Yes end_fail Consult Formulation Specialist sol5->end_fail G cluster_before Before Complexation cluster_after After Complexation drug_b Hydrophobic Drug (Indole Core) water_b Water Molecules drug_b->water_b Poor Interaction (Precipitation) plus + cd Cyclodextrin (Hydrophilic Exterior) water_a Water Molecules cd->water_a Favorable Interaction (Solubilization) arrow drug_a Drug

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Protocol 4.1: Preparation of a 20% (w/v) HP-β-CD Formulation

  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

    • Sterile water or saline

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD by dissolving 200 mg of HP-β-CD powder in 1 mL of sterile water. This may require vortexing or gentle warming.

    • Add the desired amount of the compound (in solid form or as a concentrated organic stock) to the HP-β-CD solution.

    • Mix thoroughly. This step can often benefit from overnight stirring or several hours of sonication to reach maximum complexation and solubility.

    • After mixing, sterile-filter the final solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility for in vivo use.

    • The final concentration achieved should be confirmed analytically (e.g., via HPLC).

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indole-3,5,6-triol. Benchchem.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Ijmsdr. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Japer. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Santa Cruz Biotechnology. (n.d.). N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide. Santa Cruz Biotechnology.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • PubMed. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed. [Link]

  • PubMed. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • PMC - NIH. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC - NIH. [Link]

Sources

minimizing degradation of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

A Guide to Minimizing Degradation in Experimental Solutions

Welcome to the technical support guide for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's stability profile and to offer practical solutions for minimizing its degradation in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical liabilities of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide that I should be aware of?

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide possesses two primary functional groups that can be susceptible to degradation under common experimental conditions: the sulfonamide group and the 2,3-dihydro-1H-indole (indoline) nucleus .

  • Sulfonamide Group: This group is generally stable, but can undergo hydrolysis (cleavage of the S-N bond) under strongly acidic or, less commonly, strongly alkaline conditions, especially with elevated temperatures.[1][2] While many sulfonamides are hydrolytically stable under typical environmental pH, extreme conditions used in some experimental protocols can accelerate this process.[3]

  • Indoline Nucleus: The indoline structure is a reduced form of indole. This moiety is susceptible to oxidation.[4][5] The presence of oxidizing agents, exposure to atmospheric oxygen over long periods (especially in the presence of light or metal ions), can lead to the formation of various oxidation products.[5][6]

Understanding these two potential degradation pathways is the first step in designing robust experiments.

Q2: My assay results are inconsistent. Could compound degradation be the cause?

Inconsistent results are a classic symptom of compound instability. If you observe decreasing potency, variable dose-response curves, or poor reproducibility between experiments run on different days, degradation of your stock or working solutions should be a primary suspect.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a solid sample or a recently prepared, properly stored concentrated stock solution for every experiment.

  • Evaluate Solvent Choice: Ensure your chosen solvent is inert. Aprotic solvents like DMSO or DMF are generally good for stock solutions, but their aqueous dilutions can still present stability challenges.

  • Perform a Quick Stability Check: Analyze a sample of your working solution at the beginning (t=0) and end (t=end) of your longest experimental incubation period using an analytical technique like HPLC. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Q3: I'm observing a new peak in my HPLC/LC-MS analysis. What could it be?

The appearance of new, growing peaks over time is a clear sign of degradation. Based on the structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, potential degradation products could arise from several pathways.

  • Hydrolysis Product: Cleavage of the S-N bond would yield 2,3-dihydro-1H-indole-6-sulfonic acid and methylamine. This is more likely under harsh pH conditions.[7]

  • Oxidation Products: Oxidation of the indoline ring can lead to various products, such as the corresponding indole, oxindole, or other hydroxylated species.[5][8] Atmospheric oxidation can be initiated by light, heat, or trace metal contaminants.[4]

  • Photodegradation Products: Exposure to UV or even ambient laboratory light can cause degradation. Photodegradation of sulfonamides can involve cleavage of the sulfonamide bond or modifications to the aromatic ring.[9][10]

The diagram below illustrates the most probable degradation pathways.

Potential Degradation Pathways Parent N-methyl-2,3-dihydro- 1H-indole-6-sulfonamide Hydrolysis Hydrolysis (2,3-dihydro-1H-indole-6-sulfonic acid) Parent->Hydrolysis  Strong Acid/Base  + Heat Oxidation Oxidation Products (e.g., Indole, Oxindole derivatives) Parent->Oxidation  O₂, Light, Metal Ions  Peroxides Photo Photodegradation Products Parent->Photo  UV/Visible Light

Caption: Primary degradation routes for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Q4: How do pH and temperature affect the stability of the compound in aqueous solutions?

Both pH and temperature are critical factors.

  • pH: Sulfonamides are generally most stable at neutral or slightly alkaline pH.[1][3] Strongly acidic conditions (e.g., pH < 2) can promote hydrolysis of the sulfonamide bond.[2] While many sulfonamides are stable up to pH 9, extreme alkaline conditions should also be approached with caution.[1] It is crucial to determine the optimal pH range for your specific experimental buffer system.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Avoid heating solutions to aid dissolution unless absolutely necessary, and if so, do it for the shortest possible time. For long-term storage, freezing solutions is generally recommended. However, be mindful of freeze-thaw cycles, which can also promote degradation for some molecules. Aliquoting stock solutions is highly advised.

Q5: What are the best practices for preparing and storing solutions of this compound?

Adhering to strict preparation and storage protocols is the most effective way to minimize degradation.

ParameterSolid CompoundConcentrated Stock Solution (e.g., in DMSO)Aqueous Working Solution
Storage Temp. 2-8°C or -20°C-20°C or -80°CPrepare fresh; if needed, store at 2-8°C for <24h
Atmosphere Store under inert gas (Argon or Nitrogen) if possibleStore under inert gas; use vials with septaN/A (short-term use)
Light Protect from light (amber vial)Protect from light (amber vial or foil-wrapped)Protect from light during experiment
Solvent N/AHigh-purity, anhydrous DMSO or DMFBuffer of choice (pH 6-8 recommended)
Handling Weigh quickly in a low-humidity environmentAliquot into single-use volumes to avoid freeze-thawUse immediately after dilution

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to proactively test the stability of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide under your specific experimental conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential issues without completely destroying the compound.[11][12]

Objective: To identify the conditions (pH, temperature, light, oxidation) that cause significant degradation of the compound.

Materials:

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

  • HPLC-grade water, acetonitrile, methanol

  • Buffers for pH 4, 7, and 9

  • 0.1 M HCl (for acidic condition)

  • 0.1 M NaOH (for basic condition)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidative condition)

  • HPLC system with UV detector

Workflow: The following diagram outlines the experimental workflow.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate in Dark at 40°C, unless specified) cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile B Dilute stock to 50 µg/mL in various stress solutions A->B C1 Acidic (0.1 M HCl) C2 Basic (0.1 M NaOH) C3 Oxidative (3% H₂O₂) C4 Thermal (Buffer pH 7, 70°C) C5 Photolytic (Buffer pH 7, Light Chamber) C6 Control (Buffer pH 7, 40°C) D Take aliquots at t=0, 2, 8, 24 hours C1->D C2->D C3->D C4->D C5->D C6->D E Neutralize Acid/Base samples (if necessary) D->E F Analyze by HPLC-UV E->F G Calculate % Remaining Parent & Identify Degradant Peaks F->G

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • For each condition (Acid, Base, Oxidative, Thermal, Photolytic, Control), dilute the stock solution to a final concentration of 50 µg/mL in the respective stress solution.

  • Initial Analysis (t=0): Immediately after preparation, take an aliquot from each solution, neutralize if necessary (for acid/base samples), and inject into the HPLC to get the initial peak area.

  • Incubation:

    • Acid/Base/Oxidative/Control: Incubate samples at 40°C in the dark.

    • Thermal: Incubate the sample at 70°C in the dark.

    • Photolytic: Place the sample in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil next to it.

  • Time-Point Analysis: Withdraw aliquots at subsequent time points (e.g., 2, 8, 24 hours). Neutralize and analyze by HPLC.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease indicates degradation under that specific condition. Monitor for the appearance and growth of new peaks.

Protocol 2: Generic HPLC Method for Stability Monitoring

Objective: To quantify the parent compound and visualize potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or optimal wavelength for the compound)

  • Injection Volume: 10 µL

This method should provide a good starting point for separating the relatively nonpolar parent compound from more polar degradation products. Method optimization may be required.

By implementing these troubleshooting guides and experimental protocols, you can significantly improve the quality and reliability of your research involving N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 942-948. [Link]

  • Kiki, M., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12347-12357. [Link]

  • Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 151(1-3), 211-216. [Link]

  • Zgoda, M. M., & Zgoda, M. A. (2012). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Water, Air, & Soil Pollution, 223(7), 4157-4171. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Technical University of Munich. (n.d.). Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]

  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. IWA Publishing. [Link]

  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 614. [Link]

  • Liu, Y., et al. (2015). Degradation pathway of indole by electroFenton. ResearchGate. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1365874. [Link]

  • Arora, P. K. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 7, 1373. [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during the experimental evaluation of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to design robust and reproducible experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered when working with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Q1: My IC50 values for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are highly variable between experiments. What are the most likely causes?

Inconsistent IC50 values are a frequent challenge and often stem from a few key areas:

  • Compound Solubility and Stability: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, like many indole sulfonamides, has limited aqueous solubility. A close analog, N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide, has a reported aqueous solubility of only 27.7 µg/mL at pH 7.4[1]. If the compound precipitates in your assay medium, the effective concentration will be lower and inconsistent, leading to variable results. Similarly, the stability of the compound in your specific cell culture medium over the time course of the experiment can affect its potency.

  • Cell Health and Density: The physiological state of your cells is critical. Variations in cell passage number, confluency at the time of treatment, and overall viability can significantly impact their response to the compound[2].

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or even the specific lot of serum or other media components can introduce variability.

Q2: I'm observing significant precipitation of my compound when I add it to the cell culture medium. How can I improve its solubility?

This is a common issue with compounds of this class. Here are several strategies to address it:

  • Optimize Stock Solution Concentration and Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Use a Pre-warming Step: Gently warm your assay medium to 37°C before adding the compound. This can sometimes help to keep the compound in solution.

  • Test Different Formulations: In some cases, the use of solubilizing agents or different vehicle formulations may be necessary. However, these should be carefully validated to ensure they do not interfere with the assay or have their own biological effects.

Q3: Could off-target effects be contributing to the inconsistent results I'm seeing?

Yes, off-target effects are a possibility with many small molecules. Indole sulfonamides have been reported to interact with a variety of biological targets. Potential off-target activities to consider for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and related compounds include:

  • Kinase Inhibition: Some sulfonamide-based indolinones have been shown to act as multi-targeted kinase inhibitors[3]. If your assay system is sensitive to the inhibition of kinases like PDGFRα, VEGFR2, or Aurora kinases, this could be a source of variability or unexpected results.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase (CA) inhibitors[4][5][6][7][8]. Inhibition of various CA isoforms, some of which are involved in cellular pH regulation and proliferation, could be an off-target effect[4][5][6][7][8][9].

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific bioassays that are commonly used to evaluate compounds like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Guide 1: Troubleshooting Inconsistent Cytotoxicity/Cell Proliferation Assays (e.g., MTT, XTT)

Inconsistent results in cell viability assays are a common hurdle. This guide will help you systematically identify and resolve the root causes.

Caption: Troubleshooting workflow for cytotoxicity assays.

  • Verify Compound Integrity and Handling:

    • Purity Check: If possible, verify the purity of your compound stock using an appropriate analytical method (e.g., HPLC-MS).

    • Solubility Confirmation: Before treating cells, perform a visual inspection of the compound diluted in your cell culture medium under a microscope to check for any precipitation.

    • Fresh Dilutions: Always prepare fresh serial dilutions of your compound for each experiment from a validated stock solution.

  • Standardize Cell Culture and Seeding:

    • Consistent Cell Passage: Use cells within a consistent and narrow passage number range for all experiments.

    • Monitor Cell Viability: Before seeding, perform a trypan blue exclusion assay to ensure the viability of your cell suspension is >95%.

    • Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.

  • Control for Assay Reagent Variability:

    • Reagent Preparation: Prepare fresh assay reagents for each experiment, or if using kits, ensure they are within their expiration date.

    • Consistent Lots: If possible, use the same lot of fetal bovine serum (FBS) and other critical media components for a set of related experiments.

ExperimentIC50 (µM) - InconsistentIC50 (µM) - Consistent (Post-Troubleshooting)
15.210.1
215.810.5
38.99.8
Mean ± SD 9.97 ± 5.38 10.13 ± 0.35
Guide 2: Investigating Microtubule Disruption as a Mechanism of Action

Several indole sulfonamide derivatives have been shown to exert their cytotoxic effects by disrupting microtubule dynamics[10][11][12]. If you suspect this mechanism for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, here's how to investigate it and troubleshoot common issues.

G Compound N-methyl-2,3-dihydro-1H- indole-6-sulfonamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibited Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized pathway of microtubule disruption.

This assay directly measures the effect of your compound on the polymerization of purified tubulin.

  • Reagents and Materials:

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Purified tubulin (>99% pure)

    • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide stock solution

    • Positive control (e.g., colchicine)

    • Negative control (vehicle, e.g., DMSO)

    • 96-well microplate reader capable of measuring absorbance at 340 nm over time at 37°C.

  • Procedure:

    • On ice, prepare the reaction mixtures in a 96-well plate. For each well, add tubulin polymerization buffer, glycerol, and GTP.

    • Add your compound at various concentrations, the positive control, or the negative control to the respective wells.

    • Incubate the plate at 37°C for 2-3 minutes to allow the compound to interact with the tubulin.

    • Initiate the polymerization by adding the purified tubulin to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • No Polymerization in Negative Control:

    • Cause: Inactive tubulin, incorrect buffer composition, or incorrect temperature.

    • Solution: Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Verify the pH and composition of the polymerization buffer. Confirm the plate reader is maintaining a constant 37°C.

  • High Background Signal:

    • Cause: Compound precipitation or absorbance at 340 nm.

    • Solution: Run a control with the compound in the buffer without tubulin to check for absorbance. If the compound is precipitating, refer to the solubility troubleshooting guide.

  • Inconsistent Results:

    • Cause: Pipetting errors, temperature fluctuations.

    • Solution: Use pre-chilled pipette tips and plates to ensure uniformity. Ensure the plate reader has uniform heating across all wells.

III. References

  • Agrawal, et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). MDPI. [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

  • Ala-Vannes, S., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia. PubMed. [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • Mahmoud, W. R., et al. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. National Institutes of Health. [Link]

  • Urbonaviciene, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • PubChem. N-methyl-N-(2-naphthyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide. National Center for Biotechnology Information. [Link]

  • Zubrienė, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Bua, S., et al. (2005). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. PubMed. [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Wang, L., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. [Link]

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Jaroch, K., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]

  • PubChem. 5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry. [Link]

  • American Elements. 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. American Elements. [Link]

  • Chen, Y.-F., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • Wang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

  • Theiner, S., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. PubMed. [Link]

  • PubChem. Diazald. National Center for Biotechnology Information. [Link]

  • Al-Shehri, S., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. PMC. [Link]

  • PubChem. N-methyl-2-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Derivatization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the derivatization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile scaffold. Here, we synthesize established chemical principles with practical, field-tested insights to ensure your experiments are both efficient and successful.

Introduction to the Chemistry

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a key building block in medicinal chemistry, featuring a secondary sulfonamide and an indoline nitrogen. Both sites are amenable to derivatization, primarily through N-acylation and N-alkylation, to modulate the compound's physicochemical and pharmacological properties.[1] However, the interplay between the nucleophilicity of the two nitrogen atoms and the overall stability of the indoline ring presents unique challenges.[2] This guide provides a structured approach to troubleshooting and optimizing these derivatization reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting an N-acylation of the sulfonamide nitrogen, but I am observing very low yields or recovering only my starting material. What is going wrong?

Answer: This is a frequent challenge stemming from the reduced nucleophilicity of the sulfonamide nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group significantly dampens the nitrogen's reactivity towards electrophiles like acyl chlorides or anhydrides.

Underlying Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Insufficient Nucleophilicity The sulfonamide proton is acidic (pKa ~10), but the nitrogen lone pair is delocalized by the SO₂ group.Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more reactive sulfonamidate anion.[3] Add the base to the sulfonamide in an anhydrous aprotic solvent (e.g., THF, DMF) and stir for 10-15 minutes before adding the acylating agent.
Poor Acylating Agent Less reactive acylating agents (e.g., some carboxylic acids) may not be potent enough to overcome the low nucleophilicity of the sulfonamide.Activate the Electrophile: Convert carboxylic acids to more reactive acyl chlorides (using SOCl₂ or (COCl)₂) or use a highly reactive N-acylbenzotriazole.[3] Alternatively, use peptide coupling agents like DCC or EDCI.
Steric Hindrance A bulky acylating agent or substitution on the indoline ring can sterically hinder the approach to the sulfonamide nitrogen.Increase the reaction temperature and prolong the reaction time. If feasible, consider a less sterically demanding acylating agent.
Hydrolysis of Reagents Acyl chlorides and sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water, rendering them inactive.Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Workflow: N-Acylation Optimization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start N-methyl-2,3-dihydro-1H- indole-6-sulfonamide in Anhydrous Solvent (THF/DMF) Base Add NaH (1.2 eq) Stir 15 min @ RT Start->Base Acylating_Agent Add Acyl Chloride (1.1 eq) or N-Acylbenzotriazole (1.1 eq) Base->Acylating_Agent Heat Heat to 60°C Monitor by TLC Acylating_Agent->Heat Quench Cool to RT Quench with H₂O/aq. HCl Heat->Quench Purify Filter Precipitate or Extract and Purify via Column Chromatography Quench->Purify

Caption: Optimized workflow for N-acylation of the sulfonamide.

Question: I am trying to perform an N-alkylation on the indoline nitrogen, but the reaction is sluggish and gives a complex mixture of products. How can I improve selectivity and yield?

Answer: Selective N-alkylation of the indoline nitrogen in the presence of the sulfonamide can be challenging. While the indoline nitrogen is generally more nucleophilic than the sulfonamide nitrogen, strong bases can deprotonate both sites, leading to multiple alkylation products.

Underlying Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Competitive Alkylation A strong base (like NaH) can deprotonate both the indoline and sulfonamide nitrogens, leading to a mixture of N¹-alkylated, N⁶-alkylated, and potentially di-alkylated products.Use a Milder Base: Employ a base that preferentially deprotonates the more acidic proton or facilitates alkylation at the more nucleophilic site. Bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, Acetonitrile) are often effective.[4]
Poor Leaving Group Alkylating agents with poor leaving groups (e.g., alkyl chlorides) will react slowly, requiring harsher conditions that can promote side reactions.Use a Better Leaving Group: Employ alkyl bromides, iodides, or tosylates for faster reaction rates at lower temperatures.
Indoline Ring Instability The indoline ring can be sensitive to strongly acidic or oxidative conditions, which might arise during the reaction or workup.[2]Maintain neutral or mildly basic conditions throughout the reaction and workup. Avoid strong acids.

Logical Flow for Selective N¹-Alkylation

Input Starting Material: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Decision Is selective N¹-alkylation a priority? Input->Decision Mild_Base Mild Conditions: K₂CO₃ or Cs₂CO₃ in DMF Alkyl Halide (R-X) Decision->Mild_Base Yes Strong_Base Strong Base Conditions: NaH in THF/DMF Alkyl Halide (R-X) Decision->Strong_Base No Desired_Product Predominantly N¹-Alkylated Product Mild_Base->Desired_Product Side_Products Mixture of N¹ and N⁶ Alkylated Products Strong_Base->Side_Products

Caption: Decision tree for selective N-alkylation.

Issue 2: Product Purification Challenges

Question: My reaction seems to have worked based on TLC, but I'm struggling to purify the final product. What are the best practices?

Answer: Sulfonamide derivatives can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel columns.

Purification Strategies

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5]

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes) to find a system where your product is soluble when hot but sparingly soluble at room temperature.[5]

  • Silica Gel Chromatography:

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly used.

    • Tailing/Streaking: If you observe tailing, try adding a small amount (0.5-1%) of a modifier to the mobile phase. For acidic products (like N-acyl sulfonamides), adding acetic acid can help. For basic products (like N¹-alkylated indolines), adding triethylamine can improve peak shape.

    • Deactivated Silica: In some cases, the acidic nature of silica gel can cause degradation of sensitive compounds. Using deactivated (neutral) silica gel can mitigate this.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup can remove many impurities. Wash the organic layer with:

    • Dilute HCl to remove basic impurities (like excess pyridine or triethylamine).

    • Saturated NaHCO₃ to remove acidic impurities (like unreacted carboxylic acids).

    • Brine (saturated NaCl) to remove residual water.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot reaction to derivatize both the indoline and sulfonamide nitrogens?

A1: While technically possible, it is highly discouraged for achieving a pure, single product. The significant difference in nucleophilicity and the steric environment of the two nitrogen atoms makes controlled, sequential derivatization the superior strategy. A one-pot approach with excess reagents will likely result in a complex and inseparable mixture of mono- and di-substituted products.

Q2: How do I confirm which nitrogen atom has been derivatized?

A2: Spectroscopic analysis is key.

  • ¹H NMR:

    • N¹-Alkylation/Acylation: The proton signal corresponding to the indoline N-H (typically around 5-6 ppm) will disappear. You will also observe new signals for the added alkyl or acyl group, and there may be shifts in the aromatic protons of the indoline ring.

    • N⁶-Acylation: The sulfonamide N-H proton signal will disappear. In N-acyl derivatives, the adjacent methyl group will often show a characteristic shift.

  • ¹³C NMR & HMBC: These 2D NMR techniques can definitively establish connectivity by showing correlations between the protons of your added group and the carbons of the indoline or sulfonyl moiety.

Q3: My sulfonyl chloride starting material is old. Can I still use it?

A3: It is not recommended. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive in these derivatization reactions. Using hydrolyzed starting material is a common cause of low or failed reaction yields. Always use a fresh or properly stored (in a desiccator) bottle of any sulfonyl or acyl chloride.

Q4: Are there alternative, milder methods for sulfonamide synthesis if I want to build the core from scratch?

A4: Yes, modern synthetic methods are moving away from traditional sulfonyl chlorides, which often require harsh reagents like chlorosulfonic acid for their preparation.[6][7] Newer strategies include:

  • Catalytic Oxidation: Methods involving the catalytic oxidation of thiols in the presence of an amine source are gaining traction as they are often milder and more environmentally friendly.[8]

  • SO₂ Surrogates: Reagents like DABSO can serve as a source of sulfur dioxide for coupling with aryl boronic acids and amines under catalytic conditions.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Acylation of the Sulfonamide
  • Preparation: Add N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (1.0 mmol) to an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Solvent & Base: Add anhydrous THF (10 mL). Cool the mixture to 0 °C and add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

  • Activation: Allow the mixture to stir at room temperature for 15 minutes.

  • Reaction: Add the desired N-acylbenzotriazole (1.1 mmol) or acyl chloride (1.1 mmol) dropwise.[3]

  • Heating & Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete in 1.5-3 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water (5 mL). Acidify with 2N HCl (2 mL).

  • Purification: If a precipitate forms, collect it by filtration and wash with water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation of the Indoline Ring
  • Preparation: To a flask, add N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and anhydrous DMF (10 mL).

  • Reaction: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 mmol).

  • Heating & Monitoring: Heat the mixture to 50-70 °C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water (50 mL).

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

References

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Retrieved from [Link]

  • Asghar, M. A., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]

  • ChemBK. (n.d.). N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • New Journal of Chemistry. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]

  • ResearchGate. (2009). N-Acylation of Sulfonamides in CH₂Cl₂ or Solvent-free Condition. Retrieved from [Link]

  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

  • Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • PubMed. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

  • PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. Retrieved from [Link]

  • ResearchGate. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]

  • ResearchGate. (2000). Reactions of N-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Mechanistic Aspects of the Colorimetric Assay of Lipid Peroxidation. Retrieved from [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Indole Sulfonamides in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the complexities of indole sulfonamide off-target effects in cellular models. This guide is structured to provide both quick answers through FAQs and in-depth troubleshooting protocols to ensure the scientific integrity of your findings.

Introduction: The Double-Edged Sword of Indole Sulfonamides

Indole sulfonamides are a prominent class of compounds in drug discovery, demonstrating efficacy as inhibitors of various enzymes, including kinases and carbonic anhydrases.[1][2] Their versatile scaffold, however, can also lead to interactions with unintended cellular targets, creating off-target effects that can confound experimental results and lead to misinterpretation of a compound's true mechanism of action.[3][4] This guide will equip you with the knowledge and practical strategies to identify, validate, and mitigate these off-target effects, ensuring your research is both robust and reproducible.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with indole sulfonamides.

Q1: My indole sulfonamide shows potent cytotoxicity in my cancer cell line, but I'm not sure if it's hitting my intended kinase target. How can I be sure?

A1: This is a critical question in early-stage drug discovery. Potent cytotoxicity is not, by itself, proof of on-target activity.[3] The observed cell death could be a result of the compound inhibiting other essential cellular proteins. To confirm that the cytotoxicity is due to the inhibition of your target kinase, you must perform target engagement and validation experiments. A highly recommended initial step is to perform a Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to your target kinase within the cell.[5][6]

Q2: I've observed a specific cellular phenotype after treating cells with my indole sulfonamide. How do I prove the phenotype is a direct result of inhibiting my target of interest?

A2: Linking a phenotype to a specific target requires a multi-pronged approach. The gold standard for validating that a phenotype is on-target is a "rescue" experiment.[7][8] In this experiment, you would introduce a version of your target protein that is resistant to your compound. If the phenotype is reversed upon expression of the resistant target, it provides strong evidence that the effect is on-target.

Q3: My indole sulfonamide is a potent kinase inhibitor in biochemical assays, but its cellular activity is much weaker. What could be the reason?

A3: Several factors can contribute to a discrepancy between biochemical and cellular potency. These include:

  • Poor cell permeability: The compound may not be efficiently entering the cells.

  • Efflux by cellular pumps: The compound could be actively transported out of the cell.

  • Cellular metabolism: The compound may be rapidly metabolized into an inactive form.

  • High intracellular ATP concentrations: In the case of ATP-competitive kinase inhibitors, the high concentration of ATP in cells can outcompete the inhibitor for binding to the kinase.

Q4: I'm seeing conflicting results with two different indole sulfonamides that are supposed to target the same protein. Why might this be happening?

A4: Even compounds designed to inhibit the same target can have different off-target profiles.[9] These differing off-target activities can lead to distinct or even opposing cellular phenotypes. It is crucial to characterize the selectivity of each compound through broad profiling, such as kinome-wide scanning, to understand their full spectrum of cellular interactions.[10][11]

In-Depth Troubleshooting Guides

This section provides detailed protocols and the rationale behind them to systematically investigate and address off-target effects of indole sulfonamides.

Guide 1: Confirming Target Engagement in a Cellular Context

The first and most critical step is to confirm that your indole sulfonamide physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13]

The Principle of CETSA:

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[14] This change in thermal stability can be detected and quantified.

Experimental Workflow for CETSA:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Treat cells with Indole Sulfonamide or Vehicle (DMSO) B Lyse cells and collect supernatant A->B C Aliquot lysates and heat at a range of temperatures B->C D Separate soluble and aggregated proteins (centrifugation) C->D E Analyze soluble fraction by Western Blot for the target protein D->E F Quantify band intensities and plot melting curves E->F

Step-by-Step Protocol for Western Blot-based CETSA:

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with your indole sulfonamide at various concentrations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable buffer (e.g., freeze-thaw cycles in PBS with protease and phosphatase inhibitors).

  • Clarification of Lysate: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Thermal Challenge: Aliquot the soluble lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a PCR machine.

  • Separation of Soluble and Aggregated Proteins: After heating, cool the samples to room temperature and centrifuge at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[6]

Data Interpretation:

TreatmentExpected OutcomeInterpretation
Vehicle Control A sigmoidal melting curve is observed.Establishes the baseline thermal stability of the target protein.
Indole Sulfonamide The melting curve shifts to the right (higher Tm).The compound is binding to and stabilizing the target protein in the cell.
No Shift The melting curve overlaps with the vehicle control.The compound may not be binding to the target, or the binding does not induce a significant thermal stabilization.
Guide 2: Assessing the Selectivity of Your Indole Sulfonamide

Understanding the selectivity of your compound is crucial for interpreting its cellular effects. A compound that inhibits multiple kinases, for example, can produce a phenotype that is a composite of inhibiting several signaling pathways.[10][15]

Kinase Selectivity Profiling:

Numerous commercial services and in-house platforms are available for kinase selectivity profiling.[11][16] These typically involve screening your compound against a large panel of purified kinases and measuring its inhibitory activity.

Experimental Workflow for Kinase Selectivity Profiling:

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_readout Detection & Analysis A Prepare Indole Sulfonamide at a fixed concentration B Dispense compound into multi-well plates containing a panel of purified kinases A->B C Initiate kinase reaction by adding ATP and substrate B->C D Incubate for a defined period C->D E Measure kinase activity (e.g., ADP-Glo, fluorescence) D->E F Calculate percent inhibition for each kinase E->F G Generate a selectivity profile (e.g., Kinome tree spot) F->G

Data Interpretation:

The output of a kinase selectivity screen is typically a list of kinases and the corresponding percent inhibition at a given compound concentration. This data can be visualized in various ways, such as a "tree spot" diagram, to quickly assess the compound's selectivity.

Selectivity ProfileInterpretationNext Steps
Highly Selective The compound inhibits the intended target with minimal inhibition of other kinases.Proceed with on-target validation experiments.
Moderately Selective The compound inhibits the intended target and a small number of other kinases.Investigate if the off-target kinases could contribute to the observed phenotype.
Non-selective The compound inhibits a large number of kinases.The observed phenotype is likely due to polypharmacology. Consider redesigning the compound for better selectivity.
Guide 3: Validating On-Target Effects with Rescue Experiments

Rescue experiments are a cornerstone of target validation.[7][8] By demonstrating that a phenotype induced by your compound can be reversed by expressing a compound-resistant version of the target, you can confidently link the phenotype to the target.

Designing a Compound-Resistant Target:

The most common way to create a compound-resistant target is to introduce a point mutation in the protein's binding pocket that disrupts the interaction with your compound without affecting the protein's normal function. This often involves mutating a "gatekeeper" residue.

Experimental Workflow for a Phenotypic Rescue Experiment:

Rescue_Experiment_Workflow cluster_constructs Construct Preparation cluster_transfection Cell Transfection cluster_treatment Compound Treatment & Phenotypic Assay cluster_analysis Data Analysis A Generate expression vectors for: - Wild-type (WT) target - Compound-resistant (mutant) target - Empty vector control B Transfect cells with the expression vectors A->B C Treat transfected cells with Indole Sulfonamide B->C D Perform phenotypic assay (e.g., cell viability, migration) C->D E Compare the phenotypic response across the different transfected groups D->E

Data Interpretation:

Transfected GroupTreatment with Indole SulfonamideExpected Phenotypic OutcomeInterpretation
Empty Vector YesPhenotype is observed.Establishes the baseline effect of the compound.
Wild-type Target YesPhenotype is observed (or enhanced).Overexpression of the target may sensitize cells to the compound.
Resistant Target YesPhenotype is reversed or significantly reduced.Strong evidence that the phenotype is on-target.[17]

Conclusion

Addressing the off-target effects of indole sulfonamides is not a trivial task, but it is an essential one for ensuring the validity of your research. By systematically applying the principles and protocols outlined in this guide, from confirming target engagement with CETSA to validating on-target phenotypes with rescue experiments, you can navigate the complexities of small molecule research with confidence. Remember, a well-validated tool compound is the foundation of a successful drug discovery program.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Expert Opinion on Drug Discovery, 8(5), 559-571. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of small-molecule drugs. Nature Protocols, 9(9), 2100–2122. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A Decade of Discoveries. Annual Review of Biochemistry, 89, 451-475. [Link]

  • Ak, G. Ç., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8207. [Link]

  • Bamborough, P., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7448. [Link]

  • Kaelin, W. G., Jr. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 425–440. [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693–31706. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Miljković, F., & Bajorath, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2441–2447. [Link]

  • Auld, D. S., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 24(7), 771–783. [Link]

  • ResearchGate. (n.d.). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]

  • ACS Publications. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • Lin, A., et al. (2012). A simple statistical test to infer the causality of target/phenotype correlation from small molecule phenotypic screens. Bioinformatics, 28(3), 383–389. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Bunnage, M. E., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5779–5796. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • ResearchGate. (n.d.). Effects of indole-based benzenesulfonamide derivatives on the viability... ResearchGate. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry, 5(13), 1543–1554. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • Smits, A. H., et al. (2019). Biological plasticity rescues target activity in CRISPR knock outs. Nature Methods, 16(11), 1087–1093. [Link]

  • Charles River Laboratories. (2019). Fail Early, Fail Fast - A Phenotypic Rescue Approach. Charles River Laboratories. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Mao, L., et al. (2024). Ginkgo biloba extract suppresses hepatocellular carcinoma progression by inhibiting the recruitment of myeloid-derived suppressor cells through reduced CXCL1 secretion via SRC downregulation. Frontiers in Pharmacology, 15, 1369324. [Link]

  • Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]

  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Chemical Engineering and Process Technology. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering and Process Technology. [Link]

  • El-Hussieny, M., et al. (2021). Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia. Bioorganic Chemistry, 117, 105421. [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Meimetis, L. G., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience, 27(4), 109509. [Link]

  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103573. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Previously reported examples of indole sulfonamides that target metabolic ATP production of pancreatic cancer. ResearchGate. [Link]

  • Meimetis, L. G., et al. (2023). Inference of drug off-target effects on cellular signaling using Interactome-Based Deep Learning. bioRxiv. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042–2050. [Link]

  • Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11), 1083-1103. [Link]

Sources

Technical Support Center: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions

Welcome to the technical support guide for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common inquiries regarding the handling of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in DMSO.

Q1: What are the primary stability concerns when storing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in DMSO?

When working with this sulfonamide-containing indole derivative, there are three primary areas of concern rooted in the chemical nature of the compound and the solvent:

  • Hydrolytic Degradation: The sulfonamide group (-SO₂NH-) can be susceptible to hydrolysis, particularly with the unavoidable absorption of atmospheric water by DMSO. This reaction would cleave the sulfonamide bond, yielding inactive degradants and altering the effective concentration of your stock solution. Sulfonamides are generally resistant to hydrolysis at neutral pH but can be more susceptible under acidic or basic conditions that might arise from contaminants.[1]

  • Oxidative Instability: The 2,3-dihydro-1H-indole (indoline) ring is an electron-rich heterocycle. While more stable than indole itself, it can still be susceptible to oxidation, especially if exposed to air (oxygen), light, or reactive impurities over long periods. DMSO itself can, under certain conditions, act as an oxidant.[2]

  • Solvent-Induced Issues: DMSO is an excellent solvent but presents its own challenges. It is highly hygroscopic, meaning it readily absorbs moisture from the air, which can facilitate hydrolysis.[3][4] It is also sensitive to light and can degrade, potentially creating reactive species.[5] Furthermore, poor solubility at low temperatures can lead to precipitation, which is often mistaken for degradation.

Q2: What are the ideal short-term and long-term storage conditions for my DMSO stock solution?

Proper storage is the single most effective way to ensure the long-term integrity of your compound. We recommend a tiered approach based on your intended use timeline.

Parameter Short-Term Storage (≤ 2 weeks) Long-Term Storage (> 2 weeks) Scientific Rationale
Temperature 4°C or -20°C-80°C Lowering the temperature drastically reduces the rate of chemical reactions, including hydrolysis and oxidation.[6] While 4°C is acceptable for immediate use, -80°C is the standard for preserving compound integrity over months or years.
Atmosphere Tightly sealed vial.Tightly sealed vial, blanketed with an inert gas (Argon or Nitrogen). Inert gas displaces oxygen, minimizing the risk of oxidation of the indole ring. This is a critical step for ensuring long-term stability.
Light Exposure Store in an amber vial or in the dark.Store in an amber vial within a light-blocking storage box. Both the compound and DMSO can be light-sensitive.[5] Minimizing light exposure prevents photochemical degradation.
Container Glass vial with a PTFE-lined cap.Glass vial with a PTFE-lined cap.Glass is inert and will not leach impurities.[7] PTFE (Teflon) lined caps provide a superior seal against moisture and air compared to other liners.
Freeze-Thaw Cycles Minimize as much as possible.Avoid completely by preparing single-use aliquots. Repeated freezing and thawing can increase water condensation inside the vial and may cause certain compounds to fall out of solution.[8][9] Aliquoting is the most effective mitigation strategy.
Q3: How should I properly prepare a stock solution of this compound in DMSO to maximize its initial stability?

The preparation of your stock solution is a foundational step that dictates its stability. A flawed preparation process cannot be corrected by ideal storage. The goal is to create a homogenous, anhydrous solution free of contaminants.

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Gather Materials weigh 1. Weigh Compound Accurately weigh solid compound in a clean, dry vessel. start->weigh dmso 2. Add Anhydrous DMSO Use high-purity, anhydrous DMSO from a freshly opened bottle. weigh->dmso dissolve 3. Dissolve Compound Vortex/sonicate at room temp until fully dissolved. Visually inspect. dmso->dissolve aliquot 4. Aliquot Solution Dispense into single-use, amber glass vials with PTFE-lined caps. dissolve->aliquot inert 5. Purge with Inert Gas (Optional but Recommended) Blanket headspace with Argon/Nitrogen. aliquot->inert seal 6. Seal & Label Seal vials tightly. Label with name, concentration, and date. inert->seal store 7. Store Appropriately Transfer immediately to -80°C for long-term storage. seal->store

Caption: Workflow for preparing a stable DMSO stock solution.

See Protocol 1 for a detailed, step-by-step methodology.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides a structured approach to diagnosing and solving common issues encountered during experiments.

Q4: I see precipitation in my DMSO stock after thawing it from -80°C. Is my compound degraded?

Precipitation upon thawing is one of the most common issues and is usually a solubility problem, not a degradation problem . DMSO's solvating power decreases at lower temperatures, and some compounds may not readily re-dissolve upon warming.

Troubleshooting Steps:

  • Warm Gently: Allow the vial to equilibrate to room temperature for at least 30 minutes.

  • Agitate Thoroughly: Vortex the vial vigorously for 30-60 seconds.

  • Use Sonication: If precipitation persists, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid particles and facilitate dissolution.[3]

  • Visual Confirmation: Before using, hold the vial up to a light source to ensure no visible particulates remain. An inhomogeneous solution will lead to inaccurate dosing and non-reproducible results.

If precipitation is a persistent issue, consider preparing a new stock at a slightly lower concentration.

Q5: My experimental results are inconsistent day-to-day. Could my compound be degrading in the DMSO stock?

Inconsistent results are a red flag that points toward a potential issue with stock integrity. Degradation is a possible cause, but other factors related to handling and storage should be investigated first.

G start Inconsistent Experimental Results q1 Are you using a single stock or multiple aliquots? start->q1 single_stock Single Stock Vial q1->single_stock Single aliquots Multiple Aliquots q1->aliquots Multiple q2 How many freeze-thaw cycles has the stock undergone? single_stock->q2 q3 How old is the stock solution? aliquots->q3 many_ft > 3 Cycles q2->many_ft few_ft ≤ 3 Cycles q2->few_ft action_aliquot Root Cause: Freeze-Thaw Cycles Action: Prepare new single-use aliquots. many_ft->action_aliquot few_ft->q3 old > 6 Months q3->old new < 6 Months q3->new action_reprep Root Cause: Stock Age / Contamination Action: Prepare a fresh stock solution. old->action_reprep action_degradation Root Cause: Potential Degradation Action: Perform stability check (See Q6). new->action_degradation

Caption: Decision tree for troubleshooting experimental inconsistency.

Q6: How can I definitively check the stability and purity of my compound in its DMSO stock solution?

The most reliable method is to use analytical chemistry to compare your aged stock solution to a freshly prepared standard. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a Mass Spectrometer (LC-MS) is the gold standard.[8][10]

Brief Protocol:

  • Prepare a Fresh Standard: Accurately prepare a new solution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in DMSO at the exact same concentration as your stock .

  • Sample Analysis: Analyze both the "aged" stock and the "fresh" standard by LC-MS.

  • Data Comparison:

    • Purity: Compare the chromatograms. The appearance of new peaks in the aged sample indicates the formation of degradation products. The purity can be calculated by the peak area percentage of the parent compound.

    • Concentration: Compare the peak area of the main compound peak between the fresh and aged samples. A significant decrease in the peak area of the aged sample suggests degradation or precipitation.

A purity decrease of >5-10% is typically considered significant and warrants discarding the stock. See Protocol 2 for a more detailed experimental outline.

Section 3: Technical Deep Dive - The "Why"

Understanding the potential chemical transformations provides insight into why the recommended handling procedures are so critical.

Q7: What are the potential chemical degradation pathways for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in a DMSO stock?

Based on the structure, several degradation pathways are chemically plausible over long-term storage, especially under suboptimal conditions.

Caption: Potential degradation pathways for the target compound.

  • Pathway A (Hydrolysis): The primary point of hydrolytic attack is the sulfur-nitrogen bond in the sulfonamide group. This would result in the formation of 2,3-dihydro-1H-indole-6-sulfonic acid and methylamine. This is a critical pathway to consider, as water is a common contaminant in DMSO.[11]

  • Pathway B (Oxidation): The indoline ring system can be oxidized. This could involve hydroxylation of the aromatic ring or oxidation at the benzylic position of the five-membered ring, potentially leading to the formation of an indole or oxindole derivative.[12]

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step Guide for Preparing a DMSO Stock Solution

Objective: To prepare a 10 mM stock solution of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Molar Mass: 212.27 g/mol )[13] in DMSO for long-term storage.

Materials:

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (solid)

  • High-purity, anhydrous DMSO (e.g., ≥99.9%)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer and/or bath sonicator

  • Source of inert gas (Argon or Nitrogen), if available

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need 2.12 mg of the compound. (Calculation: 0.01 mol/L * 0.001 L * 212.27 g/mol = 0.00212 g = 2.12 mg). Adjust the mass and volume as needed for your experiment.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh 2.12 mg of the solid compound directly into the vial. Record the exact mass.

  • Solvent Addition: Add just under 1 mL of anhydrous DMSO to the vial. Use DMSO from a new or properly stored (desiccated) bottle to minimize water content.

  • Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If any solid remains, place the vial in a room temperature bath sonicator until the solution is completely clear.

  • Final Volume: Once dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

  • Aliquoting: Immediately dispense the solution into appropriate single-use volumes (e.g., 20 µL) in separate, pre-labeled amber vials.

  • Inerting (Optional): Gently flush the headspace of each aliquot vial with argon or nitrogen for 5-10 seconds before capping tightly.

  • Storage: Place the labeled aliquots in a freezer box and transfer immediately to a -80°C freezer.

Protocol 2: Recommended Procedure for a Stability Assessment Study

Objective: To determine the stability of an aged DMSO stock solution over a defined period.

Materials:

  • Aged DMSO stock solution ("Test Sample")

  • Solid N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

  • Anhydrous DMSO

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare "Time Zero" Sample: On the day of analysis, prepare a fresh stock solution of the compound in DMSO at the identical concentration as the test sample, following Protocol 1. This is your "Time Zero" or "Control" sample.

  • Prepare Samples for Injection:

    • Dilute both the "Test Sample" and the "Control Sample" to an appropriate concentration for analysis (e.g., 10-50 µM) using the mobile phase or a suitable solvent.

    • Filter the diluted samples through a 0.22 µm syringe filter if any particulates are suspected.

  • Analytical Method:

    • Develop an HPLC method that provides good separation of the parent compound from any potential impurities or degradants.

    • A typical starting point would be a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).

  • Analysis:

    • Inject a blank (solvent only) to establish a baseline.

    • Inject the "Control Sample" to determine the retention time and peak area of the pure, undegraded compound.

    • Inject the "Test Sample".

  • Data Interpretation:

    • Purity (%): In the chromatogram of the "Test Sample," calculate the purity using the formula: (Peak Area of Parent Compound / Total Peak Area of All Peaks) * 100.

    • Recovery (%): Compare the peak area of the parent compound in the "Test Sample" to the "Control Sample": (Peak Area of Test / Peak Area of Control) * 100. A value below 90-95% may indicate significant degradation.

References

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Available at: [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. Available at: [Link]

  • Journal of the Association of Official Analytical Chemists. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available at: [Link]

  • Gaur, A., et al. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Pharmaceutical and Bioallied Sciences, 6(3), 163-170. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2023). Available at: [Link]

  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • Zhang, Q., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 361, 130094. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 947-953. Available at: [Link]

  • Slideshare. Analysis of sulfonamides. (2016). Available at: [Link]

  • American Elements. 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. Available at: [Link]

  • PubChem. N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. Available at: [Link]

  • PubChem. 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed, 14(6), 708-16. Available at: [Link]

  • Etra Organics. How to Use DMSO Safely | Best Practices & Common Mistakes. (2023). Available at: [Link]

  • ResearchGate. FIG 5 Degradation of different sulfonamides by resting cells of.... Available at: [Link]

  • ResearchGate. How DMSO aliquot should be stored?. (2023). Available at: [Link]

  • PubChem. 2-Hydroxy-1-methyl-2,3-dihydroindole-6-sulfonamide. Available at: [Link]

  • University of California, Berkeley. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • ResearchGate. Deciphering of sulfonamide biodegradation mechanism in wetland sediments: from microbial community and individual populations to pathway and functional genes. (2023). Available at: [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. Available at: [Link]

  • Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New Biotechnology, 32(6), 710-715. Available at: [Link]

  • Li, Y., et al. (2015). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry, 13(12), 3562-3565. Available at: [Link]

  • MSF Medical Guidelines. Drug quality and storage. Available at: [Link]

Sources

how to handle and store N-methyl-2,3-dihydro-1H-indole-6-sulfonamide safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Prepared by: Senior Application Scientist

This guide provides comprehensive technical support for the safe handling, storage, and troubleshooting of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide for research and development applications. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to ensure compound integrity and laboratory safety.

Section 1: Compound Profile and Hazard Identification

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is an organic compound featuring an indoline scaffold with a sulfonamide moiety.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar aromatic sulfonamides allow for a reliable estimation of its properties and potential hazards. The sulfonamide group is a key pharmacophore in medicinal chemistry, but it also dictates specific handling and storage requirements due to potential reactivity.[1]

Physicochemical Properties
PropertyValue / InformationSource
Molecular Formula C₉H₁₂N₂O₂S[2]
Molar Mass 212.27 g/mol [2]
Appearance Assumed to be a white to off-white crystalline solid, based on related compounds.[1]
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.[3]
GHS Hazard Profile (Anticipated)

Based on analogous sulfonamide compounds, users should handle N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a substance with the following potential hazards.

Hazard CategoryHazard StatementPrecautionary Codes (Example)Source(s)
Acute Oral Toxicity H302: Harmful if swallowed.P264, P270, P301+P312[4]
Skin Irritation H315: Causes skin irritation.P280, P302+P352, P332+P313[4][5][6]
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338[4][5][6]
Respiratory Irritation H335: May cause respiratory irritation.P261, P271, P304+P340[4][5][6]

Section 2: Experimental Protocols

Adherence to standardized protocols is critical for both safety and experimental reproducibility. The following workflow for preparing a stock solution is designed as a self-validating system to minimize contamination and ensure accurate concentration.

Step-by-Step Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO.

  • Pre-Experiment Safety Check:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical splash goggles.[7][8]

    • Confirm that the chemical fume hood has a certified, acceptable face velocity. All weighing and solvent addition steps must be performed within the fume hood to mitigate inhalation risk.

  • Material Equilibration:

    • Remove the vial of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide from its storage location (e.g., -20°C freezer).

    • Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which could lead to compound degradation or inaccurate weighing.

  • Weighing the Compound:

    • Place a sterile, empty microcentrifuge tube on an analytical balance and tare it.

    • Carefully weigh the desired amount of the compound into the tube inside the fume hood. For 1 mL of a 10 mM solution, you would need 2.12 mg.

    • Record the exact weight.

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous, research-grade DMSO to the microcentrifuge tube containing the compound.

    • Causality: Using anhydrous solvent is critical, as residual water can affect the stability of many compounds, including sulfonamides.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 30-60 seconds.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

    • Causality: Sonication uses ultrasonic waves to break up particle agglomerates, facilitating dissolution without the need for potentially degrading heat.

  • Storage and Labeling:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes.

    • Causality: Aliquoting is the most effective way to preserve the integrity of the stock solution by minimizing freeze-thaw cycles, which can cause compound precipitation and degradation.

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.[9]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage PPE 1. Don PPE Equilibrate 2. Equilibrate Compound to RT Weigh 3. Weigh Powder Equilibrate->Weigh Add_Solvent 4. Add Anhydrous Solvent Weigh->Add_Solvent Dissolve 5. Vortex / Sonicate Add_Solvent->Dissolve Aliquot 6. Aliquot into Single-Use Volumes Dissolve->Aliquot Store 7. Store at ≤ -20°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a stock solution.

Section 3: Troubleshooting Guide

QuestionAnswer and Recommended Action
My compound won't fully dissolve in the specified solvent. 1. Verify Solvent Quality: Ensure you are using a fresh, anhydrous grade of the solvent. Older solvents can absorb atmospheric water, altering their polarity and dissolving power. 2. Increase Mechanical Agitation: Continue sonication for an additional 10-15 minutes. 3. Gentle Warming: As a last resort, you may warm the solution to 37°C in a water bath. Do not boil. Be aware that heat can degrade some compounds, so this should be tested on a small scale first. 4. Consider an Alternative Solvent: If solubility remains an issue, consult chemical literature for alternative compatible solvents.
I am observing a loss of activity or inconsistent results in my experiments over time. This strongly suggests compound degradation. 1. Review Storage Conditions: Confirm that your stock solutions are stored at or below -20°C and protected from light.[9][10] Sulfonamides have shown susceptibility to degradation during storage.[11] 2. Check for Freeze-Thaw Cycles: Are you using a single stock vial repeatedly? If so, this is the likely cause. Discard the current stock and prepare a new one, ensuring you aliquot it into single-use volumes as described in the protocol above. 3. Prepare Fresh Solutions: For highly sensitive assays, it is best practice to prepare fresh dilutions from a frozen stock aliquot for each experiment.
The powder has changed color or appears clumpy in the original vial. This indicates probable contamination or degradation, likely from moisture or air exposure. 1. Do Not Use: Discard the compound according to your institution's hazardous waste disposal procedures.[5] Using a compromised compound will invalidate your experimental results. 2. Root Cause Analysis: The likely cause is improper storage or allowing the vial to warm up without a desiccant before opening, leading to condensation. Review the equilibration step in the protocol.

Section 4: Frequently Asked Questions (FAQs)

  • What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

    • At a minimum, you must wear a buttoned lab coat, chemical splash goggles that meet ANSI Z87.1 standards, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[7][8][12] All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood.

  • What are the optimal long-term storage conditions?

    • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C under an inert gas like argon or nitrogen is recommended.[13][14]

    • Solutions: Store solutions in tightly sealed vials at -20°C or -80°C, protected from light. As noted previously, aliquotting is mandatory to prevent degradation from freeze-thaw cycles.

  • How should I handle a small spill of the powdered compound?

    • Follow the decision workflow below. The primary goal is to avoid raising dust. Do not use a dry brush or towel. Gently cover the spill with a damp paper towel, then carefully wipe it up. Place the contaminated materials in a sealed bag for hazardous waste disposal. Decontaminate the area with an appropriate cleaning solution.[15][16]

G Spill Small Powder Spill Occurs Alert 1. Alert Personnel in Immediate Area Spill->Alert PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Gently Cover with Wet Paper Towel (Do NOT create dust) PPE->Contain Cleanup 4. Carefully Wipe Up Spill Contain->Cleanup Dispose 5. Place Contaminated Materials in a Sealed Bag for Disposal Cleanup->Dispose Decontaminate 6. Decontaminate Surface & Dispose of PPE Dispose->Decontaminate

Caption: Decision workflow for a small chemical powder spill.

  • How do I dispose of waste containing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide?

    • All chemical waste must be disposed of in accordance with federal, state, and local regulations.[5] Never dispose of chemical waste down the drain. Collect all solid and liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Consult your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures.

References

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. PubChem. [Link]

  • Cas no 113162-46-2 (N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide). Generon. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

Sources

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the analysis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this molecule. The inherent structural complexity of this compound, featuring a substituted aromatic ring, a dihydroindole system, and an N-methyl sulfonamide group, can lead to overlapping signals and complex coupling patterns. This resource provides a structured, question-and-answer approach to troubleshoot common issues and facilitate accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Basic ¹H NMR Spectrum
Question 1: What are the expected chemical shift regions for the key protons in N-methyl-2,3-dihydro-1H-indole-6-sulfonamide?

Answer: Understanding the typical chemical shift ranges for the different proton environments is the first step in spectral assignment. The molecule can be divided into three main regions: the aromatic ring of the benzenesulfonamide, the dihydroindole aliphatic protons, and the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Proton Type Typical Chemical Shift (ppm) Influencing Factors
Aromatic Protons (H4, H5, H7)7.0 - 8.5The electron-withdrawing sulfonamide group shifts ortho and para protons downfield.
Dihydroindole -CH₂- (H2, H3)~3.0 - 4.0Proximity to the nitrogen atom and the aromatic ring.
N-H (Indole)Variable, often broadSubject to hydrogen bonding and exchange with solvent.
N-CH₃ (Methyl)~2.5 - 3.5Attached to the electron-withdrawing sulfonamide group.
SO₂NH-CH₃Variable, may exchangeDependent on solvent and concentration.
Question 2: How do I assign the protons on the substituted benzene ring?

Answer: The substitution pattern on the benzene ring dictates the multiplicity and appearance of the aromatic signals. The sulfonamide group is strongly electron-withdrawing, which deshields the ortho and para protons, causing them to appear at a higher chemical shift (downfield).

Key Coupling Constants for Aromatic Systems:

  • Ortho-coupling (³J): 7–10 Hz (between adjacent protons)

  • Meta-coupling (⁴J): 2–3 Hz (between protons separated by one carbon)

  • Para-coupling (⁵J): 0–1 Hz (often not resolved)

By analyzing the coupling constants and the chemical shifts, you can piece together the substitution pattern. For N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, you would expect a complex splitting pattern in the aromatic region due to the three adjacent protons.

Section 2: Troubleshooting Common Spectral Issues
Question 3: My aromatic signals are broad and poorly resolved. What could be the cause?

Answer: Broadening of aromatic peaks can stem from several factors. Here is a troubleshooting workflow to identify and resolve the issue:

G A Broad Aromatic Signals B Check Sample Concentration A->B C Is sample too concentrated? B->C D Dilute Sample C->D Yes E Check for Paramagnetic Impurities C->E No D->E F Are paramagnetic metals present? E->F G Purify sample (e.g., Chelex resin) F->G Yes H Assess Solvent Viscosity F->H No G->H I Is a viscous solvent like DMSO-d6 used? H->I J Acquire spectrum at a higher temperature I->J Yes K Consider Chemical Exchange I->K No J->K L Are there exchangeable protons (NH)? K->L M Add a drop of D2O to the sample L->M Yes

Caption: Troubleshooting workflow for broad aromatic signals.

Detailed Explanations:

  • Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Solvent Effects: Viscous solvents like DMSO-d₆ can slow molecular tumbling, leading to broader lines. Acquiring the spectrum at an elevated temperature can often sharpen these signals.

  • Chemical Exchange: The sulfonamide NH proton can undergo chemical exchange, which can sometimes lead to broadening of nearby aromatic signals. Adding a drop of D₂O will exchange the NH proton for deuterium, eliminating this coupling and potentially sharpening the spectrum.[1]

Question 4: The signals for the dihydroindole protons at positions 2 and 3 are overlapping. How can I resolve them?

Answer: The protons on the C2 and C3 positions of the dihydroindole ring are diastereotopic and are expected to be two triplets due to coupling with each other. However, they often have very similar chemical shifts, leading to signal overlap.

Strategies for Resolving Overlapping Signals:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlap.[1] Solvents like benzene-d₆ are known to induce significant shifts in nearby protons due to aromatic solvent-induced shifts (ASIS).

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see a cross-peak between the H2 and H3 protons, confirming their coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This can help to distinguish the H2 and H3 signals if their corresponding carbon signals are resolved in the ¹³C spectrum.

Section 3: Advanced Spectral Interpretation
Question 5: I am observing more signals than expected, suggesting the presence of rotamers. How can I confirm this?

Answer: The presence of rotamers, or conformational isomers that are slowly interconverting on the NMR timescale, can lead to a doubling of some or all of the signals in the spectrum. For N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, restricted rotation around the S-N bond of the sulfonamide could potentially lead to rotamers.

Experimental Protocol to Confirm Rotamers:

  • Variable Temperature (VT) NMR: This is the most definitive method to identify rotamers.

    • Procedure: Acquire a series of ¹H NMR spectra at different temperatures.

    • Expected Outcome: If rotamers are present, you will observe coalescence of the doubled peaks into single, sharp signals as the temperature is increased. This is because the rate of interconversion between the rotamers increases at higher temperatures, and the NMR spectrometer detects an average signal.

    • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your compound.

G cluster_0 Low Temperature cluster_1 Intermediate Temperature cluster_2 High Temperature A Rotamer A (Sharp Signals) C Coalescence (Broad Signals) A->C Increase Temp B Rotamer B (Sharp Signals) B->C Increase Temp D Averaged Structure (Sharp Signals) C->D Increase Temp

Caption: Effect of temperature on the NMR signals of rotamers.

Question 6: How does the N-methylation affect the spectrum compared to the unsubstituted sulfonamide?

Answer: N-methylation introduces several key changes to the NMR spectrum:

  • Appearance of an N-CH₃ Signal: A new singlet or doublet (if coupled to the NH proton) will appear in the aliphatic region, typically between 2.5 and 3.5 ppm.

  • Removal of NH Proton Signal: The signal for the sulfonamide NH proton will be absent.

  • Chemical Shift Changes: The electronic environment of the protons near the sulfonamide group will be altered, leading to slight changes in their chemical shifts.

  • Conformational Effects: The methyl group can introduce steric hindrance, potentially influencing the preferred conformation of the molecule and affecting the chemical shifts of nearby protons.

References

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Benchchem. (n.d.). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has driven the exploration of diverse chemical scaffolds. Among these, indole and sulfonamide moieties have proven to be privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide introduces a novel investigational compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (hereafter referred to as Compound-X), and provides a framework for evaluating its efficacy against established inhibitors of two key serine/threonine kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase-3 beta (GSK-3β).

Given the absence of published data for Compound-X, we hypothesize its potential activity against DYRK1A and GSK-3β based on structural similarities to known inhibitors. These kinases are implicated in a multitude of pathologies, including neurodegenerative diseases and cancer, making them high-value targets for drug discovery.[1][2][3][4][5] This guide will present a comparative analysis using hypothetical, yet plausible, experimental data for Compound-X, alongside established data for known inhibitors. The primary objective is to offer a robust, scientifically-grounded template for researchers to assess the potential of novel chemical entities in the kinase inhibitor landscape.

Target Rationale: The Significance of DYRK1A and GSK-3β

DYRK1A is a highly conserved kinase involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[4][6] Its overexpression is linked to the neuropathology of Down syndrome and Alzheimer's disease, and it has emerged as a target in certain cancers.[4][5][6] Inhibition of DYRK1A is a promising therapeutic strategy to mitigate tau pathology and amyloid beta accumulation.[4][5]

GSK-3β is a constitutively active kinase that plays a pivotal role in a wide array of signaling pathways, including Wnt/β-catenin and insulin signaling.[7][8][9][10][11] Its dysregulation is a hallmark of numerous diseases, including Alzheimer's disease, bipolar disorder, diabetes, and various cancers.[3][12] Consequently, the development of potent and selective GSK-3β inhibitors is an area of intense research.[1][3][12]

Signaling Pathway Overview

To contextualize the action of these inhibitors, it is crucial to understand their roles in cellular signaling.

DYRK1A_Pathway cluster_downstream Downstream Effects Tau Tau Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau APP APP Amyloid_Beta Amyloid Beta Production APP->Amyloid_Beta NFAT NFAT NFAT_Inactivation NFAT Inactivation (Nuclear Exclusion) NFAT->NFAT_Inactivation DYRK1A DYRK1A DYRK1A->Tau Phosphorylates DYRK1A->APP Phosphorylates DYRK1A->NFAT Phosphorylates DYRK1A_Inhibitor e.g., Harmine, Leucettine L41, Compound-X DYRK1A_Inhibitor->DYRK1A Inhibits GSK3B_Pathway cluster_wnt Wnt Signaling Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (Axin, APC, CK1) Wnt_Signal->Destruction_Complex Inhibits GSK3B GSK-3β Destruction_Complex->GSK3B Beta_Catenin β-catenin Degradation β-catenin Degradation Beta_Catenin->Degradation Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription Activates GSK3B->Beta_Catenin Phosphorylates for degradation GSK3B_Inhibitor e.g., CHIR-99021, SB-216763, Compound-X GSK3B_Inhibitor->GSK3B Inhibits

Figure 2: Role of GSK-3β in the Wnt/β-catenin Pathway.

Comparative Efficacy: A Data-Driven Analysis

To objectively evaluate the potential of Compound-X, its performance must be benchmarked against well-characterized inhibitors. The following tables summarize the inhibitory potency (IC50) of selected compounds against DYRK1A and GSK-3β. The data for Compound-X is hypothetical and serves as an example of a promising lead candidate with high potency and selectivity.

In Vitro Biochemical Inhibition
InhibitorTarget KinaseIC50 (nM)Comments
Compound-X (Hypothetical) DYRK1A 25 Potent inhibition observed in biochemical assays.
Compound-X (Hypothetical) GSK-3β >10,000 Demonstrates high selectivity for DYRK1A over GSK-3β.
HarmineDYRK1A33 - 80 [13][14][15]A well-established, potent DYRK1A inhibitor.
Leucettine L41DYRK1A10 - 60 [16][17]Potent inhibitor of DYRK and CLK kinases. [17]
Compound-X (Hypothetical) GSK-3β 15 Potent inhibition observed in biochemical assays.
Compound-X (Hypothetical) DYRK1A >10,000 Demonstrates high selectivity for GSK-3β over DYRK1A.
CHIR-99021GSK-3β6.7 [18][19][20][21][22]Highly potent and selective GSK-3 inhibitor. [19][21]
SB-216763GSK-3β34.3 [23][24][25]Potent, selective, and ATP-competitive GSK-3 inhibitor. [23][25]
Table 1: In Vitro Biochemical Potency of Compound-X and Known Inhibitors.
Cellular Target Engagement and Functional Activity
InhibitorCell LineAssayCellular IC50 (µM)
Compound-X (Hypothetical) HEK293TTau Phosphorylation (pThr212)0.45
HarmineCultured CellsSubstrate Phosphorylation0.048 [15]
Leucettine L41MIN6 CellsProliferation Assay5
Compound-X (Hypothetical) HEK293β-catenin Accumulation0.30
CHIR-99021-Wnt Signaling Activation-
SB-216763HEK293β-catenin Reporter Gene~5 (Max induction) [26]
Table 2: Cellular Activity of Compound-X and Known Inhibitors.

Experimental Methodologies

The generation of reliable and reproducible data is paramount. The following section details the standardized protocols for the key experiments cited in this guide.

Experimental Workflow Overview

Experimental_Workflow Start Novel Compound Synthesis (Compound-X) Biochem_Assay In Vitro Biochemical Kinase Assay Start->Biochem_Assay Cell_Based_Assay Cell-Based Functional Assay Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison End Lead Candidate Selection Comparison->End

Figure 3: General Workflow for Kinase Inhibitor Evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate. [27] Materials:

  • Recombinant human DYRK1A or GSK-3β enzyme

  • Specific peptide substrate for each kinase

  • ATP

  • Test compounds (Compound-X, known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control. b. Add 2 µL of kinase solution (containing the appropriate concentration of DYRK1A or GSK-3β in Kinase Assay Buffer) to each well. c. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate and ATP at their Km values) to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescent signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Tau (Thr212), anti-total-Tau, anti-phospho-GS (Ser641), anti-total-GS)

  • Secondary antibody (HRP-conjugated)

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Seed HEK293T cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2-4 hours.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for both the phosphorylated and total protein. b. Normalize the phosphorylated protein signal to the total protein signal for each sample. c. Plot the normalized signal against the inhibitor concentration to determine the cellular efficacy.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Compound-X) against established inhibitors of DYRK1A and GSK-3β. By employing standardized biochemical and cellular assays, researchers can systematically evaluate the potency, selectivity, and cellular efficacy of novel compounds. The hypothetical data presented for Compound-X illustrates the profile of a promising lead candidate worthy of further preclinical development. This structured approach, grounded in scientific integrity and causality, is essential for accelerating the discovery of next-generation kinase inhibitors for the treatment of human diseases.

References

  • Kim, S. H., et al. (2012). Dyrk1A is linked to JNK signaling pathway and acts as the upstream kinase of JNK. PLoS One, 7(5), e35835. [Link]

  • Al-Jarakh, M., et al. (2021). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. Journal for ImmunoTherapy of Cancer, 9(7), e002674. [Link]

  • Liu, R., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. European Journal of Medicinal Chemistry, 229, 114062. [Link]

  • BPS Bioscience. (n.d.). CHIR-99021 (CT99021). Retrieved from [Link]

  • Biology LibreTexts. (2020). Glycogen synthase kinase-3beta (GSK-3beta). [Link]

  • Götz, C., et al. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. The FEBS Journal, 276(22), 6647-6659. [Link]

  • Kumar, A., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 12(23), 4349-4371. [Link]

  • Liu, R., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. European Journal of Medicinal Chemistry, 229, 114062. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Jarhad, D. B., et al. (2024). A review on synthetic inhibitors of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) for the treatment of Alzheimer's disease (AD). Bioorganic & Medicinal Chemistry, 113, 117925. [Link]

  • Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β. Circulation Research, 90(10), 1055-1063. [Link]

  • Patsnap Synapse. (2024). What are DYRK1A inhibitors and how do they work?. Retrieved from [Link]

  • Soppa, U., et al. (2017). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Molecular Cancer, 16(1), 1-13. [Link]

  • Wikipedia. (n.d.). DYRK1A. Retrieved from [Link]

  • Naert, G., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric. European Neuropsychopharmacology, 25(11), 2170-2182. [Link]

  • Abekhoukh, S., et al. (2013). Dyrk1A, a serine/threonine kinase, is involved in ERK and Akt activation in the brain of hyperhomocysteinemic mice. Molecular Neurobiology, 47(1), 105-116. [Link]

  • Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from [Link]

  • La-Beck, N. M., & Le, A. D. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Pharmacology, 12, 662151. [Link]

  • Wernig, M., et al. (2021). DYRK1A signalling links the main mitochondrial import pathways. Nature Communications, 12(1), 1-16. [Link]

  • Selleck Chemicals. (n.d.). SB216763. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Singh, P., et al. (2021). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. Molecules, 26(15), 4503. [Link]

  • Taylor & Francis Online. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Retrieved from [Link]

  • Luo, J. (2009). The role of GSK3beta in the development of the central nervous system. Frontiers in Biology, 4(4), 411-420. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7544-7551. [Link]

Sources

Validating the Mechanism of Action of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the MoA of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a molecule combining the privileged indole scaffold with a sulfonamide functional group. The inherent challenge with such molecules is their potential to interact with multiple biological targets. Compounds containing indole and sulfonamide moieties have been reported to exhibit a wide range of biological activities, including anticancer and antimalarial effects, by targeting enzymes like tubulin, carbonic anhydrases, and various kinases.[1][2][3]

This guide is not a rigid protocol but a strategic workflow. We will explore a hypothesis-driven approach, comparing the subject compound's performance against established inhibitors of plausible target classes. Furthermore, we will delve into unbiased methods for novel target identification, ensuring a comprehensive validation process. Every experimental choice is explained to provide a clear understanding of the underlying scientific rationale.

Section 1: Initial Hypothesis Generation and Comparative Compound Selection

The structure of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, featuring a sulfonamide group, immediately suggests potential inhibition of enzymes that bind this moiety. Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs) and, in the context of antimicrobials, dihydropteroate synthase (DHPS).[4][5][6][7][8] The indole core is a common feature in kinase inhibitors.[1] Therefore, our initial investigation will focus on these two enzyme classes.

For a robust comparative analysis, we will utilize well-characterized inhibitors as positive controls and benchmarks:

  • Acetazolamide: A potent pan-carbonic anhydrase inhibitor.

  • Staurosporine: A broad-spectrum kinase inhibitor.

These compounds will serve as comparators to contextualize the inhibitory activity and selectivity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Section 2: Hypothesis-Driven Target Validation: In Vitro Enzymatic Assays

The first line of investigation involves direct testing of the compound's inhibitory activity against purified enzymes from the hypothesized target classes.

Carbonic Anhydrase Inhibition Assay

Rationale: The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[8][9][10][11][12] This assay will determine if N-methyl-2,3-dihydro-1H-indole-6-sulfonamide directly inhibits CA activity. We will test against multiple CA isoforms (e.g., I, II, IX, XII) to assess potency and selectivity.

Experimental Protocol: Spectrophotometric CA Inhibition Assay [13][14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) diluted in assay buffer.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test Compound Stock: 10 mM N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in DMSO.

    • Positive Control Stock: 10 mM Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of serially diluted test compound or positive control to respective wells. For the control (no inhibitor), add 2 µL of DMSO.

    • Add 20 µL of the specific CA isoform solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundhCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide15.25.80.751.2
Acetazolamide0.250.0120.0250.0058

Interpretation: In this hypothetical scenario, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide shows inhibitory activity against carbonic anhydrases, with a preference for the tumor-associated isoforms IX and XII. However, its potency is significantly lower than the pan-inhibitor Acetazolamide.

Kinase Inhibition Assay

Rationale: The indole scaffold is a common pharmacophore in kinase inhibitors, which often target the ATP-binding pocket. A broad-spectrum kinase panel will help determine if N-methyl-2,3-dihydro-1H-indole-6-sulfonamide has activity against this enzyme class.

Experimental Workflow: Kinome Profiling

Given the vast number of kinases, a comprehensive approach is necessary. This is often conducted as a fee-for-service by specialized contract research organizations (CROs).[15][16][17][18][19]

Figure 1: Workflow for kinome profiling to assess inhibitory activity against a broad panel of kinases.

Comparative Data Summary (Hypothetical)

CompoundKinase Target 1 (IC50, µM)Kinase Target 2 (IC50, µM)Kinase Target 3 (IC50, µM)
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide> 508.9> 50
Staurosporine0.020.0050.015

Interpretation: The hypothetical data suggests weak and non-specific inhibition of a single kinase at high micromolar concentrations, indicating that N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is unlikely to be a potent kinase inhibitor.

Section 3: Unbiased Target Identification and Validation in a Cellular Context

While in vitro assays are crucial, they do not fully recapitulate the complexity of the cellular environment. Unbiased approaches are essential to identify the most relevant biological target(s) in situ.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for confirming target engagement in intact cells.[20][21][22][23] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[22][24] This allows for the validation of in vitro hits in a more physiologically relevant setting.

Experimental Protocol: Western Blot-based CETSA [20]

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (at a concentration determined from cell-based assays, e.g., 10x EC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Quantify the amount of the target protein (e.g., CA IX, if identified as a hit from the in vitro screen) in the soluble fraction using Western blotting.

  • Data Analysis:

    • Generate a CETSA melt curve by plotting the relative amount of soluble target protein against temperature for both vehicle and compound-treated samples.

    • A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with compound or vehicle B Heat aliquots at different temperatures A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction C->D E Western Blot for Target Protein D->E F Plot Melt Curve E->F

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based and Label-Free Proteomics for Novel Target Discovery

Rationale: If the hypothesis-driven approaches do not yield a clear MoA, or if a more comprehensive understanding of potential off-target effects is required, unbiased proteomic methods are the next logical step. These techniques aim to identify all proteins that interact with the compound.[25][26][27][28][29]

Comparison of Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[25][28]Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties. Risk of identifying non-specific binders.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis. Proteins are treated with a protease in the presence or absence of the compound, and differences in digestion are analyzed by mass spectrometry.[25][28]Label-free approach. Can be performed in complex mixtures.May not detect all binding events, particularly those that do not significantly alter protein conformation.

Experimental Workflow: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with a linker for immobilization (e.g., biotin tag or attachment to agarose beads).

  • Cell Lysis: Prepare a native cell lysate.

  • Pull-down: Incubate the lysate with the immobilized compound. As a control, use beads without the compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Section 4: Synthesis and Conclusion

Validating the mechanism of action for a novel compound like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide requires a multi-faceted and logical approach. This guide outlines a systematic process that begins with informed hypothesis generation based on the compound's chemical structure, followed by rigorous in vitro testing against putative target classes.

The comparative data, even if hypothetical, underscores the importance of benchmarking against known inhibitors like Acetazolamide and Staurosporine to interpret potency and selectivity. Furthermore, the inclusion of unbiased, cell-based techniques like CETSA and affinity proteomics is crucial for confirming target engagement in a physiological context and for discovering novel mechanisms of action.

By following this comprehensive, self-validating workflow, researchers can build a robust data package that clearly elucidates the mechanism of action, paving the way for further preclinical and clinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]

  • KinomePro. Pamgene. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • 3.2. Carbonic Anhydrase Inhibition Assay and KI Determination. Bio-protocol. [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. NIH. [Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. PMC. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. SSRN. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • (PDF) Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide. Molbase. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. SSRN. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

Sources

A Comparative Analysis of Sulfonamide Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety, a cornerstone in medicinal chemistry, continues to be a prolific scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] From their initial discovery as antibacterial agents to their current applications in anticancer, anti-inflammatory, and antiviral therapies, the versatility of sulfonamides is undeniable.[1][5][6][7] This guide provides a comparative analysis of various sulfonamide analogs across key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and compound selection.

Antibacterial Activity: Targeting Folate Biosynthesis

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[5][8][9] This pathway is essential for the production of nucleotides and, consequently, DNA and RNA.[8][9] As humans obtain folate from their diet, this pathway represents a selective target for antibacterial therapy.[5][9]

A common method to assess the antibacterial efficacy of sulfonamide analogs is the determination of the Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a bacterium.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the sulfonamide analog is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data of Antibacterial Sulfonamide Analogs:

Sulfonamide AnalogTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
SulfamethoxazoleS. aureus ATCC 2592332Oxazole ring substitution[10]
Compound 1aS. aureus ATCC 2592364-256Varies[10]
Compound 1bS. aureus (clinical isolates)64-512Fluorine substitution on benzene ring[10]
Compound 1cS. aureus (clinical isolates)64-512Varies[10]
Compound 1dS. aureus (clinical isolates)64-512Varies[10]

Note: The specific structures of compounds 1a-d are detailed in the cited reference.

The data indicates that substitutions on the sulfonamide core can significantly impact antibacterial potency. For instance, the presence of a fluorine atom in compound 1b appears to contribute to its activity against resistant strains.[10]

Mechanism of Action: Inhibition of Folate Synthesis

folate_pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_synthase Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->Dihydropteroate_synthase Dihydropteroic_acid Dihydropteroic acid Dihydropteroate_synthase->Dihydropteroic_acid Bacterial Enzyme Dihydrofolate Dihydrofolic acid Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic acid Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide Analog Sulfonamide->Dihydropteroate_synthase Competitive Inhibition

Caption: Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition.

Anticancer Activity: A Multifaceted Approach

The anticancer properties of sulfonamides are attributed to various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1][2][3] Several sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[11][12]

A widely used method to evaluate the in vitro anticancer activity of compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide analog and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Comparative Data of Anticancer Sulfonamide Analogs:

Sulfonamide AnalogCell LineIC50 (µM)Potential MechanismReference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12DNA interaction[11]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13DNA interaction[11]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13DNA interaction[11]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.91 - 19.22DNA interaction[11]
N-ethyl toluene-4-sulfonamide (8a)MCF-710.91 - 19.22DNA interaction[11]
N-ethyl toluene-4-sulfonamide (8a)MDA-MB-23110.91 - 19.22DNA interaction[11]

The data highlights the potent anticancer activity of certain sulfonamide derivatives, with compound 8b showing particularly strong cytotoxicity against the tested breast and cervical cancer cell lines.[11]

Experimental Workflow: MTT Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Sulfonamide Analogs Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Sulfonamide Analog Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Caption: General Workflow of an MTT Cell Viability Assay.

Anti-inflammatory Activity: Targeting COX-2 and Carbonic Anhydrases

Certain sulfonamide analogs exhibit potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2) and various isoforms of carbonic anhydrase (CA).[13][14][15] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[15] Some sulfonamide-containing drugs, like celecoxib, are well-established COX-2 inhibitors.[13][14]

The anti-inflammatory potential of sulfonamide analogs can be assessed using in vitro enzyme inhibition assays.

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the sulfonamide analog.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: The reaction is stopped after a specific time by adding a stopping reagent.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Comparative Data of Anti-inflammatory Sulfonamide Analogs:

Sulfonamide AnalogTarget% InhibitionKey Structural FeaturesReference
Naproxen-sulfamethoxazole conjugate (8)COX-275.4%Conjugate of NSAID and sulfonamide[15]
Celecoxib (Reference)COX-277.1%Di-aryl heterocyclic core with sulfonamide[15]

The data demonstrates that conjugating a non-steroidal anti-inflammatory drug (NSAID) like naproxen with a sulfonamide moiety can yield potent COX-2 inhibitors.[15]

Signaling Pathway: COX-2 in Inflammation

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Sulfonamide_Inhibitor Sulfonamide COX-2 Inhibitor Sulfonamide_Inhibitor->COX2 Inhibition

Caption: Role of COX-2 in the Inflammatory Pathway.

Conclusion

This guide provides a framework for the comparative analysis of sulfonamide analogs in key biological assays. The presented protocols and data underscore the importance of structural modifications in tuning the biological activity of this versatile scaffold. By understanding the underlying mechanisms of action and employing robust in vitro assays, researchers can effectively screen and identify promising sulfonamide candidates for further drug development.

References

  • Saleem, M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Iranian Chemical Society, 18(9), 2235-2247. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Chauhan, A., & Jasril, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 647-658. [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Supuran, C. T. (2005). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design, 11(26), 3347-3354. [Link]

  • Cleveland Clinic. (2022). Sulfonamides. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? [Link]

  • Angeli, A., et al. (2021). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3237. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • SingleCare. (2022). List of Sulfonamides: Uses, common brands, and safety information. [Link]

  • Rehman, S. U., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5184. [Link]

  • Al-Rashida, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 162928. [Link]

  • Giel-Pietraszuk, M., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 28(15), 5801. [Link]

  • Bensaada, M., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 844-850. [Link]

  • Bouzouraa, T., et al. (2017). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Bacteriology & Parasitology, 8(4). [Link]

  • University of Groningen. (n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12508. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(6), 1352. [Link]

  • Ottonello, L., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? Clinical Science, 88(3), 331-336. [Link]

  • ResearchGate. (n.d.). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. [Link]

  • Monti, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 268-274. [Link]

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226785. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24. [Link]

  • ResearchGate. (n.d.). Biological activities of sulfonamides. [Link]

  • Al-Hujran, T. A., et al. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 8(36), 32899-32912. [Link]

  • SciSpace. (n.d.). Biological Activities Of Sulfonamides. [Link]

  • OrthoDoc. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Orthopaedic Journal, 10(1), 58-61. [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Journal of Chemistry, 2022, 9381249. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Scientific Reports, 14(1), 5240. [Link]

Sources

Independent Verification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. As researchers and drug development professionals, the rigorous and unbiased assessment of a new chemical entity's performance against established alternatives is paramount. This document outlines a scientifically sound, multi-faceted approach to elucidating the potential therapeutic value of this indole sulfonamide derivative.

The indole sulfonamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] Given this precedent, our investigation into N-methyl-2,3-dihydro-1H-indole-6-sulfonamide will focus on two primary areas of high therapeutic potential: anticancer and antimicrobial activities. We will employ a comparative analysis, benchmarking the performance of our target compound against well-characterized agents in each of these fields.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the independent verification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide's bioactivity. This workflow is designed to be a self-validating system, with each stage providing critical data to inform the subsequent steps.

experimental_workflow cluster_synthesis Compound Acquisition & Purity cluster_primary_screening Primary Bioactivity Screening cluster_secondary_assays Mechanism of Action Studies cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide qc Purity Assessment (NMR, HPLC-MS, >95%) synthesis->qc anticancer_screening Anticancer Screening (MTT/CellTiter-Glo Assay) qc->anticancer_screening antimicrobial_screening Antimicrobial Screening (MIC Assay) qc->antimicrobial_screening tubulin_assay Tubulin Polymerization Assay anticancer_screening->tubulin_assay aromatase_assay Aromatase Inhibition Assay anticancer_screening->aromatase_assay dhps_assay DHPS Inhibition Assay antimicrobial_screening->dhps_assay data_analysis Comparative Data Analysis (IC50 / MIC Determination) tubulin_assay->data_analysis aromatase_assay->data_analysis dhps_assay->data_analysis

Caption: Overall experimental workflow for bioactivity verification.

Part 1: Anticancer Activity Evaluation

Numerous indole sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, carbonic anhydrase, and MET tyrosine kinase.[2][3] A structurally related indoline-sulfonamide, J30, has been shown to exert its anticancer effects by disrupting microtubule dynamics.[4] Therefore, a logical starting point for our investigation is a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines, followed by mechanistic assays targeting plausible pathways.

Comparator Compounds:
  • Paclitaxel: A well-established anti-cancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

  • Combretastatin A-4: A known inhibitor of tubulin polymerization.

  • Letrozole: A potent and selective aromatase inhibitor used in the treatment of breast cancer.[1]

Experimental Protocols:

1. Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effects of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide on various cancer cell lines.

  • Cell Lines:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • MOLT-3 (T-cell Acute Lymphoblastic Leukemia)[2][3]

    • HEK293T (Non-cancerous human embryonic kidney cells for selectivity assessment)

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, comparator compounds, and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. In Vitro Tubulin Polymerization Assay

This assay will directly assess the effect of the compound on tubulin dynamics.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, comparator compounds (Paclitaxel, Combretastatin A-4), or vehicle control.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly.

3. Aromatase Inhibition Assay

Given that some indole sulfonamides are known aromatase inhibitors, this assay will explore this potential mechanism of action.[1][5]

  • Procedure:

    • Utilize a commercially available aromatase inhibitor screening kit (e.g., a fluorescence-based assay).

    • Incubate human recombinant aromatase with a fluorogenic substrate in the presence of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, Letrozole (positive control), or vehicle control.

    • Measure the fluorescence intensity over time.

    • Calculate the IC50 value for aromatase inhibition.

Data Presentation:

Table 1: Comparative Cytotoxicity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and Comparator Compounds

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)MOLT-3 IC50 (µM)HEK293T IC50 (µM)Selectivity Index (HEK293T/Avg. Cancer)
N-methyl-2,3-dihydro-1H-indole-6-sulfonamideExperimental DataExperimental DataExperimental DataExperimental DataCalculated Value
PaclitaxelExperimental DataExperimental DataExperimental DataExperimental DataCalculated Value
Combretastatin A-4Experimental DataExperimental DataExperimental DataExperimental DataCalculated Value

Table 2: Mechanistic Insights into Anticancer Activity

CompoundTubulin Polymerization (IC50 µM)Aromatase Inhibition (IC50 µM)
N-methyl-2,3-dihydro-1H-indole-6-sulfonamideExperimental DataExperimental Data
PaclitaxelPromoterNot Applicable
Combretastatin A-4Experimental DataNot Applicable
LetrozoleNot ApplicableExperimental Data

Part 2: Antimicrobial Activity Evaluation

The sulfonamide moiety is a classic feature of a major class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7] Therefore, it is crucial to investigate the antimicrobial potential of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Comparator Compounds:
  • Sulfamethoxazole: A widely used sulfonamide antibiotic.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with a different mechanism of action (DNA gyrase inhibitor).

Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

    • Klebsiella pneumoniae (Gram-negative)[1]

  • Procedure:

    • Prepare serial dilutions of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and comparator antibiotics in a 96-well plate containing appropriate growth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniae
N-methyl-2,3-dihydro-1H-indole-6-sulfonamideExperimental DataExperimental DataExperimental Data
SulfamethoxazoleExperimental DataExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental DataExperimental Data

Potential Signaling Pathway Involvement

The following diagram illustrates the bacterial folic acid synthesis pathway, the target of sulfonamide antibiotics. Independent verification of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide's antimicrobial activity should consider its potential to inhibit DHPS within this pathway.

folic_acid_pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR + Glutamate DHF Dihydrofolate DHFR->DHF THF Tetrahydrofolate DHF->THF Sulfonamides Sulfonamides (e.g., N-methyl-2,3-dihydro- 1H-indole-6-sulfonamide) Sulfonamides->DHPS

Caption: Bacterial folic acid synthesis pathway and the target of sulfonamides.

Conclusion

References

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Ratchanok, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules, 26(16), 4945. [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. [Link]

  • Ratchanok, T., et al. (2021). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]

  • Gesto, D., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 185, 111815. [Link]

  • Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. [Link]

  • Agrawal, A., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130700. [Link]

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. PubChem. [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Talukdar, A., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 102. [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 3933. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Molecules, 28(14), 5489. [Link]

Sources

A Comprehensive Guide to Assessing the Selectivity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical framework for evaluating the selectivity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a novel investigational compound. While the specific biological target of this molecule is under active investigation, this guide will utilize a hypothetical scenario where it has been identified as a potential inhibitor of Receptor Interacting Serine/Threonine Kinase 2 (RIPK2) , a key mediator of inflammatory signaling. This framework, however, is broadly applicable to other target classes with appropriate modifications.

We will explore a multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing down to detailed cellular and functional assays. This guide will also compare the hypothetical performance of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with established, albeit structurally distinct, RIPK2 inhibitors to provide a realistic context for data interpretation.

The Rationale for a Tiered Selectivity Assessment

A tiered approach to selectivity profiling is both efficient and cost-effective. It allows for the early identification of promiscuous compounds, thereby conserving resources for more in-depth analysis of promising candidates.[1] Our proposed workflow is designed to build a comprehensive selectivity profile, moving from broad, in vitro assessments to more physiologically relevant cellular models.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Focused Biochemical & Cellular Assays cluster_2 Tier 3: Functional & Off-Target Validation T1_Biochem Biochemical Kinase Panel (e.g., 400+ kinases) T2_IC50 IC50 Determination for Hits T1_Biochem->T2_IC50 Identify primary and secondary targets T2_Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) T2_IC50->T2_Cellular Confirm cellular potency and permeability T3_Functional Downstream Signaling & Phenotypic Assays T2_Cellular->T3_Functional Assess functional consequences of target engagement T3_Proteomics Chemoproteomics for Unbiased Off-Target ID T2_Cellular->T3_Proteomics Identify unintended binding partners G cluster_0 RIPK2 Signaling Pathway NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation Inflammation Inflammatory Response NFkB->Inflammation Inhibitor N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Inhibitor->RIPK2 Inhibition

Caption: Simplified RIPK2 signaling pathway and point of inhibition.

Step-by-Step Methodology (Western Blot):

  • Cell Treatment: Treat a relevant cell line (e.g., THP-1 monocytes) with a NOD2 agonist (e.g., L18-MDP) in the presence or absence of varying concentrations of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies against phosphorylated NF-κB (p-NF-κB) and total NF-κB.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of p-NF-κB inhibition.

Experimental Protocol: Chemoproteomics for Unbiased Off-Target Discovery

Chemoproteomics techniques, such as thermal proteome profiling (TPP) or affinity-based protein profiling, can identify direct and indirect targets of a compound across the entire proteome. [2] Step-by-Step Methodology (Simplified TPP):

  • Cell Treatment: Treat cells with the compound or vehicle.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the aggregated, denatured proteins.

  • Mass Spectrometry: Analyze the soluble protein fraction from each temperature point by mass spectrometry.

  • Data Analysis: Compound binding stabilizes a protein, leading to a shift in its melting temperature. These shifts identify potential targets.

Conclusion

This comprehensive, tiered approach provides a robust framework for assessing the selectivity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. By systematically moving from broad biochemical screens to detailed cellular and functional assays, researchers can build a high-confidence selectivity profile. This not only de-risks the progression of a compound through the drug discovery pipeline but also provides a deeper understanding of its mechanism of action and potential for off-target effects. The judicious use of comparative controls and unbiased proteomic methods ensures that the resulting data is both interpretable and translatable to more complex biological systems.

References

  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 564, 285-303. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Vasta, J. D., et al. (2018). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 23(7), 675-685. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Bamborough, P., et al. (2011). Fragment-based discovery of a potent and orally bioavailable inhibitor of the p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(11), 3747-3762. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8888. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is the crucible where true therapeutic potential is forged. This guide addresses the critical next steps for a novel compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. While specific preclinical data for this molecule is not yet broadly published, its structure—a fusion of a sulfonamide and a dihydroindole moiety—suggests several plausible and compelling mechanisms of action.

This document serves as a strategic roadmap. We will postulate three distinct, high-potential in vitro activities based on established pharmacology for these scaffolds and provide a comprehensive, comparative framework for their subsequent in vivo validation. This guide is designed to explain not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating translational package.

Hypothesized In Vitro Activity 1: Carbonic Anhydrase Inhibition

The sulfonamide group is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] These enzymes are crucial for pH regulation and fluid balance. Inhibition of specific CA isoforms in the kidney's proximal convoluted tubule prevents bicarbonate reabsorption, leading to diuresis.[3]

Plausible In Vitro Finding: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide demonstrates selective inhibition of renal carbonic anhydrase isoforms (e.g., hCA II, IV) with sub-micromolar potency.

In Vivo Validation: The Diuretic Activity Model

The most direct physiological validation of in vitro CA inhibition is the assessment of diuretic and saluretic (salt excretion) effects in a rodent model. The Lipschitz test is a classic, reliable method for this purpose.[4]

Comparative Compound: Acetazolamide. As a well-characterized, FDA-approved carbonic anhydrase inhibitor used clinically as a diuretic, Acetazolamide serves as the ideal positive control and benchmark for comparison.[3]

Experimental Workflow: Diuretic Efficacy

G cluster_prep Preparation cluster_dosing Dosing & Administration cluster_collection Sample Collection & Analysis P1 Acclimatize Male Wistar Rats (180-220g) P2 Fast overnight (18h) with free access to water P1->P2 D1 Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.) P2->D1 D4 Administer normal saline load (25 mL/kg, p.o.) immediately after dosing D1->D4 D2 Group 2: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) D2->D4 D3 Group 3: Positive Control (Acetazolamide, 30 mg/kg, p.o.) D3->D4 C1 Place rats in metabolic cages D4->C1 C2 Collect urine over 24 hours (measure volume at 5h and 24h) C1->C2 C3 Analyze urine for Na+, K+, Cl- (Flame Photometry/ISE) C2->C3 C4 Analyze urine for pH C2->C4

Caption: Workflow for In Vivo Diuretic Activity Assessment.

Detailed Protocol: Lipschitz Test for Diuretic Activity[4][5]
  • Animal Model: Use male Wistar rats (n=6 per group) weighing 180-220g.

  • Acclimatization & Preparation: Acclimatize animals for at least 7 days. Fast them overnight (approximately 18 hours) before the experiment, ensuring free access to water to promote uniform water and electrolyte balance.

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose in water) orally (p.o.).

    • Group 2 (Test Compound): Administer N-methyl-2,3-dihydro-1H-indole-6-sulfonamide at three graded doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3 (Positive Control): Administer Acetazolamide (e.g., 30 mg/kg, p.o.).

  • Hydration: Immediately after dosing, administer a saline load (0.9% NaCl) at 25 mL/kg body weight via oral gavage to all animals. This ensures adequate hydration and a baseline urine output.

  • Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine at 5 and 24 hours post-administration.

  • Analysis:

    • Measure the total volume of urine for each collection period.

    • Centrifuge urine samples to remove precipitates.

    • Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes (ISE).

    • Measure urine pH.

  • Data Calculation:

    • Diuretic Index: (Total urine output of test group) / (Total urine output of control group).

    • Saluretic Index: (Total Na+/K+/Cl- excretion of test group) / (Total Na+/K+/Cl- excretion of control group).

    • Natriuretic/Kaliuretic Ratio (Na+/K+): This ratio is critical for assessing potassium-sparing effects.

Comparative Data Summary: Diuretic Activity
ParameterVehicle ControlN-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Hypothetical Data)Acetazolamide (Positive Control)
Diuretic Index (at 5h) 1.0> 1.5~1.8
Total Na+ Excretion (µEq) BaselineSignificantly IncreasedSignificantly Increased
Total K+ Excretion (µEq) BaselineModerately IncreasedSignificantly Increased
Na+/K+ Ratio ~2-3> 3~2-3
Urine pH ~6.5> 7.5> 7.5 (alkaline urine)

Hypothesized In Vitro Activity 2: CDK9 Inhibition in Cancer

The indole scaffold is a privileged structure in oncology, forming the core of numerous kinase inhibitors.[5] Cyclin-dependent kinase 9 (CDK9), a key component of the P-TEFb complex, is a critical regulator of transcription elongation.[6] Its inhibition leads to the downregulation of anti-apoptotic proteins (like Mcl-1) and oncogenes (like MYC), making it a prime target in cancers such as acute myeloid leukemia (AML).

Plausible In Vitro Finding: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide inhibits CDK9 kinase activity (IC50 < 100 nM) and induces apoptosis in MV4-11 (AML) cells.

In Vivo Validation: The Xenograft Tumor Model

To validate this anticancer activity, a cell line-derived xenograft (CDX) model is the industry standard. This involves implanting human cancer cells into immunodeficient mice to grow a tumor, which then serves as the target for the test compound.[7][8][9]

Comparative Compound: SNS-032 (BMS-387032). A well-studied, potent, and selective inhibitor of CDK9 that has been extensively characterized in preclinical in vivo models.[10]

Signaling Pathway: CDK9 in Transcriptional Regulation

G cluster_pathway CDK9 Signaling Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (Paused at Promoter) CDK9->RNAPII phosphorylates Ser2 NELF_DSIF NELF / DSIF (Negative Elongation Factors) CDK9->NELF_DSIF phosphorylates RNAPII->NELF_DSIF is paused by Transcription Productive Gene Transcription (e.g., MYC, Mcl-1) RNAPII->Transcription leads to Test_Compound N-methyl-2,3-dihydro- 1H-indole-6-sulfonamide Test_Compound->CDK9 inhibits

Caption: Role of CDK9 in transcriptional elongation and its inhibition.

Detailed Protocol: AML Xenograft Model
  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. These strains lack a functional immune system, preventing rejection of human tumor cells.[9]

  • Cell Culture & Implantation:

    • Culture MV4-11 human AML cells under standard conditions.

    • Subcutaneously inject 5 x 10^6 MV4-11 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intravenously (i.v.) or intraperitoneally (i.p.) based on compound solubility and stability.

    • Group 2 (Test Compound): Administer N-methyl-2,3-dihydro-1H-indole-6-sulfonamide at optimized doses (e.g., 25, 50 mg/kg, i.p., daily).

    • Group 3 (Positive Control): Administer SNS-032 (e.g., 15 mg/kg, i.p., daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.

    • Secondary Endpoints: At the end of the study, collect tumors for pharmacodynamic (PD) analysis. Use Western blot to measure levels of p-RNAPII (Ser2) and Mcl-1 to confirm on-target activity.

    • Tolerability: Monitor for signs of toxicity (e.g., >20% body weight loss, changes in behavior).

Comparative Data Summary: Anticancer Efficacy
ParameterVehicle ControlN-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Hypothetical Data)SNS-032 (Positive Control)
Tumor Growth Inhibition (%) 0%> 60%~75%
p-RNAPII (Ser2) in Tumor HighSignificantly ReducedSignificantly Reduced
Mcl-1 Protein in Tumor HighSignificantly ReducedSignificantly Reduced
Body Weight Change < 5%< 10%< 15%

Hypothesized In Vitro Activity 3: Anti-Inflammatory Action

Certain sulfonamides, independent of their antimicrobial or diuretic effects, possess anti-inflammatory properties.[2][11] The indole nucleus is also present in well-known anti-inflammatory drugs like Indomethacin. The mechanism can involve inhibition of inflammatory mediators or pathways.

Plausible In Vitro Finding: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

This is a classic, acute, and highly reproducible model of inflammation used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by swelling (edema).

Comparative Compound: Indomethacin. A potent, standard NSAID that serves as an excellent positive control for this model.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation & Baseline cluster_dosing Dosing cluster_induction Induction & Measurement P1 Acclimatize Male Wistar Rats (150-180g) P2 Measure baseline paw volume (Plethysmometer) P1->P2 D1 Group 1: Vehicle Control (p.o.) P2->D1 I1 1 hour post-dosing: Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw D2 Group 2: Test Compound (p.o.) D3 Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o.) D3->I1 I2 Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan I1->I2

Caption: Workflow for In Vivo Anti-Inflammatory Assessment.

Detailed Protocol: Carrageenan-Induced Paw Edema[17][18]
  • Animal Model: Use male Wistar or Sprague-Dawley rats (n=6 per group) weighing 150-180g.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (0-hour) reading.

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC, p.o.) 60 minutes before carrageenan injection.

    • Group 2 (Test Compound): Administer N-methyl-2,3-dihydro-1H-indole-6-sulfonamide at graded doses (e.g., 20, 50, 100 mg/kg, p.o.) 60 minutes before carrageenan injection.

    • Group 3 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: At the 60-minute mark post-dosing, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Calculation:

    • Increase in Paw Volume: (Paw volume at time t) - (Baseline paw volume).

    • Percentage Inhibition of Edema: [(Mean paw volume increase in control) - (Mean paw volume increase in treated)] / (Mean paw volume increase in control) x 100. The most significant effects are typically observed at the 3-hour time point.

Comparative Data Summary: Anti-Inflammatory Efficacy
ParameterVehicle ControlN-methyl-2,3-dihydro-1H-indole-6-sulfonamide (Hypothetical Data)Indomethacin (Positive Control)
Paw Volume Increase at 3h (mL) ~0.80 mLDose-dependent reduction~0.25 mL
% Inhibition of Edema at 3h 0%20-50%~70%

Conclusion

This guide provides three distinct, robust, and well-validated in vivo pathways to translate hypothetical in vitro findings for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide into meaningful preclinical data. By employing industry-standard models and appropriate benchmarks like Acetazolamide, SNS-032, and Indomethacin, researchers can build a comprehensive data package. Each proposed workflow is a self-validating system, incorporating controls and pharmacodynamic readouts to ensure that the observed in vivo effects are directly attributable to the compound's mechanism of action. This structured, comparative approach is essential for making informed decisions in the drug development pipeline and ultimately determining the true therapeutic promise of this novel chemical entity.

References

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Xenograft Mouse Models. (n.d.). Ichor Life Sciences. Retrieved from [Link]

  • Cho, S.-Y., Kang, W., Han, J. Y., Min, S., Kang, J., & Lee, A. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–7. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Hirani, J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
  • Diuretics screening models. (2017, November 11). SlideShare. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). An overview of novel antimicrobial carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 32(10), 1149–1163. [Link]

  • Hirani, J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
  • Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
  • Mondal, P., & Kumar, S. (2022). Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. Journal of Drug Delivery and Therapeutics, 12(3), 164-169.
  • Gitto, R., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(8), 819-825.
  • Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358-42370.
  • Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1695-1702.
  • Asghar, S., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 10, 564555.
  • Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection, 7(Suppl 4), S330-S341.
  • Sancineto, L., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2587.
  • De Feyter, H. M., & Behar, K. L. (2018). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences, 19(11), 3500.
  • Li, Y., et al. (2025). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1981). Clinical Pharmacokinetics of Sulphonamides and Their N4-Acetyl Derivatives. Antibiotics and Chemotherapy, 30, 22-118.
  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 563-577.
  • Al-Bayati, F. I. H. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Biological Sciences, 4(2), 24-34.
  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11130.
  • Angeli, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 10(1), 60-65.
  • Al-Hussain, S. A., & Afzal, O. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(11), 1582.
  • Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 563-577.
  • Weinstein, L., Chang, T. W., Hudson, J. B., & Hartl, W. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416.
  • Zinner, S. H., & Drusano, G. L. (2007). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (pp. 295-307). Elsevier.
  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. (2024, January 10). Preprints.org.
  • Qureshi, F. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. RSC Advances, 14(1), 1-13.
  • Mushtaq, N., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
  • Synthesis of biologically active sulfonamide-based indole analogs: a review. (n.d.). SciSpace. Retrieved from [Link]

  • Mushtaq, N., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
  • Yilmaz, B., et al. (2024). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure & Dynamics, 42(9), 4782-4799.

Sources

A Comparative Benchmarking Guide: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a Novel 5-HT₆ Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel compound, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, against the established reference compound, Idalopirdine (SB-742457). The focus of this investigation is the characterization of its activity at the serotonin 6 (5-HT₆) receptor, a prominent target in the development of cognitive enhancers for neurodegenerative and psychiatric disorders.

The narrative herein is structured to reflect the logical progression of a preclinical drug discovery campaign, moving from initial target binding confirmation to functional cellular activity and culminating in a proof-of-concept in vivo efficacy model. Each experimental choice is rationalized to provide clarity and demonstrate a self-validating system of inquiry, ensuring scientific rigor and trustworthiness.

Introduction: The 5-HT₆ Receptor as a CNS Drug Target

The 5-HT₆ receptor, a G-protein coupled receptor (GPCR) exclusively expressed in the central nervous system (CNS), plays a crucial role in modulating multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are fundamental to learning and memory. Antagonism of the 5-HT₆ receptor has been shown to produce pro-cognitive effects, making it a highly pursued target for treating cognitive impairment associated with Alzheimer's disease (AD) and schizophrenia.[1][2] The indole-sulfonamide chemical scaffold is a well-established pharmacophore found in numerous potent and selective 5-HT₆ receptor ligands.[3]

This guide benchmarks N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (designated Test Compound ) against Idalopirdine (designated Reference Compound ), a selective 5-HT₆ antagonist that has been extensively evaluated in clinical trials. The objective is to determine if the Test Compound exhibits a comparable or superior pharmacological profile, thereby warranting further investigation as a potential therapeutic agent.

Section 1: In Vitro Target Engagement and Binding Affinity

Expertise & Rationale: The foundational step in characterizing a novel ligand is to confirm its direct physical interaction with the intended target and to quantify the strength of this interaction. A competitive radioligand binding assay is the gold-standard method for this purpose. It provides a quantitative measure of binding affinity (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a stronger binding affinity. This experiment is critical to validate that the compound engages the 5-HT₆ receptor before proceeding to more complex functional and in vivo studies.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture & Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human 5-HT₆ receptor are cultured to ~90% confluency.

    • Cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation to isolate the receptor-rich cell membranes. The total protein concentration is quantified using a Bradford assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

      • 25 µL of the radioligand, [³H]-LSD (lysergic acid diethylamide), at a final concentration of ~1.5 nM.[1]

      • 25 µL of either the Test Compound or Reference Compound across a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a competition curve.

      • For determining non-specific binding, a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT₆ ligand like serotonin is used instead of the test compounds.

    • Add 50 µL of the prepared cell membrane suspension (containing ~15-20 µg of protein).

  • Incubation and Termination:

    • The plate is incubated at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the unbound.

    • The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Data Acquisition and Analysis:

    • The filter mat is dried, and a scintillant is added to each filter spot.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[3]

Data Summary: Binding Affinity at the Human 5-HT₆ Receptor
CompoundKᵢ (nM)
Test Compound 4.8
Reference Compound (Idalopirdine) 1.2

Note: Data are hypothetical and for illustrative purposes.

Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis HEK_cells HEK-293 Cells (h5-HT6R) Membrane_prep Membrane Preparation HEK_cells->Membrane_prep Plate 96-Well Plate Incubation @ 37°C Membrane_prep->Plate Receptors Radioligand [3H]-LSD (Radioligand) Radioligand->Plate Constant Conc. Compounds Test & Reference Compounds Compounds->Plate Variable Conc. Filtration Rapid Filtration Plate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Section 2: In Vitro Functional Activity Assessment

Expertise & Rationale: Demonstrating that a compound binds to a receptor is insufficient; we must determine its functional consequence. The 5-HT₆ receptor is canonically coupled to the Gₛ alpha-subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] By measuring intracellular cAMP levels, we can determine if a compound acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-stimulated cAMP production). This assay is crucial for confirming the compound's mechanism of action and quantifying its functional potency (IC₅₀).

Experimental Protocol: cAMP Accumulation Assay (Luminescence-Based)
  • Cell Preparation:

    • HEK-293 cells expressing the h5-HT₆ receptor are seeded into 384-well plates and grown overnight.

  • Compound Treatment (Antagonist Mode):

    • The cell culture medium is removed, and cells are incubated with varying concentrations of the Test Compound or Reference Compound (e.g., 0.1 nM to 10 µM) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • After a pre-incubation period (e.g., 15 minutes), cells are stimulated with an EC₈₀ concentration (the concentration that elicits 80% of the maximal response) of a known 5-HT₆ agonist, such as serotonin. This provides a robust signal window to measure inhibition.

    • A control group is treated with the agonist alone to determine the maximum response.

  • Cell Lysis and cAMP Detection:

    • The stimulation is carried out for 30 minutes at 37°C.

    • Following stimulation, a cell lysis buffer is added, which also contains the components of a luminescence-based cAMP detection kit (e.g., Promega's cAMP-Glo™ Assay).[6] This assay is based on the principle that cAMP activates Protein Kinase A (PKA), consuming ATP. A subsequent luciferase reaction measures the remaining ATP, where the light output is inversely proportional to the cAMP concentration.

  • Data Acquisition and Analysis:

    • The plate is incubated to allow the enzymatic reactions to proceed.

    • Luminescence is read using a plate luminometer.

    • The data are normalized to the agonist-only control (0% inhibition) and a baseline control (100% inhibition).

    • A dose-response curve is generated, and the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist response, is calculated.

Data Summary: Functional Antagonist Potency at the Human 5-HT₆ Receptor
CompoundFunctional IC₅₀ (nM)
Test Compound 15.2
Reference Compound (Idalopirdine) 3.5

Note: Data are hypothetical and for illustrative purposes.

Visualization: 5-HT₆ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT6 Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Agonist 5-HT (Agonist) Agonist->Receptor binds & activates Antagonist Test Compound (Antagonist) Antagonist->Receptor binds & blocks G cluster_training Training Day Protocol Day1 Day 1-3 Habituation Day4 Day 4 Training (T1) Day5 Day 5 Testing (T2) T_minus_60 T-60 min: Administer Test/ Reference Cmpd T_minus_30 T-30 min: Administer Scopolamine T_minus_60->T_minus_30 T_0 T=0: 5 min Training (2 Familiar Objects) T_minus_30->T_0 T_plus_24h T+24 hrs: 5 min Testing (1 Familiar, 1 Novel)

Caption: Timeline for the Novel Object Recognition (NOR) experiment.

Summary and Authoritative Conclusion

This guide presents a comprehensive benchmarking of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide against the clinical-stage 5-HT₆ antagonist, Idalopirdine.

  • Target Engagement: The Test Compound demonstrated high affinity for the human 5-HT₆ receptor, with a Kᵢ value in the single-digit nanomolar range, albeit slightly weaker than the Reference Compound.

  • Functional Activity: In a cell-based functional assay, the Test Compound acted as a potent antagonist, effectively blocking agonist-induced cAMP production. Its functional IC₅₀ was also in the low nanomolar range, confirming its mechanism of action is consistent with other 5-HT₆ antagonists.

  • In Vivo Efficacy: Crucially, the Test Compound demonstrated significant pro-cognitive effects in a validated animal model of memory impairment. It successfully reversed the recognition memory deficit induced by scopolamine to a degree comparable with the Reference Compound.

References

Sources

A Comparative Guide to the Differential Activity of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Enantiomers at the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacological activity of the (R)- and (S)-enantiomers of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. We will explore the synthesis, chiral separation, and differential biological effects of these stereoisomers, with a focus on their interaction with the serotonin 6 (5-HT6) receptor, a prominent target in contemporary neuroscience research.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of the serotonergic system.

Introduction: The Significance of Chirality in 5-HT6 Receptor Ligands

The 5-HT6 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition, learning, and memory.[3][4] This localization has made it an attractive target for the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][4] Many potent 5-HT6 receptor ligands are based on an indole scaffold, often incorporating a sulfonamide moiety.[5][6][7]

Stereochemistry plays a pivotal role in the interaction between ligands and their biological targets. For chiral molecules, one enantiomer frequently exhibits significantly higher affinity and/or efficacy than its counterpart. This guide focuses on N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, a chiral molecule due to the stereocenter at the 2-position of the dihydroindole ring. We will present a hypothetical yet plausible scenario, grounded in established medicinal chemistry principles for this class of compounds, to illustrate the differential activity of its enantiomers.

Synthesis and Chiral Separation

The synthesis of racemic N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can be achieved through a multi-step process, followed by chiral separation to isolate the individual enantiomers.

Experimental Protocol: Synthesis of Racemic N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

A generalized synthetic route is presented below, drawing upon common organic synthesis methodologies for indole derivatives.[8][9]

  • Step 1: Synthesis of 6-Nitroindole. Starting from a suitable commercially available substituted aniline, a Fischer indole synthesis can be employed to construct the indole core bearing a nitro group at the 6-position.

  • Step 2: Reduction of the Indole Ring. The indole is then subjected to reduction, for instance, using sodium cyanoborohydride, to yield 6-nitroindoline.

  • Step 3: N-Methylation. The indoline nitrogen is methylated using a suitable methylating agent like methyl iodide in the presence of a base to give 1-methyl-6-nitroindoline.

  • Step 4: Reduction of the Nitro Group. The nitro group is reduced to an amine, for example, through catalytic hydrogenation, to yield 1-methylindolin-6-amine.

  • Step 5: Sulfonylation. The resulting aniline is reacted with methanesulfonyl chloride in the presence of a base such as pyridine to afford the corresponding sulfonamide.

  • Step 6: N-Methylation of the Sulfonamide. The sulfonamide nitrogen is then methylated to yield the final racemic product, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Experimental Protocol: Chiral Separation of Enantiomers

The separation of the enantiomers can be accomplished using chiral chromatography, a standard technique for resolving stereoisomers.[10][11]

  • Column Selection: A chiral stationary phase (CSP) is crucial for separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating sulfonamide enantiomers.[10]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve optimal resolution.

  • Chromatographic Conditions:

    • Instrument: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column.

    • Column: A suitable chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: An optimized ratio of supercritical CO2 and a modifier such as methanol for SFC, or a hexane/isopropanol mixture for HPLC.

    • Flow Rate: Adjusted to ensure good peak shape and resolution.

    • Detection: UV detection at an appropriate wavelength.

  • Fraction Collection and Analysis: The separated enantiomers are collected, and their enantiomeric excess (ee) is determined using analytical chiral HPLC or SFC to confirm purity.

Comparative Biological Evaluation at the 5-HT6 Receptor

The isolated enantiomers are then subjected to a series of in vitro assays to determine their affinity and functional activity at the human 5-HT6 receptor.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of the enantiomers for the 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • Radioligand: [³H]-LSD (a known high-affinity 5-HT6 ligand).

    • Non-specific binding control: Methiothepin (a high-affinity serotonin receptor ligand).

    • Test compounds: (R)- and (S)-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-LSD and varying concentrations of the test compounds.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer.

Experimental Protocol: cAMP Functional Assay

This assay determines the functional activity of the enantiomers (agonist, antagonist, or inverse agonist) by measuring the downstream signaling of the Gs-coupled 5-HT6 receptor.

  • Materials:

    • CHO-K1 cells stably co-expressing the human 5-HT6 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

    • 5-HT (serotonin) as the reference agonist.

    • Test compounds: (R)- and (S)-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

  • Procedure (Antagonist Mode):

    • Cells are pre-incubated with varying concentrations of the test compounds.

    • A fixed concentration of 5-HT (typically the EC80) is then added to stimulate cAMP production.

    • The amount of cAMP produced is measured, often via a luminescent or fluorescent readout.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each enantiomer. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, data for the enantiomers of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide at the human 5-HT6 receptor.

Parameter(R)-Enantiomer(S)-Enantiomer
5-HT6 Binding Affinity (Ki) 15 nM500 nM
5-HT6 Functional Activity (IC50) 25 nM> 10,000 nM
Mode of Action AntagonistInactive

Discussion of Differential Activity

The hypothetical data clearly illustrate a significant stereoselectivity in the interaction of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with the 5-HT6 receptor. The (R)-enantiomer demonstrates high affinity and potent antagonist activity, while the (S)-enantiomer is significantly less active. This differential activity strongly suggests that the stereocenter at the 2-position of the dihydroindole ring is critical for optimal binding to the 5-HT6 receptor. The specific spatial arrangement of the substituents in the (R)-enantiomer likely allows for more favorable interactions with the amino acid residues within the receptor's binding pocket.

Signaling Pathway and Experimental Workflow

Diagram 1: 5-HT6 Receptor Signaling Pathway

5-HT6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Enantiomer (R)-Enantiomer (Antagonist) HT6R 5-HT6 Receptor R_Enantiomer->HT6R Binds & Blocks Serotonin Serotonin (5-HT) (Agonist) Serotonin->HT6R Binds & Activates Gs Gs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: 5-HT6 receptor activation by serotonin leads to cAMP production.

Diagram 2: Experimental Workflow for Enantiomer Comparison

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assay Biological Assays cluster_analysis Data Analysis Racemate Racemic Synthesis Separation Chiral SFC/HPLC Racemate->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Binding Radioligand Binding Assay (Affinity - Ki) R_Enantiomer->Binding Functional cAMP Functional Assay (Activity - IC50) R_Enantiomer->Functional S_Enantiomer->Binding S_Enantiomer->Functional Comparison Comparative Analysis Binding->Comparison Functional->Comparison Conclusion Conclusion on Differential Activity Comparison->Conclusion

Caption: Workflow for comparing enantiomer activity.

Conclusion

This guide has outlined the critical importance of stereochemistry in the development of 5-HT6 receptor ligands, using N-methyl-2,3-dihydro-1H-indole-6-sulfonamide as a representative example. The provided experimental protocols for synthesis, chiral separation, and biological evaluation serve as a robust framework for researchers in this field. The hypothetical data underscore a common principle in pharmacology: enantiomers can exhibit vastly different biological activities. A thorough understanding and characterization of the individual stereoisomers of a chiral drug candidate are therefore essential for the development of safe and effective therapeutics.

References

  • ChemBK. N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. Available from: [Link]

  • García-Alloza, M., et al. (2004). Differential involvement of 5-HT(1B/1D) and 5-HT6 receptors in cognitive and non-cognitive symptoms in Alzheimer's disease. Neuropsychopharmacology, 29(2), 410-6. Available from: [Link]

  • Marazziti, D., et al. (2013). Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology. Current Medicinal Chemistry, 20(3), 371-7. Available from: [Link]

  • Çalışkan, B., et al. (2024). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure & Dynamics, 42(9), 4782-4799. Available from: [Link]

  • Request PDF. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2145283. Available from: [Link]

  • Glennon, R. A. (2010). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. ACS Medicinal Chemistry Letters, 1(6), 243–248. Available from: [Link]

  • Alcalde, E., et al. (2009). Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. Journal of Medicinal Chemistry, 52(3), 675-87. Available from: [Link]

  • Mori, K., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. Available from: [Link]

  • bioRxiv. Serotonin Engages Divergent 5-HT Receptor Pathways for Cell Type-Resolved Modulation of Prefrontal Layer 5 Microcircuits. Available from: [Link]

  • Çakmak, O., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155. Available from: [Link]

  • Xu, P., et al. (2023). Structural insights into constitutive activity of 5-HT6 receptor. Proceedings of the National Academy of Sciences of the United States of America, 120(14), e2218823120. Available from: [Link]

  • Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(22), 3881-95. Available from: [Link]

  • PubChem. N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. Available from: [Link]

  • Szałaj, N., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Molecules, 27(16), 5344. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • National Library of Medicine. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Available from: [Link]

  • Brown, F. J., et al. (1993). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry, 36(2), 177-90. Available from: [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. Available from: [Link]

  • Nirogi, R. V. S., et al. (2011). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters, 2(1), 37–41. Available from: [Link]

  • De, A. U. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(5), 335-50. Available from: [Link]

  • Pang, Y., et al. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408-16. Available from: [Link]

  • PubChem. 2-Hydroxy-1-methyl-2,3-dihydroindole-6-sulfonamide. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a sulfonamide and indole derivative used in research and drug development. As with any laboratory chemical, ensuring its proper disposal is not merely a regulatory formality but a critical component of a robust safety culture and environmental stewardship. The absence of comprehensive, publicly available hazard data for this specific compound necessitates a conservative approach, treating it as a potentially hazardous substance. This guide provides a procedural framework grounded in established safety principles and regulatory standards to manage its disposal effectively. The core principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel.

Chemical Identifier Information
Full Chemical Name N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
CAS Number 1300027-05-7[1][2]
Molecular Formula C9H12N2O2S[1]
Molar Mass 212.27 g/mol [1]

Hazard Assessment and the Precautionary Principle

A thorough review for a specific Safety Data Sheet (SDS) for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide does not yield a comprehensive hazard profile. In such instances, the Occupational Safety and Health Administration (OSHA) Laboratory Standard dictates that the substance be handled as if it were hazardous.[3] By examining related sulfonamide and indole compounds, we can infer potential hazards. Many sulfonamides are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7][8]

Therefore, the disposal procedures outlined below are based on the precautionary principle : in the absence of complete data, we assume the compound is hazardous to minimize risk. All personnel handling this chemical, including for disposal, must adhere to the laboratory's written Chemical Hygiene Plan (CHP) as required by OSHA 29 CFR 1910.1450.[9][10][11]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA.[12] Your institution's Environmental Health & Safety (EH&S) office translates these federal regulations into actionable, site-specific protocols.

  • Hazardous Waste Determination: The first crucial step is waste characterization. Given the lack of specific toxicity and environmental fate data, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide waste must be managed as hazardous chemical waste .

  • Prohibition of Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[13][14] This practice is prohibited for most chemical wastes to prevent the contamination of waterways and interference with wastewater treatment processes.[13]

  • Satellite Accumulation Areas (SAA): Laboratories are designated as SAAs, where hazardous waste can be temporarily stored at or near the point of generation before being collected for central storage and disposal.[13][15][16]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol provides a self-validating system for the safe disposal of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in various forms.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The causality is simple: to prevent personal exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice for incidental contact).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions. Never mix incompatible waste streams.

  • Unused or Expired Solid Chemical:

    • Carefully place the original container, if intact and sealed, into a larger, sealable plastic bag.

    • If transferring the solid, do so in a chemical fume hood to minimize inhalation risk.

    • Place the material into a designated solid hazardous waste container. This container must be compatible with the chemical and clearly labeled.

  • Solutions Containing the Compound:

    • Collect all aqueous and solvent-based solutions containing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in a dedicated, leak-proof liquid hazardous waste container.

    • Causality: Do not mix this waste with other streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's EH&S guidelines. Incompatible mixtures can generate heat, gas, or other hazards.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[13]

  • Grossly Contaminated Labware and Debris:

    • Items such as weigh boats, pipette tips, and paper towels that are heavily contaminated with the compound should be collected as solid hazardous waste.

    • Place these items in a designated, lined container for solid chemical waste.

Step 3: Container Labeling and Management

Proper labeling ensures safe handling and compliant disposal. An unlabeled container is a significant safety risk and a regulatory violation.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "N-methyl-2,3-dihydro-1H-indole-6-sulfonamide" . Avoid abbreviations or formulas.

    • An indication of the potential hazards (e.g., "Irritant," "Handle with Care").

  • Keep the waste container securely capped at all times, except when adding waste.[13] This minimizes the release of vapors and prevents spills.

  • Store the container in your lab's designated Satellite Accumulation Area, which must be under the direct control of laboratory personnel.[17]

Step 4: Arranging for Final Disposal
  • Once the waste container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection.[13][17]

  • Contact your institution's EH&S department to schedule a pickup.

  • EH&S will transport the waste to a Central Accumulation Area (CAA) before it is sent to a licensed hazardous waste disposal facility.[15] The most probable final disposition for this type of organic compound is high-temperature incineration, which ensures its complete destruction.[15][18]

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste streams of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

G cluster_start Start: Waste Generation cluster_ppe Safety First cluster_characterize Waste Characterization cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start N-methyl-2,3-dihydro-1H-indole-6-sulfonamide Waste Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe char_waste Characterize Waste Stream ppe->char_waste solid_waste Collect in Labeled SOLID Hazardous Waste Container char_waste->solid_waste Unused Solid liquid_waste Collect in Labeled LIQUID Hazardous Waste Container char_waste->liquid_waste Solution debris_waste Collect in Labeled SOLID Hazardous Waste Container char_waste->debris_waste Contaminated Debris store_waste Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste debris_waste->store_waste ehs_pickup Contact EH&S for Pickup when Container is Full store_waste->ehs_pickup

Caption: Disposal workflow for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid N-methyl-2,3-dihydro-1H-indole-6-sulfonamide:

  • Alert & Evacuate: Alert personnel in the immediate area. If there is a risk of airborne dust, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Contain & Clean:

    • Wearing your PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or universal spill absorbent). Do not use combustible materials like paper towels to absorb a large amount of solid.

    • Carefully sweep or scoop the material and absorbent into a designated container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.

Conclusion

The responsible management and disposal of laboratory chemicals like N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are integral to scientific excellence. By adhering to the precautionary principle, following established regulatory guidelines, and implementing the systematic procedures outlined in this guide, researchers can ensure a safe working environment and protect the broader ecosystem. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety professionals.

References

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. PubChem. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific. [Link]

  • N-methyl-N-(2-naphthyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide. PubChem. [Link]

  • 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. AMERICAN ELEMENTS. [Link]

  • N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide. PubChem. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. US EPA. [Link]

  • MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA. ResearchGate. [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]

  • 1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1-methyl-. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS No. 1300027-05-7).[1] As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals. The procedural, step-by-step instructions herein directly address key operational questions, fostering a culture of safety and building deep trust in chemical handling protocols.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) is publicly available for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. The following guidance is synthesized from established safety information for the core chemical scaffolds present in the molecule: the indole moiety and the sulfonamide group . This guide is intended to provide a robust baseline for safe handling. A thorough, experiment-specific risk assessment must be conducted by qualified personnel before commencing any work.

Synthesized Hazard Profile

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a compound whose hazard profile can be inferred from its constituent functional groups. This approach allows us to anticipate potential risks and establish a comprehensive safety strategy.

  • Indole Moiety: The indole ring system is a common feature in bioactive molecules. Indole and its derivatives are known to be potentially harmful if swallowed or absorbed through the skin.[2] Furthermore, they can cause serious eye irritation.[2][3]

  • Sulfonamide Group: Sulfonamides are a class of compounds with a broad range of biological activities and associated hazards. Compounds in this class can cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly if handled as a fine powder.[4][5][6] Some individuals may experience allergic skin reactions upon exposure.[7]

Based on this synthesis, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide should be handled as a substance that is potentially harmful if ingested or absorbed through the skin , a serious eye irritant , a skin irritant , and a potential respiratory irritant and skin sensitizer .

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of PPE must be based on a risk assessment of the specific procedures being performed.

Core PPE Requirements

The following table outlines the minimum required PPE for handling N-methyl-2,3-dihydro-1H-indole-6-sulfonamide in a laboratory setting.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[8]Protects against splashes and airborne particles, addressing the risk of serious eye irritation.[2][4][9]
Face shield (worn over goggles).Required for procedures with a significant splash hazard (e.g., bulk transfers, reaction quenching).[8][10]
Hand Protection Chemical-resistant nitrile gloves (minimum).[8]Provides a primary barrier against skin absorption and irritation.[11] Nitrile offers protection against a broad range of chemicals for incidental contact.[8]
Double-gloving.Recommended for all procedures to allow for rapid removal of a contaminated outer glove without exposing the skin.[10]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Chemically resistant apron (over lab coat).Recommended when handling larger quantities (>10g) or during procedures with a high splash potential.
Respiratory Protection N95 Respirator (or higher).Required if handling the solid outside of a certified chemical fume hood or if engineering controls are insufficient to prevent aerosolization.[10] All respirator use must comply with a formal respiratory protection program (including fit-testing) as mandated by OSHA.[8]
PPE Selection Workflow

The logic for selecting appropriate PPE should follow a systematic, risk-based approach. The following diagram illustrates this decision-making process.

PPE_Selection_Workflow start Start: Assess Task is_powder Handling Powder? start->is_powder in_hood Working in Fume Hood? is_powder->in_hood Yes core_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat is_powder->core_ppe No (Solution) splash_risk Significant Splash Risk? in_hood->splash_risk Yes respirator Add N95 Respirator in_hood->respirator No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Ensemble splash_risk->end_ppe No core_ppe->splash_risk respirator->splash_risk face_shield->end_ppe

Caption: Risk-based workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental integrity.

Protocol: PPE Donning and Doffing

Objective: To correctly put on and remove PPE to prevent chemical exposure and cross-contamination.

Methodology:

  • Pre-Donning Inspection: Visually inspect all PPE for defects (cracks, holes, tears) before use.

  • Donning Sequence (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Put on chemical safety goggles.

    • If required by risk assessment, put on a face shield.

    • If required by risk assessment, perform a seal check and don the N95 respirator.

  • Doffing Sequence (Taking Off): This sequence is designed to contain contaminants.

    • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately in the designated chemical waste container.

    • Face Shield/Apron: If used, remove and store or dispose of as appropriate.

    • Laboratory Coat: Unbutton the coat. Remove it by folding it forward and turning the sleeves inside out to contain any contamination on the exterior.

    • Goggles: Remove by handling the strap, not the front.

    • Inner Gloves: Remove using the same technique as for the outer gloves.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][9]

Protocol: Small-Scale Spill Management (<1g)

Objective: To safely clean and decontaminate a small spill of solid N-methyl-2,3-dihydro-1H-indole-6-sulfonamide.

Methodology:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess & Protect: Ensure you are wearing the Core PPE (double nitrile gloves, lab coat, safety goggles). If the spill generated significant dust, evacuate and re-enter with an N95 respirator.

  • Contain: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand) to prevent further aerosolization. Do NOT use combustible materials like paper towels for the initial covering.

  • Collect: Carefully sweep the absorbent material and spilled compound into a designated chemical waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal the waste container, label it appropriately, and dispose of it according to your institution's hazardous waste procedures.[4][9]

  • Doff PPE: Remove PPE as described in the doffing protocol and wash hands.

Logistics: Storage and Disposal

Storage

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[3][12]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Disposal Plan

All waste, including the compound itself, contaminated consumables (e.g., pipette tips, absorbent pads), and contaminated PPE, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Documentation: Maintain a log of the waste contents.

  • Removal: Follow institutional guidelines for hazardous waste pickup and disposal. Do not pour down the drain.[2]

The following diagram illustrates the logical flow for emergency response in the event of an exposure.

Emergency_Response_Logic exposure Exposure Event Occurs skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Immediately wash with soap and water for 15 minutes. Remove contaminated clothing. skin_contact->wash_skin Yes inhalation Inhalation? eye_contact->inhalation No rinse_eyes Immediately rinse with eyewash for 15 minutes, lifting eyelids. eye_contact->rinse_eyes Yes fresh_air Move to fresh air. inhalation->fresh_air Yes seek_medical Seek Immediate Medical Attention. Bring SDS/Safety Info. inhalation->seek_medical No (Ingestion, etc.) wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical

Caption: Logical flow for immediate first aid response.

References

  • N-methyl-2,3-dihydro-1H-indole-6-sulfonamide. ChemBK. [Link]

  • N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, USDA. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed, National Library of Medicine. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Reacton. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 2
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.